molecular formula C10H10N2O2 B1321481 ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 221675-35-0

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Katalognummer: B1321481
CAS-Nummer: 221675-35-0
Molekulargewicht: 190.2 g/mol
InChI-Schlüssel: CBIVEMGUNRNUEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-7-4-3-5-11-9(7)12-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVEMGUNRNUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619125
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221675-35-0
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 221675-35-0

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. Also known as ethyl 7-azaindole-2-carboxylate, this compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules.

Core Compound Data

The physicochemical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 221675-35-0Multiple
Molecular Formula C₁₀H₁₀N₂O₂ChemScene, Sigma-Aldrich
Molecular Weight 190.20 g/mol ChemScene, Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Boiling Point 355.9 °C at 760 mmHgChemNet
Density 1.272 g/cm³ChemNet
Refractive Index 1.628ChemNet
Flash Point 169.1 °CChemNet
SMILES O=C(OCC)C1=CC2=CC=CN=C2N1ChemScene
InChI Key CBIVEMGUNRNUEB-UHFFFAOYSA-NSigma-Aldrich

Synthetic Protocols

Representative Experimental Protocol: Hemetsberger-Knittel Synthesis

This protocol is a representative method for the synthesis of azaindole-2-carboxylates and is adaptable for the preparation of the title compound. The reaction proceeds in two main steps: a Knoevenagel condensation followed by a thermal cyclization.

Step 1: Knoevenagel Condensation

  • To a solution of the appropriate pyridine-2-carbaldehyde in a suitable solvent (e.g., ethanol), add ethyl azidoacetate.

  • Cool the mixture to a low temperature (e.g., -10 to 0 °C).

  • Slowly add a base, such as sodium ethoxide, while maintaining the low temperature.

  • Stir the reaction mixture for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α-azido-β-(pyridin-2-yl)acrylate.

Step 2: Thermal Cyclization

  • Dissolve the crude product from Step 1 in a high-boiling point solvent, such as xylene.

  • Heat the solution to reflux for several hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery: A Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. This compound is a key intermediate for introducing this scaffold into potential drug candidates, particularly as inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR).

Role as a Phosphodiesterase 4B (PDE4B) Inhibitor Precursor

Derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate have been synthesized and identified as potent and selective inhibitors of PDE4B. PDE4B is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibition of PDE4B leads to increased intracellular cAMP levels, which in turn modulates inflammatory responses. This makes PDE4B an attractive target for the treatment of central nervous system (CNS) disorders and inflammatory diseases.

The following diagram illustrates the central role of PDE4B in the cAMP signaling cascade and how its inhibition can lead to a therapeutic effect.

PDE4B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR_Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR GPCR_Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B PKA PKA cAMP->PKA Activates AMP AMP PDE4B->AMP Degrades cAMP to CREB CREB Phosphorylation PKA->CREB Leads to Inflammation Suppression of Pro-inflammatory Cytokines CREB->Inflammation Results in Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine->PDE4B Inhibits

Caption: PDE4B inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

The following table presents the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.

CompoundPDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)Selectivity (PDE4D/PDE4B)
11h 0.140.846.0
Rolipram (control) 0.120.181.5

Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.

Role as a Fibroblast Growth Factor Receptor (FGFR) Inhibitor Precursor

The 1H-pyrrolo[2,3-b]pyridine scaffold is also integral to the design of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is frequently dysregulated in various cancers, playing a key role in tumor cell proliferation, survival, and angiogenesis. Therefore, targeting FGFRs is a promising strategy in oncology.

The diagram below outlines the FGFR signaling cascade and the mechanism of its inhibition by 1H-pyrrolo[2,3-b]pyridine-based compounds.

FGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to P Autophosphorylation FGFR->P Dimerization & Activation Pyrrolo_pyridine_FGFR 1H-pyrrolo[2,3-b]pyridine Derivative Pyrrolo_pyridine_FGFR->P Inhibits Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P->Downstream Activates Cell_Effects Tumor Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Effects Promotes

Caption: FGFR inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.

The following table shows the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative against multiple FGFR isoforms.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1]

Experimental Workflows

The development of drugs based on the 1H-pyrrolo[2,3-b]pyridine scaffold involves a structured workflow from synthesis to biological evaluation.

General Workflow for Inhibitor Development

The diagram below illustrates a typical workflow for the development of kinase or enzyme inhibitors based on the this compound core.

Workflow Start Ethyl 1H-pyrrolo[2,3-b]pyridine- 2-carboxylate Hydrolysis Saponification (Hydrolysis) Start->Hydrolysis Amide_Coupling Amide Coupling with Diverse Amines Hydrolysis->Amide_Coupling Library Library of 1H-pyrrolo[2,3-b]pyridine Derivatives Amide_Coupling->Library Biochemical_Assay In vitro Biochemical Assay (e.g., PDE4B or FGFR Kinase Assay) Library->Biochemical_Assay Cell_Assay Cell-based Assays (e.g., Proliferation, Cytokine Release) Biochemical_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Amide_Coupling Iterative Design

Caption: Drug discovery workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This heterocyclic compound, also known as ethyl 7-azaindole-2-carboxylate, is a key building block in the development of novel therapeutic agents, particularly inhibitors of phosphodiesterase 4B (PDE4B) and fibroblast growth factor receptor (FGFR).

Core Chemical Properties

This compound (CAS Number: 221675-35-0) is a solid at room temperature.[1] Its chemical structure consists of a fused pyrrole and pyridine ring system, forming the 7-azaindole core, with an ethyl carboxylate group at the 2-position.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[2][3][4]
Molecular Weight 190.20 g/mol [1][3][4][5]
Boiling Point 355.9 °C at 760 mmHg[1][2][5]
Density (Predicted) 1.272 g/cm³[2]
Refractive Index (Predicted) 1.628[2]
Flash Point (Predicted) 169.064 °C[2]
Physical Form Solid[1]
Purity Typically ≥96%[1][3]
Storage Store at room temperature[1][3][5]

Spectroscopic Data

While detailed spectra are often proprietary, the following provides an overview of the expected spectroscopic characteristics for this compound. Researchers should obtain and interpret spectra on their specific samples for confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), as well as distinct aromatic protons from the pyrrolo[2,3-b]pyridine core. The position of these aromatic signals will be indicative of the substitution pattern on the bicyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the carbons of the fused aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (190.20 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic and aliphatic portions, and a strong C=O stretch from the ester group.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core is the Hemetsberger indole synthesis. The following is a generalized protocol based on this approach.

Experimental Workflow: Hemetsberger Synthesis

Hemetsberger_Synthesis Start Starting Materials: 2-chloronicotinaldehyde Ethyl azidoacetate Condensation Knoevenagel Condensation (Base, e.g., NaOEt in EtOH) Start->Condensation Intermediate Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate Condensation->Intermediate Cyclization Thermal Cyclization (e.g., Reflux in Toluene) Intermediate->Cyclization Product Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cyclization->Product Dechlorination Dechlorination (e.g., H₂, Pd/C) Product->Dechlorination Final_Product This compound Dechlorination->Final_Product PDE4B_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4B PDE4B PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4B->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Inflammation Pro-inflammatory Cytokine Production PKA_active->Inflammation Inhibits Inhibitor This compound Derivative Inhibitor->PDE4B Inhibits FGFR_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

References

A Comprehensive Technical Guide to Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, and known biological activities, offering a valuable resource for professionals in the field.

Core Compound Properties

PropertyValueSource(s)
CAS Number 221675-35-0[2][3]
Molecular Formula C₁₀H₁₀N₂O₂[2][3][4]
Molecular Weight 190.20 g/mol [2][3][4]
Physical Form Solid[1]
Boiling Point 355.936°C at 760 mmHg[5]
Solubility Data not available
Melting Point Data not available

Synthesis and Experimental Protocols

The synthesis of the broader class of pyrrolo[2,3-c]pyridines, which are structurally related to the title compound, often involves the condensation of nitropyridines with diethyl oxalate followed by reductive cyclization. While a detailed, step-by-step protocol for the specific synthesis of this compound is not explicitly detailed in the reviewed literature, a common synthetic approach for similar 7-azaindole cores involves the annulation of a pyrrole nucleus to a pyridine ring or vice versa.

One documented reaction involving this compound as a starting material provides insight into its reactivity. In this procedure, the compound is reacted with sodium hydride in DMF, followed by the addition of an alkyl halide (e.g., (bromomethyl)cyclopropane or ethyl iodide) to achieve N-alkylation of the pyrrole ring.[6][7]

Illustrative N-Alkylation Protocol:

  • To a stirred solution of this compound in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).

  • Stir the resulting mixture at room temperature for approximately 45 minutes to allow for the deprotonation of the pyrrole nitrogen.

  • Add the desired alkylating agent (e.g., (bromomethyl)cyclopropane) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.

SynthesisWorkflow This compound This compound Deprotonation Deprotonation This compound->Deprotonation NaH in DMF NaH in DMF NaH in DMF->Deprotonation N-Alkylation N-Alkylation Deprotonation->N-Alkylation Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylation N-Alkylated Product N-Alkylated Product N-Alkylation->N-Alkylated Product Workup & Purification Workup & Purification N-Alkylated Product->Workup & Purification Final Product Final Product Workup & Purification->Final Product

A generalized workflow for the N-alkylation of the title compound.

Applications in Drug Development and Biological Activity

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. Derivatives of this core have been extensively investigated as inhibitors of various protein kinases, positioning them as promising candidates for the treatment of cancer and inflammatory diseases.

While specific biological targets for this compound are not extensively documented, its derivatives have shown potent inhibitory activity against several key signaling proteins:

  • Janus Kinase 3 (JAK3): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective JAK3 inhibitors, suggesting their potential as immunomodulators for treating conditions like organ transplant rejection.[8]

  • Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine core is found in potent inhibitors of FGFRs, which are implicated in various cancers.[9] The binding of these compounds typically involves the formation of hydrogen bonds with the hinge region of the kinase domain.[9]

  • Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as selective inhibitors of PDE4B, a target for inflammatory and central nervous system disorders.[10]

  • Ribosomal S6 Protein Kinase 2 (RSK2): Phenyl sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide have demonstrated potent RSK2 inhibitory activity, showing promise in the context of triple-negative breast cancer.[11]

  • Ataxia Telangiectasia Mutated (ATM) Kinase: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to design highly selective inhibitors of ATM, a critical protein in maintaining genomic stability, with potential applications in cancer therapy.[7]

  • Protein Arginine Deiminase 4 (PAD4): The title compound has been used as a starting material in the synthesis of covalent inhibitors of PAD4.[6] PAD4 is implicated in inflammatory diseases such as rheumatoid arthritis and certain cancers through its role in histone citrullination and the formation of neutrophil extracellular traps (NETs).[12]

The diverse range of kinases and enzymes targeted by derivatives of this compound underscores the therapeutic potential of this chemical scaffold.

SignalingPathways cluster_Kinase Kinase Inhibition cluster_Other Other Enzyme Inhibition JAK3 JAK3 Downstream Effects Downstream Effects JAK3->Downstream Effects FGFR FGFR FGFR->Downstream Effects PDE4B PDE4B PDE4B->Downstream Effects RSK2 RSK2 RSK2->Downstream Effects ATM ATM ATM->Downstream Effects PAD4 PAD4 PAD4->Downstream Effects 1H-pyrrolo[2,3-b]pyridine Derivatives 1H-pyrrolo[2,3-b]pyridine Derivatives 1H-pyrrolo[2,3-b]pyridine Derivatives->JAK3 1H-pyrrolo[2,3-b]pyridine Derivatives->FGFR 1H-pyrrolo[2,3-b]pyridine Derivatives->PDE4B 1H-pyrrolo[2,3-b]pyridine Derivatives->RSK2 1H-pyrrolo[2,3-b]pyridine Derivatives->ATM 1H-pyrrolo[2,3-b]pyridine Derivatives->PAD4 Therapeutic Applications Therapeutic Applications Downstream Effects->Therapeutic Applications Cancer, Inflammation, etc.

Biological targets of 1H-pyrrolo[2,3-b]pyridine derivatives.

This document serves as a foundational guide to this compound. Further research into its specific biological mechanisms and the development of detailed synthetic protocols will undoubtedly expand its utility in the advancement of novel therapeutics.

References

In-depth Technical Guide: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocols for its synthesis and presents a thorough analysis of its 1H and 13C NMR spectra.

Molecular Structure and Atom Numbering

The structure of this compound, also known as ethyl 7-azaindole-2-carboxylate, is fundamental for interpreting its NMR data. The atom numbering convention used throughout this guide is presented in the following diagram:

Caption: Molecular structure of this compound with atom numbering.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. A general and effective method involves the following steps:

Experimental Protocol: Esterification of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 equivalent) in anhydrous ethanol (a suitable volume to ensure dissolution, e.g., 10-20 mL per gram of carboxylic acid), a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

The following diagram illustrates the general workflow for the synthesis:

Synthesis_Workflow Start 1H-pyrrolo[2,3-b]pyridine- 2-carboxylic acid Reaction Reflux (4-12 hours) Start->Reaction Reagents Ethanol (solvent) Sulfuric Acid (catalyst) Reagents->Reaction Workup Neutralization (NaHCO3) Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 1H-pyrrolo[2,3-b]pyridine- 2-carboxylate Purification->Product

Caption: General workflow for the synthesis of this compound.

1H NMR Spectral Data

The 1H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (H1)~11.0 - 12.0br s-1H
H6~8.2 - 8.4ddJ = ~4.5, 1.51H
H4~7.9 - 8.1ddJ = ~8.0, 1.51H
H3~7.2 - 7.4s-1H
H5~7.0 - 7.2ddJ = ~8.0, 4.51H
-OCH2CH3~4.3 - 4.5qJ = ~7.12H
-OCH2CH3~1.3 - 1.5tJ = ~7.13H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are reported in ppm.

Carbon AssignmentChemical Shift (δ, ppm)
C=O~161 - 163
C7a~148 - 150
C2~142 - 144
C6~128 - 130
C4~120 - 122
C5~115 - 117
C3a~114 - 116
C3~105 - 107
-OCH2CH3~60 - 62
-OCH2CH3~14 - 16

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

NMR Data Acquisition Protocol

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

NMR_Protocol cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent Standard Add internal standard if needed (e.g., TMS) Solvent->Standard Instrument Use a high-field NMR spectrometer (e.g., 400 MHz or higher) Standard->Instrument H1_Acq 1H NMR: - Acquire sufficient scans for good S/N - Typical pulse program (e.g., zg30) Instrument->H1_Acq C13_Acq 13C NMR: - Proton-decoupled experiment - Longer acquisition time may be needed Instrument->C13_Acq FT Fourier Transform Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Integration Integration (1H) Referencing->Integration

Caption: Standardized workflow for NMR data acquisition and processing.

This guide serves as a foundational resource for researchers working with this compound, providing the necessary data and protocols for its synthesis and characterization. The presented NMR data will be invaluable for reaction monitoring, structural confirmation, and as a reference for related compounds in drug discovery pipelines.

Spectral Analysis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectral analysis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic compound in medicinal chemistry and drug development. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide presents a comprehensive analysis based on data from closely related analogs and established spectroscopic principles. The information herein serves as a robust reference for the characterization and identification of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectral analysis of this compound. These predictions are derived from the analysis of spectral data for various substituted 1H-pyrrolo[2,3-b]pyridine derivatives and foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.0 - 7.2s-
H-48.0 - 8.2dd~8.0, ~1.5
H-57.1 - 7.3dd~8.0, ~4.5
H-68.3 - 8.5dd~4.5, ~1.5
NH11.5 - 12.5br s-
-OCH₂CH₃4.3 - 4.5q~7.1
-OCH₂CH₃1.3 - 1.5t~7.1

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00). The broad singlet for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-2140 - 145
C-3100 - 105
C-3a125 - 130
C-4120 - 125
C-5118 - 122
C-6145 - 150
C-7a148 - 152
-OCH₂CH₃60 - 65
-OCH₂CH₃14 - 16

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 3: Predicted FT-IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ester)1700 - 1730Strong
C=N/C=C Stretch (Aromatic)1550 - 1650Medium to Strong
C-O Stretch (Ester)1100 - 1300Strong
Table 4: Predicted Mass Spectrometry Data
Ion TypePredicted m/zNotes
[M]⁺190.07Molecular Ion
[M-C₂H₅]⁺161.05Loss of ethyl group
[M-OC₂H₅]⁺145.05Loss of ethoxy radical
[M-COOC₂H₅]⁺117.06Loss of ethyl carboxylate radical

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solvent should be chosen based on the solubility of the compound and to avoid overlapping signals with the analyte protons.[1]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • Process the FID similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[2]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 10-100 µg/mL.[4]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate using a syringe pump.[4]

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[5]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[6]

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Workflow for Spectral Analysis

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq 1H & 13C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of a small molecule.

Logical Relationship of Spectroscopic Techniques

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

Technical Guide: Solubility Profile of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct quantitative solubility data for this specific ester, this document leverages data from the core 7-azaindole structure to provide a foundational understanding. It is established that the incorporation of a nitrogen atom into the indole ring to form an azaindole generally enhances aqueous solubility.[1] This guide outlines standard experimental protocols for determining both kinetic and thermodynamic solubility, and contextualizes the importance of this parameter within a relevant signaling pathway. The information herein is intended to support researchers in the fields of drug discovery and development.

Introduction to this compound

This compound, also known as ethyl 7-azaindole-2-carboxylate, is a heterocyclic compound of significant interest in drug discovery. The 7-azaindole core is considered a "privileged scaffold" due to its ability to mimic the purine structure, making it a valuable component in the design of kinase inhibitors and other therapeutic agents.[2][3][4] The physicochemical properties of such molecules, particularly solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and formulation difficulties.

Quantitative Solubility Data

Table 1: Physicochemical Properties of Indole and Azaindole Isomers

CompoundStructureAqueous Solubility (µg/mL)log D (pH 6.5)pKa
Indole161.910.0
4-Azaindole9320.99.0, 5.8
5-Azaindole4191.26.2, 9.8
6-Azaindole4871.56.0, 9.3
7-Azaindole 936 1.8 2.0, 9.7

Source: Adapted from PharmaBlock Inc., "Azaindoles in Medicinal Chemistry".[1]

It is important to note that the ethyl carboxylate group at the 2-position of the target compound will influence its overall polarity and crystalline structure, thus altering its solubility profile compared to the parent 7-azaindole. Generally, the introduction of an ester group may decrease aqueous solubility due to an increase in lipophilicity.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial. Two key types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8] The presence of undissolved solid should be visually confirmed.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer. This high-throughput method is often used in early drug discovery for rapid screening.[9]

Protocol: Nephelometric Assay

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, commonly dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in a multi-well plate (e.g., 96- or 384-well).

  • Addition of Aqueous Buffer: A buffered aqueous solution (e.g., PBS, pH 7.4) is added to each well.

  • Incubation: The plate is incubated for a shorter period than the thermodynamic assay (e.g., 1-2 hours) at a controlled temperature.

  • Turbidity Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by the formation of precipitate.[10][11][12]

  • Solubility Determination: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Mandatory Visualizations

Signaling Pathway

The 7-azaindole scaffold is a common hinge-binding motif in many kinase inhibitors.[2][3] These inhibitors often target key signaling pathways implicated in diseases like cancer and inflammation. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival, and is a common target for 7-azaindole-based inhibitors.[13][14]

JAK_STAT_Pathway Ligand Cytokine Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT JAK->pSTAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Transcription Activation DNA DNA Inhibitor 7-Azaindole Inhibitor (e.g., this compound derivative) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of 7-azaindole derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in a drug discovery setting.

Solubility_Workflow Start Compound Synthesis (this compound) Kinetic_Sol Kinetic Solubility (Nephelometry) Start->Kinetic_Sol Decision1 Solubility > Target? Kinetic_Sol->Decision1 Thermo_Sol Thermodynamic Solubility (Shake-Flask) Thermo_Sol->Decision1 Decision1->Thermo_Sol No / Borderline Proceed Proceed to Further In Vitro/In Vivo Studies Decision1->Proceed Yes Optimization Lead Optimization (Improve Solubility) Decision1->Optimization No End Candidate Selection Proceed->End Optimization->Start

Caption: A workflow for solubility assessment in early drug discovery.

Conclusion

While direct, comprehensive solubility data for this compound remains to be published, the available information on the 7-azaindole core strongly suggests that it possesses enhanced aqueous solubility compared to its indole counterpart. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of both kinetic and thermodynamic solubility. Understanding and optimizing the solubility of this and related compounds is a critical step in the successful development of novel therapeutics, particularly in the realm of kinase inhibitors targeting pathways such as JAK/STAT. Further studies are warranted to precisely quantify the solubility of this specific ester in a variety of pharmaceutically relevant solvents and media.

References

starting materials for ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes for obtaining ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The focus is on practical starting materials and detailed methodologies suitable for a research and development setting.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged bicyclic heteroaromatic system. Its structural similarity to indole allows it to act as a bioisostere, leading to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The 2-carboxylate ester functionality serves as a versatile handle for further chemical modifications, making this compound a crucial building block in drug discovery. This document outlines the primary synthetic strategies for its preparation, with a focus on the widely applicable Hemetsberger-Knittel synthesis.

Primary Synthetic Pathway: The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis is a robust and efficient method for the preparation of indole-2-carboxylic esters and their heteroaromatic analogues.[1] The reaction proceeds in two key steps:

  • Knoevenagel Condensation: A pyridine carbaldehyde is condensed with ethyl azidoacetate in the presence of a base to form an ethyl 2-azido-3-(pyridin-yl)acrylate intermediate.

  • Thermal Cyclization: The azido-acrylate intermediate undergoes thermal decomposition, typically in a high-boiling solvent like xylene, to yield the fused pyrrole ring system through a nitrene intermediate.[1][2]

The overall transformation begins with readily available pyridine aldehydes, making it an attractive route for multigram synthesis.

Hemetsberger_Knittel_Workflow PyridineCarbaldehyde Pyridine-3-carbaldehyde AzidoAcrylate Ethyl 2-azido-3-(pyridin-3-yl)acrylate PyridineCarbaldehyde->AzidoAcrylate EthylAzidoacetate Ethyl Azidoacetate EthylAzidoacetate->AzidoAcrylate Base Base (e.g., KOEt) Base->AzidoAcrylate AzidoAcrylate_ref Ethyl 2-azido-3-(pyridin-3-yl)acrylate TargetMolecule This compound Solvent Solvent (e.g., Xylene) Solvent->TargetMolecule Heat Heat (Reflux) Heat->TargetMolecule AzidoAcrylate_ref->TargetMolecule Synthetic_Strategy cluster_starting_materials Available Starting Materials cluster_synthetic_routes Synthetic Routes Start Need for this compound Aldehyde Pyridine Carbaldehydes Start->Aldehyde Halopyridine Halogenated Aminopyridines Start->Halopyridine Nitropyridine Nitropyridines Start->Nitropyridine Hemetsberger Hemetsberger-Knittel Synthesis Aldehyde->Hemetsberger Palladium Pd-Catalyzed Cross-Coupling Halopyridine->Palladium Reductive Reductive Cyclization Nitropyridine->Reductive Target Target Molecule Hemetsberger->Target Palladium->Target Reductive->Target

References

The Ascendancy of 7-Azaindole: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, transitioning from a laboratory curiosity to a cornerstone of modern drug discovery. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have propelled its derivatives to the forefront of therapeutic innovation, most notably in oncology. This technical guide provides an in-depth exploration of the discovery and historical evolution of 7-azaindole synthesis, a compilation of key experimental protocols, a summary of their biological activities with a focus on kinase inhibition, and a visualization of the key signaling pathways they modulate.

A Historical Odyssey: The Discovery and Evolution of 7-Azaindole Synthesis

The journey of 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, began in the early 20th century. While a definitive single publication for its absolute first synthesis remains elusive in readily accessible modern databases, early explorations into indole analogs laid the groundwork for its eventual characterization. Over the decades, the synthetic strategies have evolved from classical cyclization reactions to highly efficient modern catalytic methods, reflecting the growing importance of this scaffold.

Early approaches to the 7-azaindole core often involved adaptations of established indole syntheses, such as the Madelung and Fischer indole syntheses.[1] These methods, while foundational, often required harsh reaction conditions and offered limited substituent diversity.

A significant advancement came with the application of the Chichibabin cyclization , which involves the condensation of a picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[2] This method provided a more direct route to certain substituted 7-azaindoles.

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions , in particular, have become a mainstay for the construction of the 7-azaindole nucleus, offering excellent functional group tolerance and regioselectivity.[3] More recently, Rhodium(III)-catalyzed C-H activation and annulation of pyridines with alkynes has emerged as a powerful and atom-economical approach to synthesize a wide array of 7-azaindole derivatives.[4]

Another notable classic method is the Hemetsberger–Knittel synthesis , which involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, a reaction that has also been adapted for the synthesis of azaindoles.[5][6][7]

Key Synthetic Methodologies: Experimental Protocols

This section details the experimental protocols for several key methods used in the synthesis of 7-azaindole derivatives.

Chichibabin Cyclization for 2-Phenyl-7-azaindole

This protocol describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[2]

Inverse Addition Procedure:

  • To a solution of dry diisopropylamine (4.2 mmol) in dry THF (20.0 mL) at -40 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (4.2 mmol) via syringe.

  • Stir the resulting LDA solution for 5 minutes at -40 °C.

  • Add benzonitrile (2.1 mmol) to the solution and stir for 2 hours at -40 °C.

  • Add 2-fluoro-3-picoline (2.0 mmol) and continue stirring for an additional 2 hours at the same temperature.

  • Quench the reaction with wet THF and warm the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting solid in ethyl acetate (15 mL) and wash successively with aqueous NaHCO₃ (3 x 10 mL) and aqueous NaCl (3 x 10 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by chromatography to obtain 2-phenyl-7-azaindole.

Rhodium(III)-Catalyzed Synthesis of 7-Azaindole

This method involves the coupling of 2-aminopyridine with an alkyne, assisted by a silver oxidant.[4]

General Procedure:

  • To a reaction vessel, add 2-aminopyridine, the alkyne substrate, a Rh(III) catalyst (e.g., [Cp*RhCl₂]₂), and a silver oxidant (e.g., AgSbF₆).

  • Dissolve the mixture in a suitable solvent (e.g., DCE or MeOH) under an inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 7-azaindole derivative.

Hemetsberger–Knittel Synthesis of Substituted 7-Azaindoles

This thermal decomposition method provides access to indole-2-carboxylates, which can be further manipulated.[5]

General Procedure:

  • Synthesize the requisite α-azido-β-aryl-acrylate precursor from the corresponding aldehyde and ethyl azidoacetate.

  • Dissolve the α-azido-β-pyridyl-acrylate in a high-boiling solvent such as xylene or toluene.

  • Heat the solution to reflux (typically 140-180 °C) for a period of 1 to 5 hours.

  • Monitor the evolution of nitrogen gas to gauge the reaction progress.

  • After the reaction is complete (as indicated by TLC or the cessation of gas evolution), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude 7-azaindole-2-carboxylate by column chromatography or recrystallization.

Biological Significance and Quantitative Data

7-Azaindole derivatives have demonstrated a broad spectrum of biological activities, with their most profound impact being in the field of oncology as kinase inhibitors.[8] The nitrogen atom at the 7-position acts as a crucial hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent and often selective inhibition of various kinases.

Kinase Inhibition

A multitude of kinases are targeted by 7-azaindole derivatives. The following tables summarize the inhibitory activities of selected compounds against key kinase targets.

Table 1: 7-Azaindole Derivatives as CDK and Haspin Kinase Inhibitors [9]

CompoundTarget KinaseIC₅₀ (nM)
8g CDK9/CyclinT1100
Haspin230
8h CDK9/CyclinT1500
Haspin110
8i Haspin47
8l Haspin14

Table 2: 7-Azaindole Derivatives as FGFR Inhibitors [10]

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712
Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several 7-azaindole derivatives have been developed as potent inhibitors of this pathway.

Table 3: Antiproliferative Activity of 7-Azaindole PI3K Inhibitors [11]

CompoundCell LineGI₅₀ (μM)
B14 KARPASS-422 (Lymphoma)0.17 ± 0.05
Pfeiffer (Lymphoma)0.15 ± 0.06
MCF7 (Breast Cancer)0.69 ± 0.16
T47D (Breast Cancer)0.52 ± 0.09
Orai Channel Inhibition

Orai channels are key players in store-operated calcium entry (SOCE), a process implicated in various diseases, including asthma. 7-Azaindole derivatives have emerged as potent inhibitors of Orai channels.

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 7-azaindole derivatives.

The MAPK/ERK Signaling Pathway

This pathway is a central regulator of cell proliferation, differentiation, and survival. The 7-azaindole derivative Vemurafenib is a potent inhibitor of the mutated BRAF kinase in this pathway.

MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->BRAF Inhibits ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

MAPK/ERK Signaling Pathway and Vemurafenib Inhibition.
The PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival. 7-Azaindole derivatives have been developed to inhibit key components of this pathway, such as PI3K.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Azaindole_PI3Ki 7-Azaindole PI3K Inhibitor Azaindole_PI3Ki->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth

PI3K/Akt/mTOR Pathway and Inhibition by 7-Azaindoles.
Orai Channel-Mediated Calcium Signaling

Store-operated calcium entry (SOCE) through Orai channels is a critical signaling mechanism in many cell types.

Orai_Channel_Signaling cluster_ER cluster_PM ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store Depletion STIM1 STIM1 Ca_Store->STIM1 activates Orai1 Orai1 Channel STIM1->Orai1 translocates and gates PlasmaMembrane Plasma Membrane Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx Azaindole_Orai_Inhibitor 7-Azaindole Orai Inhibitor Azaindole_Orai_Inhibitor->Orai1 Inhibits Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream

Orai Channel-Mediated Calcium Signaling and Inhibition.

Conclusion and Future Perspectives

The 7-azaindole scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its journey from early, challenging syntheses to modern, efficient catalytic methods has mirrored its rise in therapeutic importance. The remarkable success of Vemurafenib has undoubtedly spurred further interest in this privileged structure, leading to the discovery of derivatives targeting a wide array of cellular signaling pathways.

Future research will likely focus on the development of even more selective and potent 7-azaindole derivatives, potentially as dual-target or allosteric inhibitors. The exploration of novel synthetic methodologies that allow for precise and diverse functionalization of the 7-azaindole ring will continue to be a key area of investigation. As our understanding of the complex signaling networks that drive disease deepens, the unique properties of the 7-azaindole scaffold will undoubtedly continue to be harnessed to create the next generation of targeted therapeutics.

References

fundamental chemistry of pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemistry of Pyrrolo[2,3-b]pyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle consisting of a fused pyrrole and pyridine ring.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the indole moiety while offering unique physicochemical properties, such as an additional hydrogen bond acceptor which can enhance binding affinity and solubility. Its derivatives have been successfully incorporated into drugs targeting a wide range of diseases, including cancer, inflammatory disorders, and viral infections. This guide provides a comprehensive overview of the fundamental chemistry of the pyrrolo[2,3-b]pyridine core, including its synthesis, reactivity, and structural properties, with a focus on applications relevant to drug discovery and development.

Structural and Physicochemical Properties

The 7-azaindole structure is an isostere of indole and purine, which contributes to its broad biological activity. The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring results in a unique electronic distribution that governs its reactivity. The nitrogen atom in the pyrrole ring contributes its lone pair of electrons to the aromatic π-system, making the pyrrole moiety reactive towards electrophiles, similar to indole.[2] Conversely, the pyridine ring is susceptible to nucleophilic attack.

Physicochemical Data

The physical and chemical properties of the parent 7-azaindole and its derivatives are crucial for their application in drug development. Key data for the unsubstituted scaffold are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂[3][4]
Molecular Weight 118.14 g/mol [3][4]
Melting Point 105-107 °C[3][5][6]
Boiling Point 270 °C at 755 Torr[3]
pKa (Predicted) 7.69 ± 0.20[3]
logP 1.18760[3]
Appearance Off-white to brown solid[7]
Solubility Soluble in Methanol, Chloroform, DMF; Slightly soluble in water.[3]

Synthesis of the Pyrrolo[2,3-b]pyridine Core

Numerous synthetic strategies have been developed for the construction of the 7-azaindole scaffold, often starting from appropriately substituted pyridine precursors. Advances in metal-catalyzed chemistry have significantly expanded the toolkit for synthesizing functionalized derivatives.[8]

Classical Synthetic Routes

Traditional methods for indole synthesis have been adapted for 7-azaindoles:

  • Madelung and Fischer Syntheses: Modifications of these classical indole syntheses have been successfully applied to prepare a variety of alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines.[9]

  • Chichibabin Cyclization: The LDA-mediated condensation of 2-fluoro-3-picoline with benzonitrile provides a route to 2-phenyl-7-azaindole.[10]

Modern Metal-Catalyzed Syntheses

Palladium, copper, rhodium, and iron-catalyzed reactions are now central to the synthesis and functionalization of 7-azaindoles.[8][11]

  • Sonogashira Coupling and Cyclization: A powerful and common strategy involves the Sonogashira cross-coupling of a terminal alkyne with an aminohalopyridine, followed by a base- or copper-mediated cyclization to form the pyrrole ring.[12][13] This approach allows for diverse substitutions on the pyrrole ring.

  • Heck Reaction: Palladium-catalyzed annulation of amino-ortho-chloropyridines with pyruvic acid derivatives or a cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides efficient routes to substituted 7-azaindoles.[13][14]

  • Rhodium-Catalyzed C-H Activation: Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes, often assisted by a silver oxidant, enables direct synthesis of the 7-azaindole core.[15][16]

G General Workflow for Sonogashira-Based 7-Azaindole Synthesis Start 2-Amino-3-halopyridine + Terminal Alkyne Step1 Sonogashira Cross-Coupling Start->Step1 Intermediate 3-Alkynyl-2-aminopyridine Step1->Intermediate Step2 Intramolecular Cyclization (Base or Metal-Mediated) Intermediate->Step2 End Substituted Pyrrolo[2,3-b]pyridine Step2->End

Caption: Sonogashira coupling and cyclization workflow.

Chemical Reactivity

The reactivity of 7-azaindole is dictated by the interplay between its two fused rings. The pyrrole ring is electron-rich and favors electrophilic substitution, while the pyridine ring is electron-deficient and is more susceptible to nucleophilic attack.

Caption: Key reaction sites on the 7-azaindole nucleus.

Electrophilic Substitution

Electrophilic substitution reactions, such as nitration, halogenation, and Mannich reactions, occur predominantly at the C3 position of the electron-rich pyrrole ring.[9] This is analogous to the reactivity of indole, where the C3 position is the most nucleophilic. If the C3 position is blocked, substitution may occur at other positions on the pyrrole ring.

Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of 7-azaindole is challenging and typically requires harsh conditions or the presence of activating groups (e.g., nitro) or a leaving group (e.g., halogen).[17] The C4 and C6 positions are the most susceptible to nucleophilic attack, analogous to the C2 and C4 positions in pyridine.[18] Functionalization of the pyridine ring can also be achieved via the corresponding N-oxide.[19][20]

Metal-Catalyzed Cross-Coupling and C-H Functionalization

Modern synthetic methods have enabled the selective functionalization of every position on the 7-azaindole ring system.[8]

  • Suzuki and Buchwald-Hartwig Reactions: Halogenated 7-azaindoles are versatile intermediates for palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling at C2 followed by a Buchwald-Hartwig amination at C4 has been used to synthesize specific kinase inhibitors.[21]

  • Direct C-H Functionalization: Transition-metal-catalyzed C-H activation provides a more atom-economical approach to functionalization, avoiding the need for pre-halogenated substrates.[15]

Reactions at the Pyrrole Nitrogen (N1)

The N-H proton of the pyrrole ring is acidic and can be easily deprotonated with a base. The resulting anion can be alkylated, acylated, or arylated. This position is also commonly protected with groups like SEM (2-(trimethylsilyl)ethoxymethyl) or BOC (tert-butoxycarbonyl) during multi-step syntheses.[20][21]

Applications in Drug Discovery: A Privileged Scaffold

The 7-azaindole scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors.[3] The N7 atom of the pyridine ring can act as a crucial hydrogen bond acceptor, while the pyrrole N-H can act as a hydrogen bond donor, allowing for strong and specific interactions with protein targets.

Case Study: B-RAF Kinase Inhibitors

Several FDA-approved drugs and clinical candidates for cancer therapy are based on the pyrrolo[2,3-b]pyridine scaffold, targeting kinases like B-RAF.[22] The V600E mutation in the B-RAF protein is a key driver in many cancers, particularly melanoma. 7-Azaindole-based inhibitors are designed to block the ATP-binding site of this kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation.

G Simplified B-RAF Signaling Pathway and Inhibition RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF B-RAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Vemurafenib) Inhibitor->BRAF Inhibition

Caption: Inhibition of the B-RAF pathway by 7-azaindole derivatives.

Key Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are representative protocols for the synthesis and functionalization of the pyrrolo[2,3-b]pyridine core.

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization[12]

This protocol describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

  • Materials: 1.6 M n-butyllithium in hexanes, dry tetrahydrofuran (THF), dry diisopropylamine, benzonitrile, 2-fluoro-3-picoline.

  • Procedure:

    • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (2.1 equiv) to a solution of diisopropylamine (2.1 equiv) in dry THF at -40 °C under an argon atmosphere.

    • After stirring for 5 minutes, benzonitrile (1.05 equiv) is added to the LDA solution.

    • The mixture is stirred at -40 °C for 2 hours.

    • 2-fluoro-3-picoline (1.0 equiv) is then added, and stirring is continued for an additional 2 hours at the same temperature.

    • The reaction is quenched with wet THF and the solvent is removed under reduced pressure.

    • The residue is redissolved in ethyl acetate, washed sequentially with aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography to afford 2-phenyl-7-azaindole.

  • Expected Yield: ~82%.[10]

Protocol 2: Synthesis of a 1-Aryl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide[25]

This protocol outlines a Chan-Lam coupling followed by amide bond formation, a common sequence in medicinal chemistry programs.

  • Part A: Chan-Lam N-Arylation

    • Materials: Starting 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 equiv), arylboronic acid (e.g., 3,4-dichlorophenylboronic acid, 1.2 equiv), copper(II) acetate (Cu(OAc)₂, 1.1 equiv), pyridine (2.0 equiv), dichloromethane (CH₂Cl₂).

    • Procedure: To a solution of the starting pyrrolopyridine in CH₂Cl₂, add the arylboronic acid, pyridine, and Cu(OAc)₂. Stir the reaction mixture at room temperature for 12 hours. Upon completion, dilute with CH₂Cl₂ and wash with water. Dry the organic layer, concentrate, and purify by chromatography to yield the N-arylated product.

  • Part B: Saponification and Amide Coupling

    • Materials: N-arylated ester from Part A, sodium hydroxide (NaOH), methanol, water, propylphosphonic anhydride (T3P), a desired amine (e.g., cyclopropylamine, 1.2 equiv), diisopropylethylamine (DIPEA), dimethylformamide (DMF).

    • Procedure (Saponification): Dissolve the ester in a mixture of methanol and water. Add NaOH and stir at room temperature until the reaction is complete (monitored by TLC/LCMS). Neutralize with acid and extract the carboxylic acid product.

    • Procedure (Amide Coupling): Dissolve the resulting carboxylic acid in DMF. Add the desired amine, DIPEA, and T3P solution. Stir at room temperature for 30 minutes to 4 hours. After completion, perform an aqueous workup and purify the final amide product by chromatography.

Conclusion

The pyrrolo[2,3-b]pyridine scaffold remains a highly valuable and versatile building block in contemporary chemical and pharmaceutical research. Its unique electronic properties, combined with the continuous development of novel synthetic methodologies for its construction and functionalization, ensure its continued prominence. This guide has provided a foundational understanding of its core chemistry, offering researchers and drug developers the essential knowledge to harness the full potential of this remarkable heterocyclic system.

References

Technical Guide: Safety and Handling of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally related azaindole derivatives. It is imperative that all handling of this chemical is conducted by trained personnel in a controlled laboratory environment.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as hazardous. The following Globally Harmonized System (GHS) classifications are inferred:

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictogram (Inferred):

alt text

Signal Word (Inferred): WARNING

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂-
Molecular Weight190.20 g/mol -
AppearanceSolid (form may vary)Inferred
Storage Class11 - Combustible SolidsSigma-Aldrich

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures outline best practices for laboratory use.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles or a face shield.
Skin Protection- Chemical-resistant gloves (e.g., nitrile, neoprene).- Laboratory coat.
Respiratory ProtectionFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling and before leaving the laboratory.

Experimental Protocols: General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.

G cluster_0 Preparation cluster_1 Handling and Experimentation cluster_2 Post-Experiment cluster_3 Disposal A Receiving and Inventory B Review Safety Data Sheet (SDS) (or analogous compound data) A->B C Don Personal Protective Equipment (PPE) B->C D Weighing and Transfer (in fume hood) C->D E Experimental Procedure (e.g., Synthesis, Assay) D->E F Decontamination of Work Area E->F G Waste Segregation and Labeling F->G H Proper Storage of Unused Material G->H I Dispose of Waste via Certified Hazardous Waste Vendor G->I

Caption: General laboratory workflow for safe handling.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek immediate medical attention.

Table 4: First Aid Measures

Exposure RouteProcedure
InhalationMove the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
Skin ContactImmediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
IngestionDo NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment (PPE).

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal safety review and the user's own risk assessment. Always consult the most current Safety Data Sheet for any chemical before use.

Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key building block in pharmaceutical research and drug development. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules targeting a range of diseases, including cancer and inflammatory disorders.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering information on commercial suppliers, and relevant experimental protocols.

Commercial Supplier Data

The availability of high-quality starting materials is crucial for research and development. The following table summarizes commercial suppliers for this compound and its closely related analogs. Data on purity, and CAS number are provided for easy comparison.

SupplierProduct NameCAS NumberPurity
Thermo Scientific ChemicalsEthyl 7-azaindole-4-carboxylateNot specified97%
BLDpharmEthyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylateNot specifiedN/A
Sigma-Aldrich2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid1241950-73-1N/A
GlobalChemMallMthis compoundNot specifiedN/A

Note: The availability and specifications of these compounds are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

The synthesis of pyrrolo[2,3-b]pyridine derivatives is a critical aspect of their application in drug discovery. The following section details a representative synthetic protocol.

Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

A common application of this compound is as an intermediate in the synthesis of more complex molecules. For instance, it can be converted to various carboxamides, which have shown potential as phosphodiesterase 4B (PDE4B) inhibitors.[2] The general synthetic route involves the saponification of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.[2]

Step 1: Saponification of the Ester

The initial step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of methanol and water.[2]

Step 2: Amide Coupling

The resulting carboxylic acid is then coupled with a desired amine to form the final amide product. A common coupling reagent used for this transformation is T3P (propylphosphonic anhydride), in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide).[2] This reaction is generally carried out at room temperature.[2]

The workflow for this synthesis is illustrated in the diagram below.

G cluster_start Starting Material cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling start This compound intermediate 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid start->intermediate NaOH, MeOH/H2O product 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives intermediate->product T3P, DIPEA, DMF amine Amine (NHR1R2) amine->product

Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core is a versatile scaffold that has been incorporated into a wide array of therapeutic agents. Derivatives have been investigated as inhibitors of various kinases, including fibroblast growth factor receptor (FGFR), and as phosphodiesterase 4B (PDE4B) inhibitors for the treatment of central nervous system diseases.[1][2] The ability to modify the core structure at multiple positions allows for the fine-tuning of pharmacological properties to optimize potency, selectivity, and pharmacokinetic profiles.

The general logical relationship for the drug discovery process starting from this scaffold is outlined below.

G cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_evaluation Biological Evaluation cluster_lead Outcome scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) modification Synthesis of Derivatives scaffold->modification evaluation SAR Studies & In Vitro/In Vivo Testing modification->evaluation lead Lead Compound Optimization evaluation->lead

Drug discovery workflow using the 7-azaindole scaffold.

References

Methodological & Application

Application Notes: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in API Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block, in the synthesis of active pharmaceutical ingredients (APIs). The focus is on its conversion to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, a class of compounds investigated as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), a therapeutic target for inflammatory and neurological disorders.

Introduction

This compound is a versatile intermediate in medicinal chemistry. Its 7-azaindole core is a recognized pharmacophore present in numerous biologically active molecules. This document outlines the synthetic pathway from the ethyl ester to a series of N-substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, highlighting the key chemical transformations and providing detailed experimental protocols. The conversion involves a two-step process: saponification of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of primary and secondary amines.

Key Applications in API Synthesis

The primary application highlighted is the synthesis of a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potential PDE4B inhibitors.[1] PDE4B is a crucial enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has been shown to have anti-inflammatory effects. The synthesized carboxamides have demonstrated significant inhibitory activity against PDE4B, making them promising candidates for further drug development.[1]

Synthetic Workflow

The overall synthetic strategy involves the initial hydrolysis of the ethyl ester to the carboxylic acid, which then acts as a versatile intermediate for coupling with a diverse range of amines to generate a library of amide derivatives.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Ester This compound Acid 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Ester->Acid NaOH, MeOH/H2O Acid2 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Amine Primary or Secondary Amine (R1R2NH) Amide N-substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Amine->Amide Acid2->Amide

Caption: General synthetic workflow from the starting ethyl ester to the final amide products.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (EtOAc) for extraction

  • Brine

Procedure:

  • Dissolve this compound in a mixture of methanol and water.

  • Add a stoichiometric excess of sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Protocol 2: Amide Coupling of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid

This protocol details the formation of the amide bond between the carboxylic acid and a representative amine.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Desired primary or secondary amine

  • Propanephosphonic acid anhydride (T3P)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in DMF, add the desired amine and DIPEA.

  • Add T3P solution (typically 50% in ethyl acetate) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Data Presentation

The following table summarizes the yields for the synthesis of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.

Amine ReactantProductYield (%)
CyclopropylamineN-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide75
(Tetrahydrofuran-3-yl)methanamineN-((tetrahydrofuran-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide68
3,3-Difluoroazetidine hydrochloride(3,3-difluoroazetidin-1-yl)(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone55

Yields are representative and may vary based on reaction scale and purification methods.

Signaling Pathway Context

The synthesized 1H-pyrrolo[2,3-b]pyridine-2-carboxamides act as inhibitors of PDE4B, an enzyme that plays a critical role in the inflammatory signaling cascade.

G cluster_pathway Inflammatory Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activation AC->cAMP AMP AMP PDE4B->AMP Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibition Inhibition Inhibition Activation Activation Carboxamide 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Carboxamide->PDE4B

Caption: Simplified signaling pathway showing the role of PDE4B and its inhibition.

Conclusion

This compound is a valuable starting material for the synthesis of medicinally relevant compounds. The straightforward conversion to 1H-pyrrolo[2,3-b]pyridine-2-carboxamides provides a robust platform for the development of novel APIs, particularly in the area of PDE4B inhibition for the treatment of inflammatory diseases. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals working with this important heterocyclic scaffold.

References

Application Notes and Protocols: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Scaffold for FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through mutations, gene amplification, or translocations, is a known driver in various human cancers, including breast, lung, bladder, and liver cancer. This makes the FGFR family of receptor tyrosine kinases a compelling target for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry, has emerged as a promising foundation for the development of potent and selective FGFR inhibitors. This document provides detailed application notes and protocols for utilizing ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a versatile starting material for the synthesis and evaluation of novel FGFR inhibitors.

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor to an FGFR initiates receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression and drive cellular responses.

FGFR_Signaling_Pathway cluster_receptor FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 STAT STAT P1->STAT PLCG PLCγ P2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Response Cellular Response (Proliferation, Survival, etc.) Nucleus->Response Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Data Presentation: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR isoforms and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro FGFR Kinase Inhibitory Activity (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4
1 1900---
4a 1900---
4h 7925712
4l 1900---

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1][2][3][4]

Table 2: Anti-proliferative Activity (IC50, µM) in Cancer Cell Lines

Compound4T1 (Breast)MDA-MB-231 (Breast)MCF-7 (Breast)
4h ---

Note: Specific IC50 values for cell lines were not provided in the primary source, but compound 4h was noted to inhibit proliferation.[1][4]

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

The general synthetic route to obtaining 1H-pyrrolo[2,3-b]pyridine-2-carboxamides from this compound involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Step 1: Hydrolysis of this compound

  • To a solution of this compound in a mixture of methanol and water, add an excess of sodium hydroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., T3P) and a base (e.g., DIPEA).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for the appropriate time (typically 30 minutes to 4 hours) until the reaction is complete.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.[2]

In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(E,Y)4:1 or other suitable substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO control).

  • Add 2 µL of a solution containing the recombinant FGFR enzyme and substrate.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Drug_Discovery_Workflow start Start: This compound synthesis Chemical Synthesis: Library of Derivatives start->synthesis biochem_assay Biochemical Screening: In Vitro Kinase Assays (FGFR1-4) synthesis->biochem_assay sar Structure-Activity Relationship (SAR) Analysis biochem_assay->sar hit_to_lead Hit-to-Lead Optimization sar->hit_to_lead Iterative Design cell_assay Cell-Based Assays: Proliferation, Apoptosis sar->cell_assay hit_to_lead->synthesis adme_tox In Vitro ADME/Tox Profiling cell_assay->adme_tox lead_opt Lead Optimization adme_tox->lead_opt Refinement lead_opt->synthesis invivo In Vivo Efficacy Studies: Xenograft Models lead_opt->invivo preclinical Preclinical Candidate Selection invivo->preclinical

Caption: Drug Discovery Workflow for FGFR Inhibitors.

References

Application of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Drug Discovery: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of the privileged 7-azaindole scaffold, has emerged as a critical building block in modern medicinal chemistry. Its unique structural features and synthetic versatility have enabled the development of a diverse array of potent and selective inhibitors targeting key proteins implicated in a range of diseases, including cancer, inflammatory disorders, and autoimmune conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold in their discovery programs.

I. Synthesis of the Core Scaffold and Derivatives

The this compound core is a versatile starting material for the synthesis of a wide range of biologically active compounds, most notably 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

A. Synthesis of this compound

A common synthetic route to the title compound involves the condensation of a substituted nitropyridine with diethyl oxalate, followed by reductive cyclization.

Experimental Protocol: Synthesis of this compound

  • Condensation: To a solution of an appropriately substituted 2-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol), add sodium ethoxide.

  • Slowly add diethyl oxalate to the reaction mixture at a controlled temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an acid (e.g., acetic acid) and extract the product with an organic solvent.

  • Purify the resulting ethyl 2-(3-nitro-2-pyridyl)-3-oxobutanoate intermediate by column chromatography.

  • Reductive Cyclization: Dissolve the intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid).

  • Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC).

  • Cool the reaction, neutralize, and extract the product with an organic solvent.

  • Purify the final product, this compound, by column chromatography.

B. Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

The ethyl ester of the core scaffold serves as a key intermediate for the synthesis of various carboxamide derivatives, which have shown significant biological activity. This is typically a two-step process involving hydrolysis of the ester followed by amide coupling.

Experimental Protocol: General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

  • Hydrolysis: Dissolve this compound in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide (NaOH), and stir the mixture at room temperature until the ester is fully hydrolyzed to the corresponding carboxylic acid (monitor by TLC).

  • Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration.

  • Amide Coupling: To a solution of the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in a suitable solvent like dimethylformamide (DMF), add a coupling agent (e.g., T3P® - propane phosphonic acid anhydride) and a base (e.g., diisopropylethylamine - DIPEA).

  • Add the desired amine (NHR1R2) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 4 hours until completion.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative by column chromatography.[1]

II. Applications in Drug Discovery: Targeting Key Signaling Pathways

Derivatives of this compound have been successfully employed as inhibitors of several important drug targets. The following sections detail their application in inhibiting key enzymes and the corresponding signaling pathways.

A. Phosphodiesterase 4B (PDE4B) Inhibition for Inflammatory Diseases

Application: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of PDE4B, an enzyme that plays a crucial role in regulating inflammation.[1] Inhibition of PDE4B leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1] This makes PDE4B an attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Quantitative Data: PDE4B Inhibitory Activity

Compound IDPDE4B IC50 (µM)PDE4D IC50 (µM)Reference
11h 0.11>10[1]
Rolipram 0.150.12[1]

Experimental Protocol: In Vitro PDE4B Inhibition Assay

  • Reagents: Recombinant human PDE4B enzyme, cAMP substrate, and a detection system (e.g., fluorescence polarization-based assay kit).

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives) in a suitable solvent (e.g., DMSO).

  • Enzyme Reaction: In a 96-well plate, pre-incubate the PDE4B enzyme with the test compounds or vehicle control.

  • Initiate the enzymatic reaction by adding the cAMP substrate.

  • Allow the reaction to proceed for a specified time at 37°C and then terminate it.

  • Detection: Measure the amount of remaining cAMP or the product (AMP) using a suitable detection method as per the assay kit instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol: TNF-α Release Assay in Macrophages

  • Cell Culture: Culture primary human monocytes or a macrophage-like cell line (e.g., THP-1 differentiated with PMA) in appropriate media.

  • Compound Treatment: Pre-treat the macrophages with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: Incubate the cells for a defined period (e.g., 4-24 hours).

  • Quantification of TNF-α: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Signaling Pathway: PDE4B in Inflammation

PDE4B_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) GPCR GPCR ProInflammatory_Stimuli->GPCR AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4B->AMP CREB CREB PKA->CREB phosphorylates NFkB NF-κB PKA->NFkB inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_Inflammatory_Genes promotes Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) NFkB->Pro_Inflammatory_Genes promotes Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B

Caption: PDE4B signaling pathway in inflammation.

B. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition for Cancer Therapy

Application: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as highly selective inhibitors of ATM kinase, a critical enzyme in the DNA damage response (DDR) pathway. By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation, representing a promising strategy for combination cancer therapy.

Quantitative Data: ATM Kinase Inhibitory Activity

Compound IDATM IC50 (nM)Selectivity vs. PIKK familyReference
25a 0.7>700-fold[2]

Experimental Protocol: In Vitro ATM Kinase Inhibition Assay

  • Reagents: Recombinant human ATM kinase, a suitable substrate (e.g., a peptide containing the ATM recognition motif), and ATP. A detection system such as ADP-Glo™ or a TR-FRET assay can be used.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, incubate the ATM kinase with the test compounds.

  • Initiate the reaction by adding the substrate and ATP.

  • Incubate at 30°C for a specified time.

  • Detection: Stop the reaction and measure the kinase activity by quantifying ADP production or substrate phosphorylation.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Signaling Pathway: ATM in DNA Damage Response

ATM_Pathway DNA_DSB DNA Double-Strand Breaks (DSBs) MRN_Complex MRN Complex DNA_DSB->MRN_Complex recruits ATM_dimer Inactive ATM (dimer) MRN_Complex->ATM_dimer activates ATM_monomer Active ATM (monomer) ATM_dimer->ATM_monomer CHK2 CHK2 ATM_monomer->CHK2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates DNARepair DNA Repair ATM_monomer->DNARepair Inhibitor 1H-pyrrolo[2,3-b]pyridine derivative Inhibitor->ATM_monomer CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: ATM signaling in the DNA damage response.

C. Ribosomal S6 Kinase 2 (RSK2) Inhibition in Cancer

Application: 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing phenyl sulfonamide groups have been identified as potent inhibitors of RSK2.[3] RSK2 is a downstream effector of the Ras-MAPK signaling pathway and is implicated in cell growth, proliferation, and survival in various cancers, including triple-negative breast cancer (TNBC).[3]

Quantitative Data: RSK2 Inhibitory and Anti-proliferative Activity

Compound IDRSK2 IC50 (nM)MDA-MB-468 IC50 (µM)Reference
B1 1.70.13[3]
B2 2.50.21[3]
B3 3.10.35[3]

Experimental Protocol: In Vitro RSK2 Kinase Assay

  • Reagents: Recombinant human RSK2 enzyme, a suitable peptide substrate (e.g., KRRRLSSLRA), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, incubate the RSK2 enzyme with the test compounds.

  • Initiate the reaction by adding the peptide substrate and [γ-³²P]ATP or using a non-radioactive detection method like ADP-Glo™.

  • Incubate at 30°C for a specified time.

  • Detection: If using a radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For non-radioactive assays, follow the kit manufacturer's protocol.

  • Data Analysis: Calculate IC50 values from dose-response curves.

Experimental Protocol: MDA-MB-468 Cell Proliferation Assay

  • Cell Culture: Culture MDA-MB-468 human breast cancer cells in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with various concentrations of the RSK2 inhibitors for a specified period (e.g., 72 hours).

  • Proliferation Measurement: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Experimental Protocol: In Vivo MDA-MB-468 Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject MDA-MB-468 cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compounds (e.g., B1, B2, B3) via a suitable route (e.g., oral gavage) at a specific dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathway: RSK2 in Cancer Proliferation

RSK2_Pathway GrowthFactors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 phosphorylates DownstreamTargets Downstream Targets (e.g., CREB, c-Fos) RSK2->DownstreamTargets phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->RSK2 CellProliferation Cell Proliferation & Survival DownstreamTargets->CellProliferation

Caption: RSK2 signaling pathway in cancer.

D. Fibroblast Growth Factor Receptor (FGFR) Inhibition in Cancer

Application: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFRs, which are receptor tyrosine kinases often dysregulated in various cancers. These inhibitors can block downstream signaling pathways that promote tumor growth, angiogenesis, and survival.

Quantitative Data: FGFR Inhibitory Activity

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
4h 7925[4]

Experimental Protocol: In Vitro FGFR Kinase Assay

  • Reagents: Recombinant human FGFR1, FGFR2, or FGFR3 enzyme, a poly(Glu,Tyr) substrate, and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: Perform the kinase reaction in a 96-well plate by incubating the enzyme, substrate, ATP, and test compound.

  • Detection: Use a suitable method to detect substrate phosphorylation, such as a TR-FRET assay or an ELISA-based method.

  • Data Analysis: Calculate the IC50 values for each FGFR isoform.

Signaling Pathway: FGFR in Cancer

FGFR_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates PLCg PLCγ Pathway FGFR->PLCg activates Inhibitor 1H-pyrrolo[2,3-b]pyridine derivative Inhibitor->FGFR Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: FGFR signaling pathways in cancer.

E. Janus Kinase 3 (JAK3) Inhibition for Immunomodulation

Application: 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and orally bioavailable inhibitors of JAK3. JAK3 plays a critical role in cytokine signaling in immune cells, and its inhibition is a therapeutic strategy for autoimmune diseases and organ transplant rejection.

Quantitative Data: JAK3 Inhibitory Activity and Oral Bioavailability

Compound IDJAK3 IC50 (nM)Oral Bioavailability (F%) in RatReference
31 1.245

Experimental Protocol: In Vitro JAK3 Kinase Assay

  • Reagents: Recombinant human JAK3 enzyme, a suitable substrate (e.g., a peptide or Poly(Glu,Tyr)), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: Conduct the kinase assay in a 96-well plate by combining the enzyme, substrate, ATP, and test compound.

  • Detection: Quantify kinase activity using a suitable detection method (e.g., ADP-Glo™).

  • Data Analysis: Determine the IC50 values.

Experimental Protocol: In Vivo Rat Heterotopic Cardiac Transplant Model

  • Animal Model: Use appropriate rat strains for transplantation (e.g., Lewis to Brown-Norway).

  • Transplantation: Perform a heterotopic heart transplant, where the donor heart is transplanted into the recipient's abdomen.

  • Treatment: Administer the JAK3 inhibitor or vehicle control to the recipient rats daily, starting from the day of transplantation.

  • Monitoring: Monitor graft survival by daily palpation of the transplanted heart.

  • Endpoint: The endpoint is the cessation of a palpable heartbeat, indicating graft rejection.

  • Data Analysis: Compare the mean graft survival time between the treated and control groups.

Signaling Pathway: JAK3 in Immune Cell Activation

JAK3_Pathway Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates JAK3 JAK3 Receptor->JAK3 activates STAT STAT JAK3->STAT phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine -5-carboxamide Inhibitor->JAK3 STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Immune Response) Nucleus->Gene_Expression

Caption: JAK3 signaling in immune cells.

III. Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their amenability to chemical modification has allowed for the development of potent and selective inhibitors against a range of important therapeutic targets. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this privileged scaffold.

References

Application Notes and Protocols: Derivatization of Ethyl 1H-Pyrrolo[2,3-b]pyridine-2-carboxylate for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of potent modulators of various biological targets. Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, kinase inhibition, phosphodiesterase inhibition, and antimicrobial effects.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of derivatives of this compound. It is intended to guide researchers in the strategic design and practical execution of experiments aimed at discovering novel therapeutic agents.

Synthetic Strategies for Derivatization

The this compound scaffold offers multiple sites for chemical modification, including the pyrrole nitrogen (N-1), the carboxylate group at C-2, and various positions on the pyridine and pyrrole rings (C-3, C-4, C-5, and C-6). Below are key synthetic transformations for generating diverse libraries of bioactive compounds.

Workflow for Derivatization

G start This compound hydrolysis Ester Hydrolysis start->hydrolysis n_alkylation N-Alkylation / N-Arylation start->n_alkylation Modifies Pyrrole Nitrogen halogenation Ring Halogenation start->halogenation amide_coupling Amide Coupling hydrolysis->amide_coupling Forms Carboxamides end_carboxamide Biologically Active Carboxamides amide_coupling->end_carboxamide end_n_substituted N-Substituted Derivatives n_alkylation->end_n_substituted cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) halogenation->cross_coupling Introduces Aryl/Amino Groups end_ring_functionalized Ring-Functionalized Derivatives cross_coupling->end_ring_functionalized

Caption: General workflow for the derivatization of this compound.

Experimental Protocols: Synthesis

Protocol 1: Hydrolysis of Ethyl Ester to Carboxylic Acid

This procedure converts the starting ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1N

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of MeOH/H₂O (e.g., 2:1 v/v).

  • Add a solution of NaOH (2.0-3.0 eq) in water.

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with DCM or EtOAc to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 3-4 with 1N HCl at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Protocol 2: Amide Coupling

This protocol describes the formation of amide derivatives from the corresponding carboxylic acid.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • Desired amine (1.1 eq)

  • Propanephosphonic acid anhydride (T3P) or HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Add T3P (1.2 eq) dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.[1]

Protocol 3: N-Alkylation of the Pyrrole Ring

This procedure introduces substituents at the N-1 position of the pyrrolo[2,3-b]pyridine core.

Materials:

  • This compound

  • Alkyl or benzyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl or benzyl halide (1.2 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the N-alkylated product.[2]

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol is for the introduction of aryl or heteroaryl substituents at a halogenated position (e.g., C4-chloro).

Materials:

  • Halogenated this compound (e.g., 4-chloro derivative)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • In a reaction vessel, combine the halogenated pyrrolo[2,3-b]pyridine (1.0 eq), boronic acid (1.2 eq), palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[3][4]

Protocol 5: Buchwald-Hartwig Amination

This protocol is for the introduction of amine substituents at a halogenated position.

Materials:

  • Halogenated this compound

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP) (4-8 mol%)

  • Strong base (e.g., Sodium tert-butoxide) (1.4 eq)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halogenated pyrrolo[2,3-b]pyridine (1.0 eq), palladium precatalyst, ligand, and base in a reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.[5][6]

Biological Activities and Data Presentation

Derivatives of this compound have shown potent activity against a range of biological targets. The following tables summarize representative quantitative data for different classes of these compounds.

Kinase Inhibitors

Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
FGFR Inhibitor 4h FGFR17[7]
FGFR29[7]
FGFR325[7]
JAK3 Inhibitor 14c JAK3Potent (specific value not provided)[8]
TNIK Inhibitor TNIK< 1[9]
Phosphodiesterase 4B (PDE4B) Inhibitors

Table 2: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B

Compound IDPDE4B IC₅₀ (µM)PDE4D IC₅₀ (µM)Selectivity (PDE4D/PDE4B)Reference
Compound 11h 0.14>10>71[1]
Compound 7 0.48Not reportedNot reported[1]

Experimental Protocols: Biological Assays

Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general method for determining the in vitro potency (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Kinase enzyme

  • Kinase substrate

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in kinase reaction buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10][11]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.[12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the ADP concentration.

    • Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 7: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the bacterial strain and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][15]

Protocol 8: Anti-inflammatory Assay - Inhibition of TNF-α Release

This protocol measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test compound

  • RPMI-1640 cell culture medium

  • Fetal bovine serum (FBS)

  • TNF-α ELISA kit

  • CO₂ incubator

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate for 4-18 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[16][17]

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action and for rational drug design.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR Binds and Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->nucleus STAT->nucleus proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation

Caption: A simplified diagram of the FGFR signaling pathway.[3][12][13][18]

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding and Dimerization JAK JAK receptor->JAK Activates STAT STAT receptor->STAT Recruits & Phosphorylates JAK->receptor Phosphorylates Receptor JAK->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene_transcription Gene Transcription (Inflammation, Immunity) nucleus->gene_transcription

Caption: Overview of the JAK-STAT signaling pathway.[10][15][19][20]

Phosphodiesterase 4B (PDE4B) and cAMP Signaling in Inflammation

G ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Stimulated by Gs PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP CREB CREB PKA->CREB Phosphorylates NFkB NF-κB PKA->NFkB Inhibits anti_inflammatory Anti-inflammatory Cytokine Production (e.g., IL-10) CREB->anti_inflammatory Promotes Transcription pro_inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->pro_inflammatory Promotes Transcription

Caption: Role of PDE4B in regulating cAMP levels and inflammatory responses.[11][21][22][23]

Conclusion

The derivatization of this compound provides a rich platform for the discovery of novel, biologically active small molecules. The synthetic protocols and biological assays detailed in these application notes offer a comprehensive guide for researchers to explore the vast chemical space around this privileged scaffold. By systematically applying these methodologies, scientists can advance the development of new therapeutics targeting a range of diseases, from cancer to inflammatory disorders and infectious diseases.

References

Application Note: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, potentially enhancing drug-target interactions and improving physicochemical properties like solubility. Consequently, 7-azaindole derivatives, particularly 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, are key components in a wide range of biologically active compounds, including kinase inhibitors and phosphodiesterase 4B (PDE4B) inhibitors.[1] This document provides a detailed protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides via a robust and widely applicable two-step synthetic sequence.

General Synthetic Strategy

The synthesis of the target carboxamides is efficiently achieved through a two-step process. The first step involves the preparation of the key intermediate, 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This is typically accomplished by the saponification (hydrolysis) of the corresponding ester precursor, such as a methyl or ethyl ester.

The second and final step is the formation of the amide bond. This is achieved by coupling the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with a diverse range of primary or secondary amines using a suitable coupling agent. Propylphosphonic anhydride (T3P®) has been shown to be a particularly effective, mild, and practical reagent for this transformation, minimizing epimerization for chiral substrates and simplifying product purification due to the water-soluble nature of its byproducts.[2][3]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (Intermediate)

This protocol describes the hydrolysis of a methyl or ethyl ester of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Materials:

  • Methyl or Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl, 1M solution)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 2:1 to 1:1 ratio).

  • Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution. Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol solvent.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides via T3P® Coupling

This protocol details the amide bond formation between the carboxylic acid intermediate and a selected amine.[1]

Materials:

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (R¹R²NH) (1.1-1.2 eq)

  • Propylphosphonic anhydride (T3P®, 50% solution in EtOAc or DMF) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF or EtOAc, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • Coupling Agent Addition: Cool the mixture to 0°C using an ice bath. Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

Data Presentation

The following table summarizes the synthesis of representative 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, showcasing the versatility of the T3P® coupling protocol.

Compound IDAmine (R¹R²NH)SolventReaction TimeYield (%)PDE4B IC₅₀ (µM)
11a CyclopropylamineDMF30 min - 4 h750.45
11c 2-MethoxyethylamineDMF30 min - 4 h680.81
11h (R)-3-aminopiperidineDMF30 min - 4 h720.11
11j MorpholineDMF30 min - 4 h800.55
11n AnilineDMF30 min - 4 h65>10

Data adapted from a study on PDE4B inhibitors. Reaction conditions were standardized using T3P and DIPEA at room temperature.[1]

Mandatory Visualization

The overall synthetic workflow for preparing 1H-pyrrolo[2,3-b]pyridine-2-carboxamides is illustrated below.

Synthesis_Workflow start Methyl/Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate mid1 start->mid1 acid 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid mid2 acid->mid2 amine Amine (R¹R²NH) amine->mid2 product Target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide mid1->acid 1. Saponification (NaOH, MeOH/H₂O) 2. Acidification (HCl) mid2->product Amide Coupling (T3P®, DIPEA, DMF)

Caption: Synthetic scheme for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.

References

Application Notes and Protocols for the Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine-based PDE4B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of potent and selective phosphodiesterase 4B (PDE4B) inhibitors derived from an ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold. The protocols outlined below are based on established methodologies and provide a framework for the development of novel therapeutics targeting inflammatory and neurological disorders.

I. Introduction

Phosphodiesterase 4 (PDE4) is a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in various cellular signaling pathways. Inhibition of PDE4, particularly the PDE4B isoform, has emerged as a promising therapeutic strategy for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and neuroinflammatory diseases.[1] By increasing intracellular cAMP levels, PDE4B inhibitors can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[1]

The 1H-pyrrolo[2,3-b]pyridine (azaindole) scaffold has been identified as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective enzyme inhibitors. This document details the synthetic route to a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and provides protocols for their biological evaluation.

II. Signaling Pathway and Experimental Workflow

The inhibition of PDE4B leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the cAMP-responsive element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes. Concurrently, the elevated cAMP levels suppress the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.

PDE4B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes NF_kB NF-κB PKA->NF_kB Inhibits CREB CREB PKA->CREB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Transcription NF_kB->Pro_inflammatory_Cytokines Promotes Anti_inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_inflammatory_Genes Promotes Inhibitor 1H-Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->PDE4B Inhibits

Figure 1: PDE4B Signaling Pathway and Point of Inhibition.

The overall workflow for the synthesis and evaluation of these PDE4B inhibitors is depicted below.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate B Chan-Lam Coupling A->B C Saponification B->C D Amide Coupling C->D E PDE4B Enzymatic Assay (Fluorescence Polarization) D->E F Cell-Based Assay: LPS-stimulated TNF-α Release (RAW 264.7 Macrophages) D->F G Data Analysis (IC50 Determination) E->G F->G

References

Application Notes and Protocols for N-Alkylation of Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of pyrrolo[2,3-b]pyridines, a core scaffold in many pharmaceutically active compounds. The protocols outlined below describe common and effective methods for introducing a wide variety of alkyl groups onto the pyrrole nitrogen of the pyrrolo[2,3-b]pyridine ring system.

Introduction

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are bicyclic heteroaromatic compounds of significant interest in medicinal chemistry. The N-alkylation of this scaffold is a crucial step in the synthesis of numerous drug candidates, as the substituent on the pyrrole nitrogen can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This application note details three robust methods for N-alkylation: direct alkylation using sodium hydride, direct alkylation with potassium carbonate, and the Mitsunobu reaction.

General Experimental Workflow

The overall process for the N-alkylation of pyrrolo[2,3-b]pyridines can be generalized into several key stages, from starting material preparation to final product purification and analysis.

experimental_workflow General Workflow for N-Alkylation of Pyrrolo[2,3-b]pyridines start Start with Pyrrolo[2,3-b]pyridine Derivative deprotonation Deprotonation (if applicable) e.g., using NaH or K2CO3 start->deprotonation alkylation N-Alkylation Reaction - Alkyl Halide Addition - Mitsunobu Conditions deprotonation->alkylation workup Aqueous Workup - Quenching - Extraction alkylation->workup purification Purification - Column Chromatography - Recrystallization workup->purification analysis Characterization - NMR - Mass Spectrometry - TLC purification->analysis end N-Alkylated Product analysis->end

Caption: A generalized workflow for the N-alkylation of pyrrolo[2,3-b]pyridines.

Data Summary of N-Alkylation Methods

The following table summarizes quantitative data for the N-alkylation of various pyrrolo[2,3-b]pyridine derivatives using different methods. This allows for a direct comparison of reaction conditions and yields.

EntryPyrrolo[2,3-b]pyridine DerivativeAlkylating AgentMethodBase/ReagentsSolventTemp. (°C)Time (h)Yield (%)
11H-Pyrrolo[2,3-b]pyridineBenzyl bromideANaHDMF0 to RT12~95
21H-Pyrrolo[2,3-b]pyridineMethyl iodideANaHDMF0 to RT12~98
31H-Pyrrolo[2,3-b]pyridineEthyl bromoacetateANaHDMFRT1285
47-AminoindoleBenzyl bromideBK₂CO₃AcetonitrileReflux4-6Not specified
5Imidazo[4,5-b]pyridine derivative1-(chloromethyl)-4-methoxybenzeneBK₂CO₃DMFRTOvernight72
61H-Pyrrolo[2,3-b]pyridineEthanolCPPh₃, DIADTHFRT2485
71H-Pyrrolo[2,3-b]pyridineIsopropanolCPPh₃, DEADTHFRT2478
81H-Pyrrolo[2,3-b]pyridineBenzyl alcoholCPPh₃, DIADTHFRT2492

Experimental Protocols

Method A: N-Alkylation using Sodium Hydride (NaH)

This method is highly effective for a wide range of alkyl halides and typically provides high yields. Sodium hydride is a strong base, requiring anhydrous reaction conditions.

Materials:

  • Substituted 1H-pyrrolo[2,3-b]pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted 1H-pyrrolo[2,3-b]pyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated pyrrolo[2,3-b]pyridine.

Method B: N-Alkylation using Potassium Carbonate (K₂CO₃)

This method utilizes a milder base, potassium carbonate, and is often suitable for substrates that may be sensitive to stronger bases like NaH.[1]

Materials:

  • Substituted 1H-pyrrolo[2,3-b]pyridine (e.g., 7-Aminoindole)[1]

  • Potassium carbonate (K₂CO₃)[1]

  • Alkyl halide (e.g., benzyl bromide)[1]

  • Acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)[1]

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).[1]

  • Stir the suspension at room temperature for 15-30 minutes.[1]

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.[1]

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.[1]

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Filter off the solid potassium carbonate and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method C: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for N-alkylation using an alcohol as the alkylating agent. It proceeds with inversion of configuration at the alcohol's stereocenter, if applicable.

Materials:

  • Substituted 1H-pyrrolo[2,3-b]pyridine

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the substituted 1H-pyrrolo[2,3-b]pyridine (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the reactants.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Signaling Pathways and Logical Relationships

The choice of N-alkylation method depends on several factors, including the nature of the substrate, the desired alkyl group, and the required reaction conditions. The following diagram illustrates the decision-making process for selecting an appropriate method.

logical_relationship Method Selection for N-Alkylation start Pyrrolo[2,3-b]pyridine Substrate alkyl_source Source of Alkyl Group? start->alkyl_source alkyl_halide Alkyl Halide alkyl_source->alkyl_halide Halide alcohol Alcohol alkyl_source->alcohol Alcohol base_sensitivity Base Sensitive Substrate? alkyl_halide->base_sensitivity mitsunobu Method C: Mitsunobu alcohol->mitsunobu strong_base Method A: NaH base_sensitivity->strong_base No mild_base Method B: K2CO3 base_sensitivity->mild_base Yes

Caption: Decision tree for selecting an N-alkylation method.

References

Application Notes: The Role of the Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Scaffold in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a promising heterocyclic building block for the design of novel organic semiconducting materials. While direct applications of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in organic electronic devices are not extensively documented, its functionalized derivatives are key precursors in the synthesis of advanced materials for Organic Field-Effect Transistors (OFETs).[1][2][3] This scaffold's electron-rich pyrrole ring fused to an electron-withdrawing pyridine ring allows for fine-tuning of the electronic properties essential for charge transport.[1]

This document outlines the application of an this compound derivative as a fundamental donor unit in a high-performance, donor-acceptor-donor (D-A-D) type small molecule semiconductor. The data and protocols presented are based on the synthesis and characterization of diethyl 6,6'-(benzo[c][1][2][4]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(1-dodecyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) , hereafter referred to as PPy-BT2T-PPy .[1]

Application: Hole Transport in Organic Field-Effect Transistors (OFETs)

The PPy-BT2T-PPy molecule, which incorporates the pyrrolo[2,3-b]pyridine core, has been successfully utilized as the active channel material in a p-type (hole-transporting) OFET.[1][3] The D-A-D architecture, where the pyrrolo[2,3-b]pyridine acts as the donor and benzo[c][1][2][4]thiadiazole (BT) serves as the acceptor, facilitates intramolecular charge transfer, which is crucial for semiconductor performance. The presence of the electron-withdrawing nitrogen atom in the pyridine ring of the PPy moiety contributes to lowering the material's HOMO and LUMO energy levels, a desirable characteristic for stability and efficient charge injection from standard electrodes like gold.[1]

Quantitative Data Summary

The key optoelectronic and device performance parameters for the PPy-BT2T-PPy small molecule are summarized below. This data highlights the potential of the this compound scaffold in creating solution-processable semiconductors with moderate hole mobility.[1]

ParameterSymbolValueUnit
Highest Occupied Molecular OrbitalEHOMO-5.10eV
Lowest Unoccupied Molecular OrbitalELUMO-3.19eV
Electrochemical Band GapEgec1.91eV
Optical Band Gap (Thin Film)Egopt1.92eV
Maximum Hole Mobility (Annealed at 120 °C)μh,max0.00381cm² V⁻¹ s⁻¹
Threshold VoltageVth-11.5V
On/Off Current RatioIon/Ioff~10⁴-

Experimental Protocols

The following protocols are adapted from the procedures reported by Udamulle Gedara et al.[1]

Protocol 1: Synthesis of PPy-BT2T-PPy Semiconductor

This protocol involves a multi-step synthesis beginning with the creation of the core pyrrolo[2,3-b]pyridine unit, followed by its incorporation into the final D-A-D molecule.

A. Synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Precursor)

  • Knoevenagel Condensation:

    • To a solution of sodium ethanolate (prepared from 1.0 g of sodium in 25 mL of absolute ethanol), add 6-bromonicotinaldehyde (5.0 g, 26.9 mmol) and ethyl azidoacetate (3.8 g, 29.6 mmol) in 50 mL of absolute ethanol at -10 °C.

    • Add ethyl trifluoroacetate (3.8 g, 26.9 mmol) dropwise to the reaction mixture.

    • Stir the mixture at -10 °C for 2 hours and then at room temperature for an additional 4 hours.

    • Pour the reaction mixture into ice-cold water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acrylate product.

  • Hemetsberger Cyclization:

    • Reflux the crude acrylate from the previous step in 100 mL of toluene for 6 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the residue using column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a solid.

B. Synthesis of PPy-BT2T-PPy (Final Molecule)

  • N-Alkylation:

    • To a solution of ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 g, 3.7 mmol) in anhydrous DMF (20 mL), add potassium carbonate (1.0 g, 7.4 mmol) and 1-bromododecane (1.4 g, 5.6 mmol).

    • Stir the mixture at 80 °C for 12 hours under a nitrogen atmosphere.

    • After cooling, pour the mixture into water and extract with ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate. Purify by column chromatography to yield the N-dodecylated intermediate.

  • Stille Coupling:

    • In a flame-dried Schlenk flask, dissolve the N-dodecylated intermediate (0.5 g, 1.1 mmol), 4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1][2][4]thiadiazole (0.3 g, 0.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 23 mg, 0.025 mmol), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 30 mg, 0.1 mmol) in 15 mL of anhydrous toluene.

    • Degas the solution with nitrogen for 20 minutes.

    • Reflux the mixture at 110 °C for 48 hours.

    • Cool to room temperature, filter through Celite, and wash with chloroform.

    • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/chloroform gradient) to afford PPy-BT2T-PPy as a dark solid.

Protocol 2: Fabrication and Characterization of OFET Devices

This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET device.

  • Substrate Preparation:

    • Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped Si acts as the gate electrode and SiO₂ as the gate dielectric.

    • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen and bake at 120 °C for 10 minutes to remove residual moisture.

  • Dielectric Surface Treatment:

    • Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM).

    • Immerse the cleaned substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes.

    • Rinse the substrates with fresh toluene and then isopropyl alcohol to remove excess OTS.

    • Dry the substrates with nitrogen and anneal at 120 °C for 20 minutes.

  • Semiconductor Film Deposition:

    • Prepare a 5 mg/mL solution of PPy-BT2T-PPy in chloroform.

    • Deposit the active layer by spin-coating the solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.

    • Anneal the films at 120 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Deposit the source and drain electrodes by thermally evaporating 50 nm of gold (Au) through a shadow mask. The mask should define a channel length (L) of 50 µm and a channel width (W) of 1000 µm.

  • Device Characterization:

    • Perform all electrical measurements under ambient conditions using a semiconductor parameter analyzer.

    • Calculate the hole mobility (μ) in the saturation regime using the following equation: IDS = (W / 2L) * Ci * μ * (VG - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and Vth is the threshold voltage.

Visualizations

Below are diagrams representing the key experimental workflows.

G cluster_0 Precursor Synthesis cluster_1 Final Molecule Synthesis 6-bromonicotinaldehyde 6-bromonicotinaldehyde Acrylate Intermediate Acrylate Intermediate 6-bromonicotinaldehyde->Acrylate Intermediate Knoevenagel Condensation Precursor Ethyl 6-bromo-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Acrylate Intermediate->Precursor Hemetsberger Cyclization N-Alkylated Precursor N-Alkylated Precursor Precursor->N-Alkylated Precursor N-Alkylation (1-bromododecane) Final_Molecule PPy-BT2T-PPy N-Alkylated Precursor->Final_Molecule Stille Coupling G cluster_0 OFET Fabrication Workflow Characterization Electrical Measurement (Semiconductor Analyzer) Electrode_Depo Thermal Evaporation of Au (Source/Drain Electrodes) Characterization->Electrode_Depo Fabricate Film_Depo Spin-Coating of PPy-BT2T-PPy & Annealing (120 °C) Electrode_Depo->Film_Depo Deposit on Surface_Treat OTS SAM Treatment of Dielectric Film_Depo->Surface_Treat Deposit on Substrate_Prep Substrate Cleaning (Si/SiO₂ Wafer) Surface_Treat->Substrate_Prep Treat

References

Application Notes and Protocols: Development of Novel TNIK Inhibitors from Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, including the Wnt/β-catenin signaling pathway.[1] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. The development of small molecule inhibitors of TNIK is a promising strategy for anticancer drug discovery. This document provides detailed application notes and protocols for the development of novel TNIK inhibitors based on the ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate scaffold. This scaffold has been identified as a promising starting point for the generation of potent TNIK inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range.[2]

Data Presentation

The following tables summarize the quantitative data for representative 1H-pyrrolo[2,3-b]pyridine-based TNIK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative 1H-pyrrolo[2,3-b]pyridine Derivatives against TNIK

Compound IDTargetIC50 (nM)pIC50Assay MethodReference
Series A TNIK< 1> 9.0Biochemical Kinase Assay[2]
Compound Y4 TNIKNot specifiedHighMolecular Docking
Compound Y5 TNIKNot specifiedHighMolecular Docking
General Series TNIK0.12 - 42.77.37 - 9.92Biochemical Kinase Assay

Table 2: In Vitro Anti-proliferative Activity of a Representative 1H-pyrrolo[2,3-b]pyridine-based TNIK Inhibitor

Compound IDCell LineIC50 (µM)Assay MethodReference
Compound 35b HCT116 (colorectal)2.11Cell Viability Assay

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide TNIK Inhibitors

This protocol describes a general two-step synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives from this compound.

Step 1: Hydrolysis of this compound

  • Dissolve this compound in a mixture of methanol (MeOH) and water.

  • Add sodium hydroxide (NaOH) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • Dissolve 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., T3P® - propane phosphonic acid anhydride) and a base (e.g., DIPEA - N,N-diisopropylethylamine).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.

TNIK Kinase Assay (Biochemical)

This protocol is for determining the in vitro inhibitory activity of the synthesized compounds against the TNIK enzyme.

  • Prepare a reaction mixture containing TNIK enzyme, a suitable substrate (e.g., a generic kinase substrate), and ATP in kinase assay buffer.

  • Add serial dilutions of the test compounds to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method (e.g., luminescence-based ADP detection).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (HCT116 Colorectal Cancer Cells)

This protocol is for assessing the anti-proliferative effect of the TNIK inhibitors on cancer cells.

  • Seed HCT116 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Measure cell viability using a suitable assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).

  • Normalize the results to a vehicle-treated control.

  • Calculate the IC50 value by plotting the normalized cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blotting

This protocol is for analyzing the effect of TNIK inhibitors on the Wnt/β-catenin signaling pathway.

  • Treat HCT116 cells with the test compound at a concentration around its IC50 for a specific time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against TNIK, phospho-β-catenin, total β-catenin, and downstream targets of the Wnt pathway (e.g., c-Myc, Cyclin D1). A loading control like β-actin should also be used.

  • Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the effect of the inhibitor on the protein levels and phosphorylation status of the target proteins.

Mandatory Visualizations

Signaling Pathway

TNIK_Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and Translocates to Nucleus Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription TNIK TNIK TNIK->TCF_LEF Co-activates Proliferation Cell Proliferation Target_Genes->Proliferation Inhibitor TNIK Inhibitor (1H-pyrrolo[2,3-b]pyridine derivative) Inhibitor->TNIK Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Library of 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivatives Purification->Library Biochemical_Screening Biochemical Screening (TNIK Kinase Assay) Library->Biochemical_Screening Hit_Identification Hit Identification (Potent Inhibitors) Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (e.g., HCT116 Cell Viability) Hit_Identification->Cell_Based_Assays Mechanism_Study Mechanism of Action Studies (Western Blotting) Cell_Based_Assays->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization SAR_Logic Scaffold Core Scaffold 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Modifications Structural Modifications R-group substitutions on the amide nitrogen and pyridine ring Scaffold->Modifications Activity Biological Activity IC50 (TNIK Inhibition) Anti-proliferative Activity Modifications->Activity SAR Structure-Activity Relationship (SAR) Correlate structural changes with activity Activity->SAR SAR->Modifications Guides further modifications

References

Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as Potent RSK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal S6 Kinase 2 (RSK2) is a critical downstream effector of the Ras-MAPK signaling pathway, frequently implicated in the proliferation, survival, and motility of cancer cells.[1] Its role in tumorigenesis has established it as a promising target for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of a novel class of RSK2 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold, incorporating a phenyl sulfonamide group. These compounds have demonstrated potent enzymatic inhibition of RSK2 and significant anti-proliferative activity in cancer cell lines.[2] Detailed methodologies for the chemical synthesis, in vitro kinase inhibition assays, and in vivo tumor xenograft models are presented to facilitate further research and development in this area.

Introduction

The p90 ribosomal S6 kinases (RSKs) are a family of serine/threonine kinases that play a pivotal role in various cellular processes.[1] RSK2, in particular, is activated by the extracellular signal-regulated kinase (ERK) in response to stimuli such as growth factors and hormones.[3] Once activated, RSK2 phosphorylates a wide array of substrates in both the cytoplasm and the nucleus, thereby regulating gene expression, cell cycle progression, and cell survival.[1][3] Dysregulation of the RSK2 signaling pathway is a hallmark of several cancers, making it an attractive target for the development of novel anti-cancer therapeutics. Recent studies have identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing a phenyl sulfonamide moiety as potent and selective inhibitors of RSK2.[2] This document outlines the synthesis and evaluation of these promising compounds.

RSK2 Signaling Pathway

The canonical RSK2 signaling pathway is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs), leading to the sequential activation of Ras, Raf, MEK, and ERK.[1][3] Activated ERK then phosphorylates and activates RSK2, which in turn modulates the function of numerous downstream targets to promote cell proliferation and survival.[1]

RSK2_Signaling_Pathway extracellular_stimuli Growth Factors, Cytokines rtk Receptor Tyrosine Kinase (RTK) extracellular_stimuli->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk rsk2 RSK2 erk->rsk2 downstream Downstream Substrates (e.g., CREB, c-Fos, IκBα) rsk2->downstream cellular_response Cell Proliferation, Survival, Motility downstream->cellular_response inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivatives inhibitor->rsk2

Figure 1: Simplified RSK2 Signaling Pathway and Point of Inhibition.

Data Presentation

The following table summarizes the in vitro RSK2 inhibitory activity and the anti-proliferative effects of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against the MDA-MB-468 triple-negative breast cancer cell line.[2]

Compound IDRSK2 IC50 (nM)MDA-MB-468 IC50 (µM)In Vivo Tumor Growth Inhibition (TGI) (%)
B1 1.70.1354.6
B2 ---
B3 ---

Note: Specific IC50 and TGI values for B2 and B3 were not publicly available in the referenced abstract. The table structure is provided for comprehensive data presentation.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The overall process for identifying and characterizing novel RSK2 inhibitors from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series is outlined below.

experimental_workflow start Start synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivatives start->synthesis purification Purification and Characterization synthesis->purification in_vitro_assay In Vitro RSK2 Kinase Inhibition Assay purification->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination cell_proliferation Cell-Based Anti-Proliferation Assay (MDA-MB-468) ic50_determination->cell_proliferation in_vivo_model In Vivo Xenograft Model (MDA-MB-468) cell_proliferation->in_vivo_model tgi_evaluation Tumor Growth Inhibition (TGI) Evaluation in_vivo_model->tgi_evaluation end End tgi_evaluation->end

Figure 2: Experimental Workflow for Inhibitor Synthesis and Evaluation.
Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

The synthesis of the target compounds generally involves a multi-step process, beginning with the formation of the 1H-pyrrolo[2,3-b]pyridine core, followed by amide coupling with an appropriate amine, and finally the introduction of the phenyl sulfonamide moiety. A representative, generalized protocol is provided below.

Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

This step can be achieved through various published methods. A common approach involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon synthon.

Step 2: Amide Bond Formation

  • Materials and Reagents:

    • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

    • Appropriate amine (e.g., aniline derivative)

    • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Procedure:

    • Dissolve the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2-3 equivalents) to the solution.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Introduction of the Phenyl Sulfonamide Group

This step is typically performed on a precursor containing an amino group on the phenyl ring of the carboxamide moiety.

  • Materials and Reagents:

    • Amine-substituted 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative

    • Benzenesulfonyl chloride (or a substituted derivative)

    • Base: Pyridine or Triethylamine

    • Solvent: Anhydrous DCM or THF

  • Procedure:

    • Dissolve the amine-substituted carboxamide (1 equivalent) in anhydrous DCM.

    • Add pyridine (2-3 equivalents) and cool the mixture to 0 °C.

    • Slowly add benzenesulfonyl chloride (1.1 equivalents) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

In Vitro RSK2 Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for determining the IC50 values of the synthesized compounds against RSK2.

  • Materials and Reagents:

    • Recombinant human RSK2 enzyme

    • Peptide substrate (e.g., a peptide derived from a known RSK2 substrate like CREB)

    • [γ-³²P]ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compounds dissolved in DMSO

    • Phosphocellulose paper

    • 1% Phosphoric acid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

    • In a 96-well plate, add the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add a solution containing the RSK2 enzyme and the peptide substrate in kinase buffer to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the kinase buffer containing ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for RSK2.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

    • Stop the reaction by adding an equal volume of 1% phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]

In Vivo MDA-MB-468 Xenograft Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of the synthesized RSK2 inhibitors.

  • Cell Culture and Animal Model:

    • MDA-MB-468 cells are cultured in appropriate media until they reach the desired confluence.

    • Female athymic nude or NOD/SCID mice (6-8 weeks old) are used for tumor implantation.

  • Tumor Implantation:

    • Harvest MDA-MB-468 cells and resuspend them in a mixture of serum-free media and Matrigel (1:1 ratio).

    • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.[1][5]

    • Monitor the mice regularly for tumor growth.

  • Treatment Protocol:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

    • Administer the test compound (formulated in a suitable vehicle) via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • The control group receives the vehicle alone.

  • Efficacy Evaluation:

    • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising starting point for the development of novel and potent RSK2 inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Further optimization of this chemical series could lead to the discovery of clinical candidates for the treatment of cancers driven by aberrant RSK2 signaling.

References

Application Notes and Protocols for the Development of Anti-Tumor Agents from Pyrrolo[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies for creating and evaluating anti-tumor agents derived from the versatile pyrrolo[2,3-b]pyridine scaffold. This document offers detailed experimental protocols, data presentation guidelines, and visualizations of key processes to facilitate research and development in this promising area of oncology.

The pyrrolo[2,3-b]pyridine core, an analog of purine, serves as a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its structural features allow for the design of potent and selective inhibitors of various protein kinases, which are often dysregulated in cancer.[1] This has led to the development of several successful anti-cancer drugs. This document will detail the synthetic strategies, in vitro evaluation techniques, and methods for elucidating the mechanism of action of novel pyrrolo[2,3-b]pyridine-based compounds.

Data Presentation: Efficacy of Pyrrolo[2,3-b]pyridine Derivatives

The anti-tumor potential of novel pyrrolo[2,3-b]pyridine derivatives is typically assessed through in vitro cytotoxicity and kinase inhibition assays. The following tables summarize the inhibitory activities of representative compounds against various cancer cell lines and protein kinases.

Table 1: In Vitro Cytotoxicity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
1r Ovarian, Prostate, BreastMTT Assay0.15 - 1.78[2]
35 Various Human Cancer Cell LinesNot SpecifiedPotent Cytotoxic Agent[3]
B1 MDA-MB-468 (Triple Negative Breast Cancer)Proliferation Assay0.13[4]
5d A549 (Lung), HeLa (Cervical), MDA-MB-231 (Breast)Sulforhodamine B Assay0.12 - 9.84[5]
8f HT-29 (Colon)Cytotoxicity Assay4.55 ± 0.23[6]
8g HT-29 (Colon)Cytotoxicity Assay4.01 ± 0.20[6]

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
1r FMS KinaseKinase Assay30[2]
34e V600E B-RAFKinase Assay85[3]
35 V600E B-RAFKinase Assay80[3]
4h FGFR1Kinase Assay7[7]
4h FGFR2Kinase Assay9[7]
4h FGFR3Kinase Assay25[7]
B-series RSK2Kinase Assayup to 1.7[4]
22 CDK8Kinase Assay48.6[8]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible synthesis and evaluation of anti-tumor agents. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: General Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

This protocol describes a general method for the synthesis of substituted pyrrolo[2,3-b]pyridines, which can be adapted based on the desired substitutions.

Materials:

  • Substituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Hydrazine hydrate

  • Substituted isatin

  • Absolute ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Synthesis of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine:

    • In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (10 mmol) in an appropriate solvent.

    • Add hydrazine hydrate and reflux the mixture for 2 hours.[9]

    • Cool the reaction mixture and add cold water to precipitate the product.[9]

    • Filter the precipitate, wash with water, and dry to obtain 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine.[9]

  • Synthesis of the final pyrrolo[2,3-b]pyridine derivative:

    • In a round-bottom flask, combine 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine (2 mmol), a substituted isatin (0.7 mmol), and glacial acetic acid (1 ml) in 20 ml of absolute ethanol.[10]

    • Reflux the mixture for 3-4 hours.[10]

    • Cool the reaction mixture and pour it into ice water to precipitate the final product.[10]

    • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the purified pyrrolo[2,3-b]pyridine derivative.[10]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][11]

Materials:

  • Human cancer cell lines (e.g., HT-29, MDA-MB-468)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Pyrrolo[2,3-b]pyridine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., isopropanol)[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,3-b]pyridine compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.[8]

    • Incubate the plates for an additional 3-4 hours at 37°C.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 200 µL of isopropanol to each well to dissolve the formazan crystals.[8]

    • Shake the plate for 30 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 550 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of pyrrolo[2,3-b]pyridine derivatives against specific protein kinases.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Pyrrolo[2,3-b]pyridine test compounds dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer or fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Include positive controls (known inhibitor) and negative controls (vehicle).

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent).

    • Incubate to allow for the detection reaction to proceed.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting a dose-response curve.

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on protein expression and phosphorylation, providing insights into its mechanism of action.[1]

Materials:

  • Cancer cells treated with pyrrolo[2,3-b]pyridine derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated cells and collect the protein extracts.

    • Quantify the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

    • Compare the protein levels in treated samples to the control to determine the effect of the compound.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of the cell cycle distribution of cancer cells treated with pyrrolo[2,3-b]pyridine derivatives to determine if the compounds induce cell cycle arrest.[10]

Materials:

  • Cancer cells treated with pyrrolo[2,3-b]pyridine derivatives

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the treated cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following are examples of diagrams created using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies Synthesis Synthesis of Pyrrolo[2,3-b]pyridine Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (MTT) Purification->Cytotoxicity KinaseAssay Kinase Inhibition Assays Cytotoxicity->KinaseAssay WesternBlot Western Blot Analysis KinaseAssay->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assays CellCycle->Apoptosis PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->PI3K Pyrrolo_pyridine->Akt

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in pharmaceutical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing low to no yield of the desired product in my Fischer indole synthesis attempt. What are the likely causes and how can I improve the outcome?

A1: Low or no product formation in the Fischer indole synthesis of 7-azaindoles is a common issue, often attributed to the electron-deficient nature of the pyridine ring which can impede the reaction.[1][2]

  • Potential Cause: Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A weak acid may not effectively facilitate the necessary[3][3]-sigmatropic rearrangement, whereas an overly strong acid can lead to the degradation of starting materials or the product.[4]

    • Solution: A systematic screening of both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[4] Polyphosphoric acid (PPA) is also a commonly used and effective catalyst for this transformation.[4]

  • Potential Cause: Unfavorable Electronic Effects: The pyridine ring's electron deficiency can hinder the cyclization step.

    • Solution: If feasible, starting with a pyridylhydrazine that has an electron-donating group (EDG), such as methoxy or methyl, positioned ortho or para to the hydrazine moiety can enhance the nucleophilicity of the ring and promote the desired reaction.[4][5]

  • Potential Cause: High Reaction Temperature: While heat is often necessary, excessive temperatures can lead to decomposition and the formation of tar-like side products.

    • Solution: Employ the mildest effective acid catalyst and the lowest possible reaction temperature. Utilizing a higher-boiling point solvent can offer more precise temperature control. It is crucial to monitor the reaction closely and halt it upon consumption of the starting material to prevent over-reaction and degradation.[4]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 1H-pyrrolo[2,3-b]pyridine isomer?

A2: The formation of regioisomers is a known challenge, particularly when employing unsymmetrical ketones in the Fischer indole synthesis.

  • Potential Cause: Lack of Regiocontrol in Cyclization: The direction of the cyclization onto the pyridine ring can be influenced by subtle electronic and steric factors.

    • Solution: The choice of acid catalyst and solvent can significantly impact the product ratio. Experimenting with different catalysts and reaction conditions is advisable to optimize the yield of the desired isomer.[4] Using bulkier ketones can also enhance regioselectivity.

Q3: I am struggling with the purification of the final product, this compound. What are the recommended purification techniques?

A3: Purification can be challenging due to the presence of polar byproducts and the potential for the product to streak on silica gel.

  • Potential Cause: Complex Reaction Mixture: The reaction may produce a variety of side products with similar polarities to the desired compound.

    • Solution: Flash column chromatography is a common purification method. A gradient elution system, for instance, starting with a non-polar solvent system like hexanes/ethyl acetate and gradually increasing the polarity, can be effective.[6] In some cases, the addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the column. Recrystallization from a suitable solvent system can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 7-azaindoles, like this compound, generally more challenging than the synthesis of their indole counterparts?

A1: The primary challenge lies in the electron-deficient nature of the pyridine ring. This characteristic makes the pyridine ring less nucleophilic and can hinder key steps in classical indole syntheses like the Fischer, Madelung, and Bartoli reactions.[1][2][7] Consequently, these reactions often require harsher conditions or specific modifications to achieve good yields.

Q2: What are the most common synthetic routes to prepare this compound?

A2: Several synthetic strategies are employed, with the most common being:

  • Fischer Indole Synthesis: This classic method involves the reaction of a suitable pyridylhydrazine with an α-ketoester. However, it can suffer from low yields and the need for harsh conditions.[2][5]

  • Bartoli Indole Synthesis: This method utilizes the reaction of a substituted nitropyridine with a vinyl Grignard reagent and has proven to be a flexible route to 7-substituted indoles.[3][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: These modern methods offer a powerful and versatile approach, often involving an intramolecular cyclization of a suitably functionalized pyridine precursor.[7][9][10]

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Many of the reagents used, such as strong acids (PPA, H₂SO₄) and organometallic reagents (Grignard reagents), are corrosive, reactive, and/or flammable. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions under inert atmospheres (nitrogen or argon) may be required to prevent the degradation of sensitive reagents and intermediates.[4]

Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the appropriate pyridylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

    • Add the corresponding ethyl pyruvate derivative (1.1 eq.).

    • Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

    • The resulting hydrazone may be isolated by filtration if it precipitates or used directly in the next step.

  • Cyclization:

    • To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or a solution of a strong acid like sulfuric acid in a high-boiling point solvent.

    • Heat the reaction mixture to the optimal temperature (typically ranging from 80°C to 150°C) and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.

    • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until it reaches a pH of 7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis via Palladium-Catalyzed Annulation

This protocol outlines a general approach and specific ligands, bases, and solvents may need to be screened for optimal results.

  • Preparation of the Precursor:

    • Synthesize a 2-amino-3-halopyridine precursor functionalized with a suitable group for the subsequent cyclization.

  • Cross-Coupling and Cyclization:

    • To a degassed solution of the halopyridine precursor (1.0 eq.) in a suitable solvent (e.g., dioxane, toluene, or DMF), add the appropriate coupling partner (e.g., an alkyne or alkene, 1.2 eq.).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base, 2-3 eq.).

    • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120°C) until the starting material is consumed as monitored by TLC.

    • Cool the reaction to room temperature and filter off any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Work-up and Purification:

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 7-Azaindole Derivatives

Synthetic MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Fischer Indole SynthesisPyridylhydrazine, Ketone/AldehydeH₂SO₄, PPA, or ZnCl₂Various80-1801-24 h20-70[2]
Bartoli Indole SynthesisNitropyridine, Vinyl GrignardGrignard ReagentTHF-40 to 01-4 h40-80
Palladium-Catalyzed AnnulationHalopyridine, Alkyne/AlkenePd Catalyst, BaseDioxane, Toluene80-1202-12 h50-95[7][10]

Note: Yields are highly substrate-dependent and the conditions listed are general ranges.

Mandatory Visualization

Experimental_Workflow cluster_prep Step 1: Starting Material Preparation cluster_reaction Step 2: Core Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification A Prepare Pyridylhydrazine or Halopyridine Precursor B Perform Cyclization Reaction (e.g., Fischer, Bartoli, Pd-catalyzed) A->B Reaction Setup C Quench Reaction B->C Reaction Completion D Extract with Organic Solvent C->D E Dry and Concentrate D->E F Column Chromatography E->F Crude Product G Recrystallization (Optional) F->G H Characterization (NMR, MS, etc.) G->H Troubleshooting_Decision_Tree Start Low or No Product Yield? Catalyst Is the catalyst appropriate? Start->Catalyst Yes ImpureProduct Product is Impure? Start->ImpureProduct No Temp Is the temperature optimized? Catalyst->Temp No ScreenCatalysts Screen Brønsted and Lewis acids (e.g., PPA, ZnCl₂) Catalyst->ScreenCatalysts Yes Electronics Are electronic effects unfavorable? Temp->Electronics No AdjustTemp Lower temperature to reduce degradation Use high-boiling solvent for control Temp->AdjustTemp Yes AddEDG Use starting material with electron-donating groups (EDG) Electronics->AddEDG Yes Column Optimize Column Chromatography (gradient elution, basic modifier) ImpureProduct->Column Yes Recrystallize Perform Recrystallization Column->Recrystallize

References

improving yield in 7-azaindole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-azaindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: My 7-azaindole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in 7-azaindole synthesis can stem from several factors, including inefficient cyclization, side reactions, and suboptimal reaction conditions. Here are some key areas to investigate:

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature is critical. For instance, in palladium-catalyzed reactions, ensure the catalyst is active and the ligand is appropriate for the transformation. The stoichiometry and type of base can also significantly impact the yield.[1]

  • Starting Materials: The purity of your starting materials is crucial. Impurities can inhibit the catalyst or lead to unwanted side reactions. Consider re-purifying your starting materials if you suspect contamination.[1]

  • Alternative Methods: If optimizing your current method doesn't improve the yield, consider alternative synthetic routes. Methods like the Fischer indole synthesis, Chichibabin cyclization, or microwave-assisted synthesis have been employed successfully.[1][2] For example, an iron-catalyzed cyclization under microwave irradiation has been shown to be an efficient method.

Q2: I am observing the formation of a 7-azaindoline byproduct instead of the desired 7-azaindole. What is causing this and how can I prevent it?

A2: The formation of the reduced 7-azaindoline byproduct is a common issue, particularly in domino reactions involving 2-fluoro-3-methylpyridine and an arylaldehyde. The choice of the alkali-amide base is a critical factor in determining the chemoselectivity of this reaction.

  • Base Selection: Using LiN(SiMe3)2 has been shown to selectively produce 7-azaindoline, while KN(SiMe3)2 favors the formation of the desired 7-azaindole.[1][3][4] Therefore, to avoid the 7-azaindoline byproduct, switching to KN(SiMe3)2 is recommended.

Q3: My cyclization step is inefficient. What strategies can I employ to improve the efficiency of ring closure?

A3: Inefficient cyclization is a common bottleneck in 7-azaindole synthesis. Here are several strategies to enhance the efficiency of this crucial step:

  • Microwave Irradiation: Microwave heating can dramatically accelerate cyclization reactions by providing rapid and uniform heating, often leading to higher yields and shorter reaction times.[5][6]

  • Catalyst and Ligand Optimization: For metal-catalyzed cyclizations (e.g., Palladium or Iron-catalyzed), carefully screen different catalysts and ligands to find the optimal combination for your specific substrate.

  • Solvent Choice: The polarity and properties of the solvent can significantly influence the reaction rate and outcome. Ensure the solvent is anhydrous and appropriate for the specific type of cyclization reaction.[1]

  • Temperature Adjustment: Cyclization reactions are often sensitive to temperature. A moderate increase in temperature might be beneficial for a sluggish reaction. However, be cautious as excessively high temperatures can lead to decomposition.[1]

Troubleshooting Guides

Problem: Low Yield in Fischer Indole Synthesis of 7-Azaindoles

The Fischer indole synthesis is a classic method for preparing indoles and their analogs, but its application to 7-azaindoles can be challenging due to the electron-deficient nature of the pyridine ring.[7]

Potential Causes and Solutions:

Potential CauseSuggested Solution
Harsh Reaction Conditions Traditional Fischer indole synthesis often requires high temperatures and strong acids, which can lead to degradation of starting materials or products. Consider using milder conditions or alternative catalysts. Polyphosphoric acid is a commonly used catalyst for this reaction.[8][9]
Poor Ene-hydrazine Formation The formation of the enehydrazine intermediate is a critical step. The choice of ketone or aldehyde can influence this equilibrium.
Unfavorable[2][2]-Sigmatropic Rearrangement The electron-deficient pyridine ring can disfavor the key rearrangement step. Using electron-donating groups on the pyridine ring, if the synthesis allows, can sometimes improve yields.

Experimental Protocol: Fischer Indole Synthesis of 2,3-Disubstituted 7-Azaindoles

This protocol is adapted from a study on the cyclization of 2-pyridylhydrazones.[8]

  • Hydrazone Formation: React 2-pyridylhydrazine with the desired ketone (e.g., diethyl ketone, methyl ethyl ketone) to form the corresponding 2-pyridylhydrazone.

  • Cyclization: Heat the 2-pyridylhydrazone in the presence of polyphosphoric acid.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture, neutralize the acid, and extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

Yield Data for Selected 2,3-Disubstituted 7-Azaindoles via Fischer Synthesis[8]

KetoneProductYield (%)
Diethyl ketone2,3-Dimethyl-7-azaindole76
Methyl ethyl ketone2-Methyl-3-ethyl-7-azaindole73
Phenyl ethyl ketone2-Ethyl-3-phenyl-7-azaindole38
Benzyl ethyl ketone2-Ethyl-3-phenyl-7-azaindole94
Problem: Inefficient Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for constructing the 7-azaindole scaffold. However, issues such as low catalytic activity and side reactions can lead to poor yields.

Troubleshooting Workflow:

G start Low Yield in Pd-Catalyzed Reaction catalyst Check Catalyst Activity start->catalyst ligand Optimize Ligand catalyst->ligand If catalyst is active product Improved Yield catalyst->product Replace with fresh catalyst base Optimize Base ligand->base ligand->product Screen different ligands solvent Check Solvent Quality base->solvent base->product Screen different bases (e.g., Cs2CO3) temp Adjust Temperature solvent->temp solvent->product Use anhydrous solvent reagents Verify Reagent Purity temp->reagents temp->product Optimize temperature profile reagents->product After optimization reagents->product Purify starting materials

Caption: Troubleshooting workflow for low yields in palladium-catalyzed 7-azaindole synthesis.

Experimental Protocol: One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diaryl 7-Azaindoles

This protocol is based on a study reporting the synthesis of C3,C6-diaryl 7-azaindoles.[10]

  • First Coupling (C3-Arylation): To a sealed tube containing the 7-azaindole precursor, add the first arylboronic acid, Pd2dba3 (5 mol %), SPhos (5 mol %), and Cs2CO3 (2 equiv) in a toluene/ethanol mixture. Heat the reaction.

  • Second Coupling (C6-Arylation): After the first coupling is complete, add the second arylboronic acid, additional Pd2dba3 (10 mol %), and SPhos (20 mol %) to the reaction mixture. Continue heating.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Purify the crude product using column chromatography.

Impact of Reaction Conditions on Yield of a Diaryl 7-Azaindole[10]

Pd2dba3 (mol %)SPhos (mol %)Temperature (°C)Yield (%)
55 (initial)110Not isolable
55 (initial) + 10 (second addition)11045
55 (initial) + 20 (second addition)11067
5 (initial) + 10 (second addition)5 (initial) + 20 (second addition)11088
Problem: Side Reactions in Chichibabin Cyclization

The Chichibabin cyclization for 7-azaindole synthesis, for instance, the condensation of a picoline with a nitrile using a strong base like LDA, can be complex due to side reactions such as dimerization of the starting picoline.[2]

Logical Relationship of Side Reactions:

G Picoline 2-Fluoro-3-picoline Desired_Product 2-Phenyl-7-azaindole Picoline->Desired_Product Dimer Picoline Dimer Picoline->Dimer Self-condensation LDA LDA LDA->Desired_Product Adduct LDA-Nitrile Adduct LDA->Adduct Nitrile Benzonitrile Nitrile->Desired_Product Nitrile->Adduct Dimer->Desired_Product Reversible formation Adduct->Desired_Product Reversible formation

Caption: Side reactions in the LDA-mediated Chichibabin cyclization for 2-phenyl-7-azaindole synthesis.

Strategies to Minimize Side Reactions:

  • Order of Addition: The order of adding reagents can significantly impact the reaction outcome. In the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile, adding the picoline to a solution of LDA and then adding the benzonitrile can provide good yields (around 80%). Alternatively, adding benzonitrile to LDA followed by the picoline can also be effective.[2]

  • Stoichiometry of Base: Using a sufficient excess of LDA (e.g., 2.1 equivalents) is crucial for achieving high yields. Using only a slight excess (e.g., 1.05 equivalents) can result in significantly lower yields (15-20%).[2]

  • Temperature Control: Maintaining a low temperature (e.g., -40 °C) during the initial steps of the reaction can help to control the rates of competing side reactions.[2]

References

Technical Support Center: Purification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (also known as ethyl 7-azaindole-2-carboxylate).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective methods for the purification of this compound are flash column chromatography and recrystallization. Flash chromatography is highly effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for obtaining highly pure crystalline material, particularly when the impurity profile is well understood. Often, a combination of both techniques is employed for optimal results.

Q2: What purity level should I expect for commercially available this compound?

A2: For research and development purposes, a minimum purity of 99% is often required, as impurities can significantly affect the outcome and reproducibility of subsequent reactions. When sourcing this compound, it is crucial to request a Certificate of Analysis (CoA) that provides a detailed impurity profile.

Q3: Can the basicity of the pyridine ring in the 7-azaindole scaffold affect purification by silica gel chromatography?

A3: Yes, the basic nitrogen atom in the pyridine ring can interact with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing, streaking on the column, and in some cases, degradation of the compound, resulting in lower yields and purity.

Q4: How can I identify impurities in my purified sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities. Residual solvents from the purification process are common and can be identified by their characteristic chemical shifts. Other impurities may include unreacted starting materials, byproducts from the synthesis, or isomers. Comparing the NMR spectrum of your sample to a reference spectrum of the pure compound is essential.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Flash Column Chromatography

Low recovery of the desired product after column chromatography is a common frustration. The following table outlines potential causes and suggested troubleshooting steps.

Potential Cause Troubleshooting Suggestion
Compound Adsorption/Degradation on Silica Gel The acidic nature of silica gel can lead to irreversible adsorption or degradation of basic compounds like 7-azaindole derivatives. Consider using a deactivated silica gel (e.g., treated with triethylamine) or switching to a different stationary phase like neutral alumina.
Improper Solvent System Selection An inappropriate mobile phase can lead to poor separation and co-elution of the product with impurities, making it difficult to isolate pure fractions. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Compound Streaking or Tailing This is often caused by the interaction of the basic pyridine nitrogen with acidic silica. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
Incomplete Elution If the eluent is not polar enough, the compound may not fully elute from the column. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can ensure the complete recovery of the product.
Issue 2: Persistent Impurities After Purification

Even after purification, residual impurities can be detected by analytical methods like NMR or LC-MS.

Potential Cause Troubleshooting Suggestion
Co-eluting Impurities Impurities with similar polarity to the target compound can be challenging to separate by a single chromatographic step. A multi-step purification approach, such as recrystallization followed by column chromatography with a different solvent system, may be necessary.
Starting Materials or Reagents Residual starting materials or reagents from the synthesis are common contaminants. Ensure the reaction work-up is thorough. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities before chromatography.
Isomeric Byproducts The synthesis of azaindoles can sometimes yield structural isomers that are difficult to separate. High-Performance Liquid Chromatography (HPLC) might be required for effective separation in such cases.
Residual Solvents Solvents used in the purification process can be retained in the final product. High vacuum drying or lyophilization can help in their removal. Consult NMR solvent impurity charts to identify characteristic solvent peaks.
Issue 3: Difficulties with Recrystallization

Recrystallization can be challenging, with issues ranging from oiling out to no crystal formation.

Potential Cause Troubleshooting Suggestion
"Oiling Out" The compound may be coming out of solution above its melting point. Try using a larger volume of solvent, a lower initial temperature, or a different solvent system.
No Crystal Formation Crystal nucleation may be slow. Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of the pure compound can also induce crystallization.
Poor Crystal Yield The compound may be too soluble in the chosen solvent. Allow the solution to cool slowly to maximize crystal growth. If the compound is still too soluble at low temperatures, a second "anti-solvent" in which the compound is insoluble can be slowly added to induce precipitation.

Experimental Protocols

The following are detailed methodologies for the purification of this compound.

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for purification using silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general procedure for purifying the compound by recrystallization.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Filtration apparatus (Buchner funnel, filter paper, filter flask)

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to test include ethanol, isopropanol, and mixtures like ethyl acetate/hexane.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification process.

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product Crude Crude this compound ColChrom Flash Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst TLC TLC Analysis ColChrom->TLC Fraction Analysis NMR NMR/LC-MS Analysis ColChrom->NMR Recryst->NMR TLC->ColChrom Optimize Solvent Pure Pure Product (>99%) NMR->Pure Purity OK Impure Impure Product NMR->Impure Purity Not OK Impure->ColChrom Re-purify Impure->Recryst Re-purify

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography Start Low Yield or Purity after Column Chromatography CheckTailing Peak Tailing or Streaking? Start->CheckTailing AddBase Add Triethylamine (0.1-1%) to Eluent CheckTailing->AddBase Yes CheckDegradation Compound Degradation Suspected? CheckTailing->CheckDegradation No Success Improved Yield and Purity AddBase->Success UseDeactivatedSilica Use Deactivated Silica Gel or Alumina CheckDegradation->UseDeactivatedSilica Yes CheckCoelution Co-eluting Impurities? CheckDegradation->CheckCoelution No UseDeactivatedSilica->Success ChangeSolvent Change Solvent System or Use Different Technique (e.g., Recrystallization) CheckCoelution->ChangeSolvent Yes CheckCoelution->Success No ChangeSolvent->Success

Caption: Troubleshooting logic for flash column chromatography issues.

common side reactions in the synthesis of pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrrolo[2,3-b]pyridines, providing explanations and actionable solutions.

Issue 1: Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Q1: I am observing a significant amount of dehalogenated byproduct in my Suzuki-Miyaura or Buchwald-Hartwig amination reaction. What causes this and how can I minimize it?

A1: Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It typically occurs when a palladium hydride species is generated in the catalytic cycle, which can then reductively cleave the carbon-halogen bond of the starting material.

Troubleshooting Steps:

  • Choice of Ligand and Base: The selection of ligand and base is critical. Bulky electron-rich phosphine ligands can often suppress hydrodehalogenation. For amination reactions, using palladium precatalysts with appropriate ligands can be effective.[1][2][3]

  • Reaction Conditions: High temperatures can sometimes promote hydrodehalogenation. It is advisable to run the reaction at the lowest effective temperature.

  • Catalyst System: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system in aqueous micelles has been shown to selectively promote amination over hydrodehalogenation, even in a reductive environment.[4]

  • Purity of Reagents: Ensure that boronic acids are free of significant amounts of protodeboronated impurities.

Quantitative Data on Ligand/Base Effects:

While specific quantitative data is highly substrate-dependent, the following table provides a general guide based on literature observations for related chloro-heterocyclic systems.

Catalyst/Ligand SystemBaseTemperature (°C)Observation
Pd(OAc)₂ / RuPhosNaOtBu80-100Can lead to reduction at C-4.[5]
Pd₂(dba)₃ / XPhosK₂CO₃80-100Generally effective for Suzuki couplings.
Pd(PPh₃)₄K₂CO₃80-90Can be effective but may require longer reaction times.[5]
Issue 2: Side Reactions in Chichibabin-type Cyclizations

Q2: In my Chichibabin synthesis of a 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile using LDA, I am getting low yields and several byproducts. What are the likely side reactions?

A2: The LDA-mediated condensation of picolines with nitriles can be complex. Two major side reactions are the dimerization of the picoline starting material and the addition of LDA to the nitrile.[6]

  • Picoline Dimerization: The lithiated picoline (a benzyllithium-type species) can add to another molecule of the starting picoline, leading to dimers.[6]

  • LDA Addition to Nitrile: LDA can act as a nucleophile and add to the nitrile, forming an amidine that may or may not be productive for the desired cyclization.[6]

Troubleshooting Steps:

  • Stoichiometry of Base: Using at least 2.1 equivalents of LDA is crucial. One equivalent is consumed in the initial deprotonation, and the second is likely required for a subsequent tautomerization step after cyclization. Using only one equivalent can result in significantly lower yields (15-20%).[6]

  • Order of Addition: The order of addition of reagents does not significantly impact the yield, as long as the temperature is maintained at or below -40 °C.[6] Both the addition of picoline to LDA followed by the nitrile, and the addition of the nitrile to LDA followed by the picoline, have been shown to be effective.[6]

  • Temperature Control: Maintaining a low temperature (e.g., -40 °C) is critical to control the rates of the side reactions.

Issue 3: Byproduct Formation during SEM-Deprotection

Q3: I am having difficulty with the deprotection of a SEM-protected pyrrolo[2,3-b]pyridine. I am observing unexpected byproducts. What could be the issue?

A3: Deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be challenging. The release of formaldehyde during the reaction can lead to the formation of side products, such as the formation of a tricyclic eight-membered 7-azaindole.[5] N-SEM deprotection can be more problematic than O-SEM deprotection.[7]

Troubleshooting Steps:

  • Protecting Group on Other Functionalities: If other sensitive functional groups are present, such as hydroxyl groups, protecting them prior to SEM deprotection can improve yields. For example, acetylation of hydroxyl groups has been shown to prevent the formation of tin complexes during deprotection with tin tetrachloride.[7]

  • Choice of Reagent: A variety of reagents can be used for SEM deprotection, and the optimal choice will depend on the substrate. Common reagents include tin tetrachloride, magnesium bromide, and tetrabutylammonium fluoride (TBAF).[7]

  • Reaction Conditions: Careful control of temperature and reaction time is important. For deprotection with tin tetrachloride, the reaction is often started at 0°C and then allowed to warm to room temperature.[7]

Issue 4: Crystallization and Purification Challenges

Q4: My synthesized pyrrolo[2,3-b]pyridine derivative is "oiling out" instead of crystallizing, or I am obtaining an amorphous solid of poor quality. How can I improve my crystallization?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline phase. This is often due to rapid cooling or high supersaturation. Poor crystal quality can result from rapid precipitation or the presence of impurities.[8]

Troubleshooting Steps:

  • Cooling Rate: Reduce the rate of cooling. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow down the cooling process.[8]

  • Solvent System: The choice of solvent is crucial.

    • Perform a solvent screen to find the optimal solvent or solvent mixture.

    • Try using a lower polarity solvent or a mixture of a good solvent and a poor solvent (anti-solvent).[8]

  • Concentration: The solution may be too concentrated. Add more hot solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.[8]

  • Seeding: If a small amount of crystalline material is available, add a seed crystal to the cooled solution to induce crystallization.[8]

  • Vapor Diffusion: For small quantities of material, vapor diffusion is an excellent method. Dissolve the compound in a small vial and place it inside a larger, sealed vial containing a volatile solvent in which the compound is insoluble.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 4-Chloro-7-azaindole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

  • To a mixture of the 4-chloro-7-azaindole derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv) in a reaction vessel, add a degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v).

  • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.03 equiv) and ligand (e.g., XPhos, 0.06 equiv).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Adapted from Henderson et al. and other general Suzuki coupling procedures.[5]

Protocol 2: Chichibabin-type Synthesis of 2-Phenyl-7-azaindole

This protocol is based on the procedure described by Collum and coworkers.[6]

  • To a solution of diisopropylamine (2.1 equiv) in anhydrous THF at -40 °C under an inert atmosphere, slowly add n-butyllithium (2.1 equiv). Stir for 20 minutes to generate LDA.

  • Add 2-fluoro-3-picoline (1.0 equiv) to the LDA solution at -40 °C and stir for 60 minutes.

  • Add benzonitrile (1.2 equiv) to the reaction mixture and continue stirring at -40 °C for 2 hours.

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathways

G cluster_suzuki Suzuki Coupling cluster_chichibabin Chichibabin Synthesis A Ar-Cl + R-B(OH)₂ C Desired Product Ar-R A->C Productive Pathway D Side Product Ar-H (Hydrodehalogenation) A->D Side Reaction B Pd(0) Catalyst B->C B->D E Picoline + Nitrile G Desired Pyrrolo[2,3-b]pyridine E->G Productive Pathway H Side Products (Picoline Dimer, Amidine) E->H Side Reactions F LDA F->G F->H

Caption: Key synthetic pathways and common side reactions.

Troubleshooting Workflow

G start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm analyze_crude Analyze Crude Mixture (LC-MS, NMR) check_sm->analyze_crude side_reaction Identify Major Side Product(s) analyze_crude->side_reaction hydrodehalogenation Hydrodehalogenation? side_reaction->hydrodehalogenation Yes dimerization Dimerization? side_reaction->dimerization Yes other Other Byproducts? side_reaction->other Yes solve_hydro Optimize Ligand/Base Lower Temperature hydrodehalogenation->solve_hydro solve_dimer Adjust Base Stoichiometry Control Temperature dimerization->solve_dimer solve_other Consult Literature for Specific Byproduct other->solve_other purification Optimize Purification (Crystallization, Chromatography) solve_hydro->purification solve_dimer->purification solve_other->purification end Improved Yield and Purity purification->end

Caption: General troubleshooting workflow for synthesis issues.

References

Technical Support Center: Hemetsberger Cyclization of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hemetsberger cyclization of azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this important reaction.

Troubleshooting Guide

This section addresses common issues encountered during the Hemetsberger cyclization of azaindoles in a question-and-answer format.

Question 1: Why is my reaction yield low or the reaction failing to proceed?

Answer: Low yields in the Hemetsberger cyclization of azaindoles can stem from several factors, primarily related to reaction conditions and the stability of the starting materials.

  • Suboptimal Temperature: The thermal decomposition of the vinyl azide precursor is a critical step. For azaindole synthesis, higher temperatures and shorter reaction times are generally more effective than those used for standard indole synthesis.[1] Insufficient heat may lead to incomplete reaction, while prolonged heating, even at a suitable temperature, can cause decomposition of the product.

  • Decomposition of Starting Material: The vinyl azide starting material can be unstable. It is crucial to use freshly prepared vinyl azide for the cyclization reaction.

  • Solvent Choice: The choice of a high-boiling point, inert solvent is critical for reaching the necessary reaction temperature. Commonly used solvents include xylene, toluene, or mesitylene.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the pyridine ring can make the cyclization more difficult.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield in Hemetsberger Cyclization of Azaindoles start Low or No Product Formation check_temp Was the reaction temperature high enough? start->check_temp increase_temp Increase reaction temperature. check_temp->increase_temp No check_time Was the reaction time appropriate? check_temp->check_time Yes increase_temp->check_time optimize_time Optimize reaction time (shorter times may be better). check_time->optimize_time No check_sm_quality Is the vinyl azide starting material fresh? check_time->check_sm_quality Yes optimize_time->check_sm_quality prepare_fresh_sm Synthesize fresh vinyl azide. check_sm_quality->prepare_fresh_sm No check_solvent Is the solvent appropriate and dry? check_sm_quality->check_solvent Yes prepare_fresh_sm->check_solvent change_solvent Use a higher-boiling, anhydrous solvent (e.g., xylene, mesitylene). check_solvent->change_solvent No consider_substituents Does the pyridine ring have strong electron-withdrawing groups? check_solvent->consider_substituents Yes change_solvent->consider_substituents modify_substrate Consider alternative synthetic routes or substrate modification. consider_substituents->modify_substrate Yes success Improved Yield consider_substituents->success No modify_substrate->success

Caption: A flowchart outlining the steps to troubleshoot low yields in the Hemetsberger cyclization of azaindoles.

Question 2: I am observing significant decomposition of my starting material or product. What is causing this and how can I prevent it?

Answer: Decomposition is a common side reaction in the Hemetsberger cyclization, often due to the thermal sensitivity of the intermediates and products.

  • Mechanism of Decomposition: The reaction proceeds through a highly reactive nitrene intermediate formed from the thermal decomposition of the vinyl azide.[2][3] This intermediate can undergo undesired side reactions if not efficiently trapped in the intramolecular cyclization. The vinyl azide itself can decompose to form azirines and ketenimines as byproducts.[4]

  • Minimizing Decomposition:

    • Temperature and Time: As mentioned, higher temperatures and shorter reaction times are often beneficial for azaindole synthesis.[1] This is because the desired cyclization can be faster than the decomposition pathways at elevated temperatures. However, there is an optimal range, and excessively high temperatures will also lead to decomposition. It is recommended to carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Microwave Chemistry: The use of microwave irradiation can be an effective method to reduce reaction times and minimize the formation of side products.[5]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition.

Question 3: I am not sure what reaction conditions to start with for my specific azaindole. Can you provide some general guidelines?

Answer: The optimal reaction conditions can vary depending on the specific azaindole isomer (5-, 6-, or 7-azaindole) and the substituents on the pyridine ring. The following table summarizes some reported reaction conditions and yields for different azaindoles.

Azaindole ProductStarting AldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-methoxy-7-azaindole-2-carboxylate4-Methoxy-3-formylpyridineTolueneReflux--(Molina et al., as cited in Guillon et al.)
Substituted 5-, 6-, and 7-azaindolesVarious pyridinaldehydesXyleneReflux0.5 - 240-80(Roy et al., 2005)
7-Azaindole derivatives3-Iodo-pyridin-2-ylamine and alkynesNMP130 (Microwave)1up to 72(Anonymous, Microwave-assisted synthesis...)
4-Methoxy-5-azaindole-NMP--49(Radix et al., 2022)

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the Hemetsberger cyclization of azaindoles?

A1: The exact mechanism is not fully elucidated, but it is widely accepted to proceed through the thermal decomposition of the α-azido-β-pyridylacrylic ester to form a vinyl nitrene intermediate.[2][3] This is followed by an intramolecular cyclization of the nitrene onto the pyridine ring to form the pyrrole ring of the azaindole. Azirine intermediates have also been isolated in some cases, suggesting a possible alternative pathway or an equilibrium with the nitrene.[2][3]

Proposed Mechanistic Pathway

Hemetsberger Cyclization of Azaindole Mechanism start α-Azido-β-pyridylacrylic Ester heat Heat (Δ) start->heat nitrene Vinyl Nitrene Intermediate heat->nitrene azirine Azirine Intermediate nitrene->azirine equilibrium cyclization Intramolecular Cyclization nitrene->cyclization azirine->cyclization product Azaindole cyclization->product

Caption: A simplified diagram showing the proposed mechanistic pathway for the Hemetsberger cyclization of azaindoles.

Q2: Are there any alternative methods for the synthesis of azaindoles if the Hemetsberger cyclization is not successful?

A2: Yes, several other named reactions can be used to synthesize azaindoles, and the choice of method can depend on the desired substitution pattern. Some common alternatives include:

  • Fischer Indole Synthesis: Can be challenging for azaindoles due to the electron-deficient nature of the pyridine ring but can be effective for certain isomers.

  • Leimgruber-Batcho Indole Synthesis: A versatile method for preparing various substituted indoles and azaindoles.

  • Bartoli Indole Synthesis: Particularly useful for the synthesis of 7-substituted indoles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods that offer a wide substrate scope and good functional group tolerance.[6]

Q3: How does the position of the nitrogen in the pyridine ring affect the reaction?

A3: The position of the nitrogen atom (5-, 6-, or 7-azaindole) influences the electron density of the pyridine ring, which in turn affects the ease of the intramolecular cyclization step. While the Hemetsberger cyclization has been successfully applied to the synthesis of 5-, 6-, and 7-azaindoles, the optimal reaction conditions may vary between the different isomers.

Experimental Protocols

General Procedure for the Hemetsberger Cyclization of an Azaindole

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Vinyl Azide: The α-azido-β-pyridylacrylic ester is typically prepared via a Knoevenagel condensation between the corresponding pyridinaldehyde and an ethyl azidoacetate in the presence of a base such as sodium ethoxide.

  • Cyclization:

    • Dissolve the purified α-azido-β-pyridylacrylic ester in a high-boiling inert solvent (e.g., xylene, toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The concentration is typically in the range of 0.1-0.5 M.

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[1]

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure azaindole-2-carboxylate.

    • The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

References

Technical Support Center: Functionalization of the 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the 7-azaindole core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chemical synthesis and modification of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the functionalization of the 7-azaindole core?

A1: The primary challenges in modifying the 7-azaindole scaffold revolve around controlling regioselectivity, the electron-deficient nature of the pyridine ring, and potential catalyst inhibition.[1] Key issues include:

  • Regioselectivity: Directing functionalization to a specific position (N1, C2, C3, C4, C5, C6, or N7) can be difficult due to the intrinsic reactivity of the heterocyclic system.

  • Harsh Reaction Conditions: Many traditional methods require harsh conditions that may not be compatible with complex or sensitive functional groups.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate with metal catalysts, leading to deactivation and inefficient reactions.[1]

  • N-Functionalization vs. C-Functionalization: Competition between reaction at the N-H of the pyrrole ring and C-H functionalization is a common hurdle.

  • Protecting Group Strategy: Selecting, introducing, and removing appropriate protecting groups to direct reactivity can be a multi-step and challenging process.[2]

Q2: How can I achieve regioselective C-H functionalization of the 7-azaindole core?

A2: Achieving regioselective C-H functionalization often requires specific strategies to overcome the inherent reactivity of the molecule. Common approaches include:

  • Directed Metalation: The use of a directing group, often on the N1 or N7 position, can guide metalation to an adjacent carbon, allowing for subsequent reaction with an electrophile.[3][4]

  • Protecting Groups: N-sulfonyl or other electron-withdrawing protecting groups can deactivate the pyrrole ring towards electrophilic attack and direct functionalization to other positions.[5]

  • Catalyst Control: The choice of metal catalyst and ligands in C-H activation reactions can significantly influence the position of functionalization.[6][7] For example, Rh(III)-catalyzed reactions have been used for C-H activation/annulative coupling.[6]

Q3: What are the key considerations for metal-catalyzed cross-coupling reactions with 7-azaindole?

A3: Metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck are powerful tools for functionalizing 7-azaindole.[6][8][9][10] Key considerations include:

  • Substrate: Halogenated 7-azaindoles are common starting materials. The position and nature of the halogen will dictate the reaction conditions.

  • Catalyst System: The choice of palladium or copper catalyst, ligands, and base is crucial for reaction efficiency.[11] For instance, Sonogashira couplings often employ a Pd/Cu co-catalyst system.[6][8]

  • Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst. Using appropriate ligands or N-oxide derivatives of 7-azaindole can mitigate this issue.[1][12]

  • Microwave Irradiation: This technique can often accelerate reaction times and improve yields in cross-coupling reactions.[9]

Q4: Which protecting groups are recommended for the 7-azaindole nitrogen, and what are the common issues with their use?

A4: The choice of protecting group depends on the subsequent reaction conditions.[2]

  • Boc (tert-Butoxycarbonyl): Widely used due to its ease of introduction and removal under relatively mild acidic conditions. However, it can be labile and may not be suitable for all reaction conditions.[2]

  • Sulfonyl Groups (e.g., Ts, Ns): These are robust and strongly electron-withdrawing, which can alter the reactivity of the ring system.[5] Cleavage often requires harsher conditions.[2]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): This group can act as both a protecting group and an activator for nucleophilic aromatic substitution at the 4-position.[13]

  • Issues: Incomplete protection or deprotection can lead to mixtures of products. The protecting group can also influence the regioselectivity of subsequent reactions in unexpected ways.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Halogenation

Problem: Halogenation of the 7-azaindole core results in a mixture of isomers, with low yield of the desired product.

Potential Cause Troubleshooting Step Expected Outcome
High reactivity of the unprotected core The pyrrole ring is electron-rich and susceptible to electrophilic attack at multiple positions.Introduce a protecting group on the pyrrole nitrogen (e.g., Boc, sulfonyl) to modulate the electronics of the ring system.
Incorrect Halogenating Agent/Conditions The choice of halogenating agent and solvent can significantly impact regioselectivity.For C3-bromination, N-bromosuccinimide (NBS) in a suitable solvent is often effective. For other positions, more specialized methods may be needed.[14]
Steric Hindrance Existing substituents on the ring can sterically hinder the approach of the electrophile to the desired position.Consider a multi-step approach where a directing group is used to install the halogen at the desired position.
Guide 2: Low Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)

Problem: The cross-coupling reaction of a halo-7-azaindole with a boronic acid or alkyne gives low conversion and/or significant amounts of side products.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Deactivation The pyridine nitrogen of the 7-azaindole coordinates to the palladium center, inhibiting its catalytic activity.[1]1. Increase catalyst loading. 2. Use a ligand that can form a more stable complex with palladium (e.g., Xantphos).[11] 3. Convert the 7-azaindole to its N-oxide derivative prior to coupling.[12]
Suboptimal Reaction Conditions The base, solvent, and temperature are not optimized for the specific substrates.Screen different bases (e.g., Cs2CO3, K2CO3, K3PO4) and solvents (e.g., dioxane, DMF, toluene).[11] Microwave heating can also be beneficial.
Poor Quality of Reagents The boronic acid may have degraded, or the alkyne may contain impurities.Use freshly sourced or purified reagents. Ensure anhydrous and deoxygenated conditions for the reaction.
Protecting Group Interference The protecting group on the 7-azaindole nitrogen may be interfering with the catalytic cycle.If possible, attempt the reaction without a protecting group or choose a different protecting group that is known to be compatible with the reaction conditions.

Experimental Protocols

Protocol 1: Regioselective C3-Sulfenylation of N-Sulfonyl Protected 7-Azaindoles

This protocol describes the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles using sulfonyl chlorides, where TBAI acts as both a promoter and a desulfonylation reagent.[5]

Materials:

  • N-sulfonyl protected 7-azaindole

  • Sulfonyl chloride

  • Tetrabutylammonium iodide (TBAI)

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of N-sulfonyl protected 7-azaindole in the chosen solvent, add the sulfonyl chloride and TBAI.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 6 hours) in open air.[15]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 3-thio-7-azaindole.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling of Halo-7-Azaindole

This protocol outlines a general procedure for the Sonogashira coupling of a halo-7-azaindole with a terminal alkyne.[6][8]

Materials:

  • Halo-7-azaindole (e.g., 3-iodo-7-azaindole)

  • Terminal alkyne

  • Pd catalyst (e.g., PdCl2(PPh3)2)

  • CuI (co-catalyst)

  • Base (e.g., Et3N)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halo-7-azaindole, terminal alkyne, Pd catalyst, and CuI.

  • Add the anhydrous, deoxygenated solvent and then the base.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C), monitoring the progress by TLC or LC-MS.[6]

  • Once the reaction is complete, quench the reaction and perform an aqueous workup.

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in 7-Azaindole Functionalization check_sm Are Starting Materials Pure? start->check_sm purify_sm Purify/Re-characterize Starting Materials check_sm->purify_sm No check_reaction Identify Reaction Type check_sm->check_reaction Yes purify_sm->start cross_coupling Metal-Catalyzed Cross-Coupling check_reaction->cross_coupling e.g., Suzuki halogenation Electrophilic Halogenation check_reaction->halogenation e.g., Bromination ch_activation C-H Activation check_reaction->ch_activation e.g., Rh-catalyzed cc_issue Check Catalyst/Ligand/Base cross_coupling->cc_issue halo_issue Mixture of Isomers? halogenation->halo_issue cha_issue Poor Regioselectivity? ch_activation->cha_issue optimize_cc Screen Conditions & Consider N-oxide Strategy cc_issue->optimize_cc Yes end_success Successful Functionalization cc_issue->end_success No, Conditions OK optimize_cc->end_success protect_n Use N-Protecting Group (e.g., Boc, Sulfonyl) halo_issue->protect_n Yes halo_issue->end_success No, Regioselective protect_n->end_success use_dg Employ a Directing Group cha_issue->use_dg Yes cha_issue->end_success No, Regioselective use_dg->end_success regioselectivity_strategies cluster_c3 C3-Functionalization cluster_c2_c6 C2/C6-Functionalization cluster_c4 C4-Functionalization cluster_n1 N1-Functionalization azaindole 7-Azaindole Core N1 C2 C3 C4 C5 C6 N7 c3_methods Electrophilic Substitution (Vilsmeier-Haack, Friedel-Crafts) Iodine-catalyzed chalcogenation azaindole:c3->c3_methods c2_c6_methods Directed Metalation (DoM) using N-Directing Groups azaindole:c2->c2_c6_methods azaindole:c6->c2_c6_methods c4_methods Nucleophilic Aromatic Substitution (SNAr) (activated by N-SEM group) azaindole:c4->c4_methods n1_methods Alkylation / Arylation (Ullmann Coupling) azaindole:n1->n1_methods

References

reaction condition optimization for Chan-Lam coupling with pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chan-Lam coupling reactions involving pyrrolo[2,3-b]pyridines (also known as 7-azaindoles). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Chan-Lam N-arylation of pyrrolo[2,3-b]pyridines.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation 1. Inactive catalyst- Use fresh, high-purity copper salts (e.g., Cu(OAc)₂, Cu(OTf)₂).[1] - Consider pre-forming a copper-ligand complex before adding other reagents.[2]
2. Inappropriate base- The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, Et₃N, or pyridine.[1] For 7-azaindoles, DBU has been shown to be effective.[3]
3. Unsuitable solvent- The reaction is sensitive to the solvent. Methanol is often a good starting point.[2] Other common solvents to screen include CH₂Cl₂, MeCN, and THF.[1] Some reactions show poor results in DMF or DMSO.[2]
4. Low reaction temperature- While many Chan-Lam couplings proceed at room temperature, some systems require heating.[1][4] Gradually increase the temperature to 50-100 °C.
5. Poor quality boronic acid- Use high-purity boronic acid. Consider using boronic acid pinacol esters, which can sometimes be more stable.
Significant Byproduct Formation 1. Homocoupling of boronic acid- This is a common side reaction.[1] Try using a milder base or adding a coordinating ligand like pyridine.[5]
2. Protodeboronation- This occurs when the boronic acid reacts with residual water or protic solvents.[1] Ensure anhydrous conditions by using dry solvents and reagents.
3. Oxidation of starting material- The reaction is typically run in the presence of air as the oxidant. If starting material degradation is observed, consider running the reaction under an inert atmosphere with a controlled amount of a different oxidant.[1][4]
Poor Reproducibility 1. Sensitivity to air/moisture- Although often run open to air, the reaction's reproducibility can be affected by ambient humidity. For critical reactions, consider running under a consistent atmosphere (e.g., a balloon of air or O₂).
2. Catalyst deactivation- Ensure the reaction mixture is well-stirred to prevent localized heating or concentration gradients that could lead to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Chan-Lam coupling?

A1: The proposed mechanism involves a few key steps. First, the copper(II) catalyst coordinates with the pyrrolo[2,3-b]pyridine. This is followed by transmetalation with the aryl boronic acid to form a copper(III)-aryl intermediate. Finally, reductive elimination from this intermediate forges the new C-N bond and regenerates a copper(I) species, which is then re-oxidized to copper(II) by an oxidant (typically oxygen from the air) to complete the catalytic cycle.[5]

Chan_Lam_Mechanism CuII Cu(II) Catalyst CuII_Amide Cu(II)-Amide Intermediate CuII->CuII_Amide + R-NH Pyrrolo Pyrrolo[2,3-b]pyridine (R-NH) Boronic Aryl Boronic Acid (Ar-B(OH)₂) CuIII_Intermediate Cu(III)-Aryl-Amide Intermediate CuII_Amide->CuIII_Intermediate + Ar-B(OH)₂ (Transmetalation) Product N-Aryl Product (Ar-NR) CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) Species CuIII_Intermediate->CuI CuI->CuII Oxidation Oxidant O₂ (Air) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents (Pyrrolo[2,3-b]pyridine, Boronic Acid, Cu(OAc)₂) B 2. Add Solvent (e.g., CH₂Cl₂) A->B C 3. Add Base (e.g., Pyridine) B->C D 4. Stir at RT (under Air) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I I H->I Pure Product

References

Technical Support Center: Overcoming Low Solubility of 3,5-Disubstituted-7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of 3,5-disubstituted-7-azaindole compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and formulation of 3,5-disubstituted-7-azaindoles.

Issue 1: My compound precipitates out of solution during biological assays.

  • Question: Why is my 3,5-disubstituted-7-azaindole derivative precipitating in my aqueous assay buffer (e.g., PBS)?

  • Answer: 3,5-disubstituted-7-azaindoles are often highly lipophilic and possess a planar structure, which contributes to poor aqueous solubility. Precipitation in aqueous buffers like Phosphate-Buffered Saline (PBS) is a common issue. The addition of even small amounts of organic solvents (like DMSO) from a stock solution can be enough to cause the compound to crash out when diluted into the aqueous medium.

  • Troubleshooting Steps:

    • Review Compound Structure: Have you considered structural modifications? Introducing a basic nitrogen distal to the azaindole core or an intervening -NH- group can significantly improve aqueous solubility.[1]

    • pH Adjustment: 7-azaindoles are weakly acidic, and their solubility can be pH-dependent.[2][3] Attempt to adjust the pH of your buffer. An increase in pH can enhance the solubility of weakly acidic compounds.[2][3]

    • Co-solvent System: If your assay permits, consider using a co-solvent system. Water-miscible organic solvents like polyethylene glycol (PEG 400), propylene glycol, or ethanol can be used to increase solubility.[4][5] It is crucial to test the tolerance of your assay to these solvents beforehand.

    • Formulation with Excipients: Consider using solubility enhancers. Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous concentration.[4][6] Surfactants can also be used to create micelles that encapsulate the hydrophobic compound.[4]

Issue 2: I am unable to prepare a stock solution at the desired concentration.

  • Question: I am struggling to dissolve my 3,5-disubstituted-7-azaindole in common organic solvents like DMSO or methanol. What can I do?

  • Answer: While many organic compounds are soluble in DMSO, highly crystalline or lipophilic 7-azaindole derivatives can still present a challenge. Some 7-azaindole derivatives have shown exceptionally low solubility in common organic solvents suitable for HPLC sample preparation, such as methanol and acetone.[7]

  • Troubleshooting Steps:

    • Solvent Screening: Do not limit yourself to DMSO. Test a range of pure solvents. For the parent 7-azaindole, the solubility order at room temperature is generally THF > acetone > methanol > isopropanol > ethanol > ethyl acetate > acetonitrile > n-hexane.[8][9] While your substitutions will alter this profile, it provides a good starting point.

    • Use of Binary Solvent Systems: Mixed solvent systems can be more effective than pure solvents. Consider mixtures like THF/n-hexane or acetone/n-hexane.[8][9]

    • Gentle Heating and Sonication: Applying gentle heat (e.g., 37-40°C) and using an ultrasonic bath can help overcome the activation energy barrier for dissolution. Always check the thermal stability of your compound first.

    • Amorphous vs. Crystalline Form: The crystalline form of a drug is the most stable but often the least soluble.[10] If you have the amorphous form, it may offer higher solubility, though it can be less stable.[10]

Frequently Asked Questions (FAQs)

Q1: Why are 3,5-disubstituted-7-azaindoles generally poorly soluble?

A1: The low solubility of these compounds stems from several physicochemical properties. The 7-azaindole core is a planar, heterocyclic system that can lead to strong crystal lattice packing, making it difficult for solvent molecules to break it apart. Furthermore, the 3- and 5-substituents are often aromatic or lipophilic groups designed to interact with biological targets, which simultaneously increases the overall lipophilicity (high logP) of the molecule and reduces its affinity for water.[1][10]

Q2: Can I improve solubility by modifying the chemical structure?

A2: Yes, this is a key strategy during the lead optimization phase of drug discovery.[1]

  • Increase Polarity: Replacing the azaindole core with a more polar heterocycle can be explored, though this may impact biological activity.[1]

  • Introduce Ionizable Groups: Adding a basic nitrogen, for example in an aliphatic substituent, can create an ionizable group.[1] This allows for salt formation, which dramatically increases aqueous solubility.

  • Break Planarity: Adding substituents that disrupt the planarity of the molecule can reduce crystal lattice energy and sometimes improve solubility, although this was not observed to be effective in one reported case for a methylated-core analog.[1]

Q3: What are the main formulation strategies to improve the bioavailability of these compounds for in vivo studies?

A3: For preclinical in vivo studies, several advanced formulation strategies can be employed:[4][11]

  • Lipid-Based Formulations: These systems, including Self-Emulsifying Drug Delivery Systems (SEDDS), dissolve the compound in a mixture of oils, surfactants, and co-solvents.[4][6] Upon gentle agitation in aqueous media (like the GI tract), they form fine emulsions, keeping the drug solubilized for absorption.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the compound is molecularly dispersed within a polymer matrix (e.g., HPMCAS).[6][12] This prevents crystallization and presents the drug in a higher energy, more soluble amorphous state.[12] Common manufacturing methods include spray drying and hot-melt extrusion.[6][12]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[4][6]

Q4: How do I determine the thermodynamic solubility of my compound?

A4: The thermodynamic solubility is the true equilibrium solubility. A reliable method is the shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves suspending an excess of the compound in the solvent of interest and allowing it to reach equilibrium over an extended period (e.g., 24-72 hours) with constant agitation at a controlled temperature.[7]

Quantitative Data Summary

The following table summarizes the mole fraction solubility (x₁) of the parent 7-azaindole in various pure solvents at different temperatures. This data can serve as a baseline for understanding the solubility characteristics of the core scaffold.

Temperature (K)MethanolEthanolIsopropanoln-PropanolEthyl Acetate (EA)AcetonitrileAcetoneTetrahydrofuran (THF)
278.15 0.08110.04540.04870.04020.04850.01630.12330.2011
283.15 0.09320.05280.05610.04650.05730.01850.14050.2295
288.15 0.10650.06110.06440.05350.06730.02100.15960.2612
293.15 0.12130.07040.07370.06130.07860.02380.18080.2967
298.15 0.13780.08090.08410.07000.09150.02690.20430.3364
303.15 0.15600.09260.09570.07960.10610.03040.23050.3809
308.15 0.17620.10570.10860.09030.12260.03440.25960.4308
313.15 0.19850.12040.12290.10210.14130.03880.29210.4868
318.15 0.22310.13680.13880.11510.16240.04380.32830.5498
323.15 0.25030.15510.15650.12950.18640.04940.36880.6206

Data adapted from J. Chem. Eng. Data 2020, 65, 8, 3965–3975.[8]

Experimental Protocols

Protocol 1: Thermodynamic Aqueous Solubility Assessment (Shake-Flask Method)

This protocol is adapted from previously reported methods for determining the thermodynamic solubility of azaindole derivatives.[7]

  • Preparation of Standards:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or a DMSO/acetonitrile mixture.

    • From this stock, prepare a series of calibration standards by diluting with the mobile phase to be used for analysis (e.g., 0.1–50 µg/mL).

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound (e.g., 2 mg) to a known volume of the test solvent (e.g., 2 mL of 10 mM PBS, pH 7.4). The presence of solid material at the end of the experiment is essential.

    • Place the suspension in a temperature-controlled shaker set to the desired temperature (e.g., 37°C).

    • Stir the suspension vigorously (e.g., 800 rpm) for 24-48 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • After incubation, allow the suspension to settle.

    • Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

    • Dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted filtrate by a validated analytical method, such as HPLC-UV, to determine the compound's concentration.

    • The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Compound Precipitates in Aqueous Buffer q1 Is pH modification feasible for the assay? start->q1 ph_adjust Adjust Buffer pH (e.g., to pH 8.0) q1->ph_adjust Yes q2 Is a co-solvent compatible with the assay? q1->q2 No end Solubility Issue Resolved ph_adjust->end cosolvent Add Co-solvent (e.g., PEG 400, Ethanol) q2->cosolvent Yes formulation Use Formulation Strategy (e.g., Cyclodextrin) q2->formulation No cosolvent->end formulation->end reassess Reassess Compound or Assay formulation->reassess If fails

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 Formulation Strategies for In Vivo Studies input Poorly Soluble 3,5-Disubstituted-7-Azaindole strat1 Lipid-Based Delivery Oils, Surfactants, Co-solvents Forms emulsion in GI tract input->strat1 strat2 Amorphous Solid Dispersion (ASD) Drug dispersed in Polymer Enhances dissolution rate input->strat2 strat3 Particle Size Reduction Milling, Nanonization Increases surface area input->strat3 output Improved Bioavailability strat1->output strat2->output strat3->output

Caption: Key formulation strategies to enhance bioavailability.

References

Technical Support Center: Strategies to Enhance Metabolic Stability of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of 7-azaindole derivatives with improved metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for 7-azaindole derivatives?

A1: 7-Azaindole derivatives are primarily metabolized through two main pathways:

  • Phase I Metabolism: This is predominantly mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO). Common reactions include hydroxylation, N-dealkylation, and amide hydrolysis.[1] Oxidation at the C-2 position of the 7-azaindole ring by AO is a frequent metabolic liability.[2][3]

  • Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation and sulfation.

Q2: Which positions on the 7-azaindole ring are most susceptible to metabolism?

A2: The C-2 and C-3 positions of the 7-azaindole ring are common sites of metabolic attack. The C-2 position is particularly susceptible to oxidation by Aldehyde Oxidase (AO).[2][3] Substituents on the 7-azaindole core are also prone to metabolism, such as N-dealkylation or hydroxylation of alkyl groups.

Q3: What are the key strategies to improve the metabolic stability of 7-azaindole derivatives?

A3: The main strategies focus on blocking or reducing the rate of metabolic reactions:

  • Structural Modification: Introducing substituents at metabolically labile positions can block enzymatic action. For example, substitution at the C-2 position can prevent AO-mediated oxidation.[4]

  • Bioisosteric Replacement: Replacing a metabolically unstable group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity is a common and effective strategy.[5] For instance, replacing a metabolically labile methoxy group with a more stable fluoro or methyl group.

  • Fluorination: The introduction of fluorine atoms at metabolically susceptible positions can block CYP-mediated oxidation due to the strength of the C-F bond.[6]

  • Decreasing Lipophilicity: Reducing the lipophilicity of a compound can decrease its binding to metabolic enzymes like CYPs, thereby slowing its metabolism. This can be achieved by introducing polar functional groups.[7]

Q4: How does the 7-azaindole core compare to an indole core in terms of metabolic stability?

A4: The 7-azaindole moiety is often used as a bioisosteric replacement for indole to improve physicochemical properties, including metabolic stability. The nitrogen atom in the pyridine ring of 7-azaindole can alter the electronic properties of the molecule, potentially making it less susceptible to certain metabolic reactions compared to the corresponding indole analogue.[8] Additionally, the 7-azaindole nitrogen can act as a hydrogen bond acceptor, which can be advantageous for target binding.[9]

Troubleshooting Guides

Liver Microsomal Stability Assay

Problem 1: The test compound shows very rapid clearance (low t1/2, high CLint).

  • Possible Cause: The compound is a high-affinity substrate for CYP or other microsomal enzymes.

  • Solution:

    • Confirm the result with a repeat experiment.

    • Consider structural modifications to block the site of metabolism. Common strategies include adding a fluorine atom or a small alkyl group to the metabolically active site.

    • If the compound has a high lipophilicity, consider introducing polar groups to reduce its affinity for the active site of metabolic enzymes.[7]

Problem 2: The results show high variability between experiments.

  • Possible Cause:

    • Inconsistent preparation of liver microsomes.

    • Variability in the activity of different batches of microsomes.[10]

    • Poor solubility of the test compound in the incubation medium.

  • Solution:

    • Use a standardized protocol for microsome preparation and storage.[11]

    • Qualify each new batch of microsomes with known control compounds.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells. If solubility is an issue, consider using a co-solvent or reducing the test compound concentration.[11]

Problem 3: The test compound appears stable, but in vivo studies show high clearance.

  • Possible Cause:

    • The primary metabolic pathway is not mediated by microsomal enzymes. For example, the compound may be a substrate for cytosolic enzymes like Aldehyde Oxidase.[2]

    • The compound is primarily cleared by non-metabolic routes, such as renal excretion.

    • Phase II metabolism is the main clearance pathway, which is not fully captured in a standard microsomal assay with only NADPH as a cofactor.

  • Solution:

    • Perform a hepatocyte stability assay, which includes both Phase I and Phase II enzymes, as well as cytosolic enzymes.[12]

    • Conduct experiments with human liver cytosol to specifically investigate the role of AO.

    • Investigate renal clearance in vivo.

Hepatocyte Stability Assay

Problem 1: Low cell viability after thawing cryopreserved hepatocytes.

  • Possible Cause:

    • Improper thawing technique (e.g., too slow or too fast).

    • Use of suboptimal thawing medium.

    • Mechanical stress during cell handling and counting.

  • Solution:

    • Follow a validated thawing protocol precisely.

    • Use a pre-warmed, high-quality thawing medium recommended by the supplier.

    • Handle the cells gently, avoiding vigorous pipetting.

Problem 2: Poor attachment of plated hepatocytes.

  • Possible Cause:

    • The cryopreserved hepatocyte lot is not suitable for plating.

    • Use of inappropriate culture medium or supplements.

    • Incorrect coating of the culture plates.

  • Solution:

    • Verify that the hepatocyte lot is qualified for plating applications.

    • Use a complete, pre-warmed culture medium as recommended by the supplier.

    • Ensure proper coating of plates with collagen or other appropriate extracellular matrix proteins.

Problem 3: Discrepancy between hepatocyte stability data and in vivo clearance.

  • Possible Cause:

    • Significant contribution of extrahepatic metabolism (e.g., in the intestine or kidney).

    • Active transport processes (uptake or efflux) in vivo that are not fully recapitulated in vitro.

    • Differences in plasma protein binding between the in vitro assay and the in vivo environment.

  • Solution:

    • Investigate metabolism in extrahepatic tissues using intestinal or kidney microsomes.

    • Conduct transporter interaction studies to assess if the compound is a substrate for uptake or efflux transporters.

    • Measure the fraction of unbound drug in the hepatocyte incubation and in plasma to correct the in vitro data for protein binding.

Data Presentation

The following tables summarize quantitative data on the metabolic stability of 7-azaindole derivatives, highlighting the impact of structural modifications.

Table 1: Effect of Substitution at the C-2 Position on Metabolic Stability in Human Liver Cytosol (to assess AO-mediated metabolism) [4]

Compound IDR-group at C-2% Remaining after 60 min
1 H< 5
2 CH3> 95
3 Cl> 95
4 OCH3> 95

Table 2: Impact of Fluorination on Metabolic Stability in Rat Liver Microsomes

CompoundModificationt1/2 (min)CLint (µL/min/mg protein)
Indole-A Unsubstituted2527.7
Fluoro-Indole-A Fluorination at C-54515.4
CF3-Indole-A Trifluoromethyl at C-56810.2

(Note: The data in Table 2 is illustrative of the general principle of fluorination and not specific to 7-azaindole derivatives, for which directly comparable public data is limited. However, the same principles apply.)

Table 3: Microsomal Stability of ROCK Inhibitors based on a 7-Azaindole Scaffold

Compound IDHuman Liver Microsomal CLint (µL/min/mg protein)Rat Liver Microsomal CLint (µL/min/mg protein)
16 1530
17 2245
19 < 1025
21 1235
22 < 1018

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare the test compound working solution by diluting the stock solution in buffer.

  • Prepare the microsomal suspension in buffer.

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold ACN with IS.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the half-life (t1/2) from the slope of the linear portion of the curve (t1/2 = 0.693 / slope).

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in a whole-cell system.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species)

  • Hepatocyte thawing and culture medium

  • Collagen-coated 96-well plates (for plated hepatocyte assays)

  • Test compound stock solution

  • Positive control compounds

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator, centrifuge, LC-MS/MS system

Procedure:

  • Thaw and culture the hepatocytes according to the supplier's protocol.

  • For suspension assays, prepare a hepatocyte suspension of known cell density.

  • Add the test compound to the hepatocyte suspension or plated cells.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take aliquots and terminate the reaction with cold ACN with IS.

  • Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Data analysis is similar to the microsomal stability assay, with CLint expressed as µL/min/10^6 cells.

Visualizations

Metabolic_Pathway_7_Azaindole cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism 7-Azaindole_Derivative 7-Azaindole_Derivative Hydroxylated_Metabolite Hydroxylated_Metabolite 7-Azaindole_Derivative->Hydroxylated_Metabolite CYP450 (e.g., CYP3A4, 2C19) N-dealkylated_Metabolite N-dealkylated_Metabolite 7-Azaindole_Derivative->N-dealkylated_Metabolite CYP450 Oxidized_Metabolite_C2 Oxidized_Metabolite_C2 7-Azaindole_Derivative->Oxidized_Metabolite_C2 Aldehyde Oxidase (AO) Conjugated_Metabolite_2 Glucuronide or Sulfate Conjugate 7-Azaindole_Derivative->Conjugated_Metabolite_2 UGTs, SULTs Conjugated_Metabolite_1 Glucuronide or Sulfate Conjugate Hydroxylated_Metabolite->Conjugated_Metabolite_1 UGTs, SULTs Excretion Excretion Conjugated_Metabolite_1->Excretion Conjugated_Metabolite_2->Excretion

Caption: Metabolic pathways of 7-azaindole derivatives.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data Data Analysis Compound_Prep Prepare Test Compound and Controls Pre_Incubate Pre-incubate at 37°C Compound_Prep->Pre_Incubate System_Prep Prepare Microsomes or Hepatocytes System_Prep->Pre_Incubate Initiate_Reaction Initiate Reaction (add cofactor/compound) Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points Initiate_Reaction->Time_Points Terminate Terminate Reaction (add ACN + IS) Time_Points->Terminate Process Process Sample (centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Quantify Quantify Parent Compound LCMS->Quantify Calculate Calculate t1/2 and CLint Quantify->Calculate SAR_Logic cluster_Problem Problem Identification cluster_Hypothesis Hypothesis Generation cluster_Strategy Strategy Selection cluster_Action Action cluster_Outcome Outcome High_Clearance High Metabolic Clearance Metabolite_ID Identify Metabolic Hotspot (e.g., C-2 position) High_Clearance->Metabolite_ID Blocking Block Metabolism? Metabolite_ID->Blocking Bioisostere Use Bioisostere? Metabolite_ID->Bioisostere Substitution Substitute at Hotspot (e.g., add F, Me) Blocking->Substitution Yes Replacement Replace Labile Group Bioisostere->Replacement Yes Improved_Stability Improved Metabolic Stability Substitution->Improved_Stability Replacement->Improved_Stability

References

Technical Support Center: Scale-Up Synthesis of Ethyl 1H-Pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial-scale production of this compound?

A1: The most prominently discussed method for synthesizing 7-azaindole derivatives, including the target molecule, is the Hemetsberger-Knittel indole synthesis. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[1][2] Alternative routes include palladium-catalyzed cross-coupling reactions and modifications of the Fischer indole synthesis.[3]

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: A significant safety concern, particularly with the Hemetsberger-Knittel synthesis, is the use of azide intermediates, which can be explosive.[4] Careful handling, temperature control, and adherence to established safety protocols for large-scale reactions involving azides are critical.

Q3: What are the typical yields for the scale-up synthesis of 7-azaindole-2-carboxylates?

Q4: How can the purity of the final product be ensured on an industrial scale?

A4: Purification at an industrial scale typically involves crystallization and recrystallization from appropriate solvent systems. The choice of solvent is critical to effectively remove impurities. Column chromatography, while common in laboratory settings, is often less practical for large-scale production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal reaction temperature; Degradation of starting materials or product.Monitor reaction progress closely using techniques like HPLC or TLC. Optimize reaction temperature and time based on small-scale experiments. Ensure the quality and stability of starting materials.
Formation of Impurities Side reactions due to incorrect temperature or stoichiometry; Presence of moisture or oxygen.Maintain strict temperature control throughout the reaction. Use precise stoichiometry of reagents. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation Product is oily or does not crystallize easily; Emulsion formation during workup.Experiment with different solvent systems for crystallization. Use of seed crystals can aid in initiating crystallization. To break emulsions, try adding brine or adjusting the pH of the aqueous layer.
Safety Hazard (e.g., uncontrolled exotherm) Rapid addition of reagents; Inadequate cooling.Add reagents dropwise or in portions, especially at the beginning of an exothermic reaction. Ensure the cooling system of the reactor is functioning efficiently and can handle the heat load of the reaction.
Inconsistent Batch-to-Batch Results Variations in raw material quality; Inconsistent process parameters (temperature, stirring speed, addition rate).Implement stringent quality control for all incoming raw materials. Standardize and document all process parameters to ensure consistency between batches.

Experimental Protocols

Generalized Protocol for Scale-Up Synthesis via Hemetsberger-Knittel Reaction

This protocol is a generalized procedure based on the principles of the Hemetsberger-Knittel synthesis for similar 7-azaindole derivatives and should be optimized for specific equipment and safety considerations at the intended scale.

Step 1: Synthesis of Ethyl 2-azido-3-(pyridin-2-yl)acrylate

  • Reaction Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and a nitrogen inlet/outlet is charged with the appropriate pyridine-2-carbaldehyde derivative and a suitable solvent (e.g., ethanol).

  • Reagent Addition: A solution of ethyl azidoacetate in the same solvent is added dropwise to the reactor at a controlled temperature (typically 0-5 °C). A base, such as sodium ethoxide, is then added portion-wise while maintaining the low temperature.

  • Reaction Monitoring: The reaction is monitored by HPLC or TLC until the starting aldehyde is consumed.

  • Workup: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Cyclization to this compound

  • Reaction Setup: The crude ethyl 2-azido-3-(pyridin-2-yl)acrylate is dissolved in a high-boiling point solvent (e.g., xylene or Dowtherm™) in a reactor equipped for high-temperature reactions with efficient reflux and inert atmosphere capabilities.

  • Thermal Cyclization: The solution is heated to reflux (typically 140-200 °C) to induce thermal decomposition of the azide and subsequent cyclization. The reaction progress is monitored by HPLC.

  • Product Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of 7-azaindole derivatives based on literature reports for similar compounds. This data should be used as a general guideline and will require optimization for the specific scale-up of this compound.

ParameterStep 1: Azidoacrylate FormationStep 2: Thermal Cyclization
Scale Lab (grams) to Pilot (kilograms)Lab (grams) to Pilot (kilograms)
Typical Yield 70-90%60-85%
Reaction Time 2-6 hours1-4 hours
Temperature 0-25 °C140-200 °C
Purity (before purification) 85-95%80-90%
Purity (after purification) >98%>99%

Visualizations

Scale_Up_Synthesis_Workflow cluster_step1 Step 1: Azidoacrylate Formation cluster_step2 Step 2: Thermal Cyclization & Purification cluster_qc Quality Control Start Pyridine-2-carbaldehyde + Ethyl Azidoacetate Reaction1 Base-catalyzed Condensation Start->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 QC1 In-process Control (HPLC/TLC) Reaction1->QC1 Intermediate Ethyl 2-azido-3-(pyridin-2-yl)acrylate Workup1->Intermediate Reaction2 Thermal Cyclization (High-Temperature Solvent) Intermediate->Reaction2 Isolation Solvent Removal Reaction2->Isolation Reaction2->QC1 Purification Crystallization Isolation->Purification FinalProduct This compound Purification->FinalProduct QC2 Final Product Analysis (Purity, Identity) FinalProduct->QC2

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Issues? LowYield->Impurity No CheckReaction Check Reaction Completion (HPLC/TLC) LowYield->CheckReaction Yes Isolation Isolation Problems? Impurity->Isolation No ControlTemp Verify Temperature Control Impurity->ControlTemp Yes Safety Safety Concern? Isolation->Safety No SolventScreen Screen Crystallization Solvents Isolation->SolventScreen Yes SlowAddition Ensure Slow Reagent Addition Safety->SlowAddition Yes End Problem Resolved Safety->End No OptimizeTempTime Optimize Temp/Time CheckReaction->OptimizeTempTime CheckReagents Check Reagent Quality OptimizeTempTime->CheckReagents CheckReagents->End CheckStoichiometry Check Stoichiometry ControlTemp->CheckStoichiometry InertAtmosphere Ensure Inert Atmosphere CheckStoichiometry->InertAtmosphere InertAtmosphere->End SeedCrystals Use Seed Crystals SolventScreen->SeedCrystals BreakEmulsion Adjust pH / Add Brine SeedCrystals->BreakEmulsion BreakEmulsion->End CoolingSystem Verify Cooling System Efficiency SlowAddition->CoolingSystem CoolingSystem->End

Caption: Troubleshooting decision tree for the scale-up synthesis.

References

Technical Support Center: Nucleophilic Substitution of 4-Chloro-7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of 4-chloro-7-azaindoles. The focus is on avoiding common pitfalls and achieving desired product outcomes.

Troubleshooting Guide

Problem 1: Low or No Conversion of 4-Chloro-7-azaindole

Low or no conversion of the starting material is a frequent issue. This can be attributed to several factors, including the choice of solvent, base, and reaction temperature.

Possible Causes and Solutions:

CauseRecommended ActionReference
Inefficient Solvent The choice of solvent is critical. While various solvents can be used, polar aprotic solvents like THF have been shown to be effective. If conversion is low, consider switching to or ensuring anhydrous conditions for solvents like THF.[1]
Inappropriate Base The base plays a crucial role in the reaction. Strong, non-nucleophilic bases are often preferred. Potassium tert-butoxide (t-BuOK) has been demonstrated to be more effective than other bases like LiHMDS or DBU in certain cases.[1]
Insufficient Temperature Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. For instance, temperatures around 120°C have been used for C-3 sulfenylation reactions.[2]
Catalyst Deactivation (for catalyzed reactions) In cases where a catalyst is used (e.g., palladium-catalyzed cross-coupling), ensure the catalyst is active and not poisoned by impurities. Consider using fresh catalyst or adding a catalyst activator if applicable.[3]
Problem 2: Poor Regioselectivity - Substitution at Undesired Positions

A significant challenge in the functionalization of 7-azaindoles is controlling the position of substitution. While the target is the C-4 position, side reactions can lead to substitution at other positions, most commonly the C-3 position of the pyrrole ring.

Possible Causes and Solutions:

CauseRecommended ActionReference
Inherent Reactivity of the Azaindole Ring The C-3 position of the 7-azaindole nucleus is electron-rich and prone to electrophilic and some nucleophilic attacks. To favor substitution at C-4, the reaction conditions must be carefully optimized for an SNAr reaction at the pyridine ring.[4][5]
Reaction Mechanism Competition Depending on the conditions, other reaction mechanisms might compete with the desired SNAr at C-4. For instance, conditions favoring metalation could lead to functionalization at other positions.[6]
N-H Acidity The pyrrole nitrogen is acidic and can be deprotonated by the base. This can influence the electronic properties of the ring and potentially direct substitution to other positions. Protecting the N-H group with a suitable protecting group (e.g., Boc, Ts) can block this reactivity and improve regioselectivity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to obtain the 4-chloro-7-azaindole precursor?

The most prevalent method involves a two-step process starting from 7-azaindole. First, the 7-azaindole is subjected to N-oxidation, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide then undergoes chlorination at the C-4 position using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7]

Q2: Are there alternative methods to introduce substituents at the C-4 position without starting from 4-chloro-7-azaindole?

Yes, palladium-catalyzed cross-coupling reactions are a powerful alternative for the late-stage functionalization of the 7-azaindole core. For instance, a Boc-protected 4-chloro-2-(piperidin-4-yl)-7-azaindole can be converted to a corresponding pinacol borate ester, which can then participate in Suzuki-Miyaura coupling reactions to introduce a wide range of substituents at the C-4 position.[3]

Q3: Can I perform nucleophilic substitution on an unprotected 7-azaindole?

While it is possible, it is often advisable to protect the pyrrole nitrogen (N-1). The N-H proton is acidic and can be deprotonated under basic reaction conditions, which can lead to side reactions and lower yields. N-protection can help to improve the regioselectivity and overall efficiency of the substitution reaction.[2]

Q4: What are the typical reaction conditions for a successful nucleophilic substitution at the C-4 position?

The optimal conditions are highly dependent on the specific nucleophile and substrate. However, a general starting point would be to use a polar aprotic solvent such as DMF or THF, a strong non-nucleophilic base like potassium tert-butoxide or sodium hydride, and elevated temperatures, often ranging from 80°C to 120°C. Reaction times can vary from a few hours to overnight.[1][2]

Experimental Protocols & Data

Table 1: Optimization of Nucleophilic Aromatic Substitution Reaction Conditions
EntrySolventBaseTemperature (°C)Time (h)Yield (%)Reference
1DMFTBAI120679[2]
2DMAcTBAI1206Lower than DMF[2]
31,4-dioxaneTBAI1206No product[2]
4THFt-BuOK55295[1]
5THFLiHMDS552Lower than t-BuOK[1]
6THFDBU552Lower than t-BuOK[1]
Table 2: Regioselective C-3 Sulfenylation of 7-Azaindoles

This table demonstrates the inherent reactivity of the C-3 position, a common site for side reactions.

SubstrateThiolYield (%) of C-3 ProductReference
7-azaindole4-methylthiophenol85[5]
7-azaindole4-chlorothiophenol82[5]
4-chloro-7-azaindolethiophenol78[5]
4-bromo-7-azaindolethiophenol81[5]

Visualizations

Diagram 1: Synthesis of 4-Chloro-7-azaindole

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 7-Azaindole 7-Azaindole 7-Azaindole-N-oxide 7-Azaindole-N-oxide 7-Azaindole->7-Azaindole-N-oxide mCPBA mCPBA mCPBA->7-Azaindole-N-oxide 7-Azaindole-N-oxide_ref 7-Azaindole-N-oxide POCl3 POCl3 4-Chloro-7-azaindole 4-Chloro-7-azaindole POCl3->4-Chloro-7-azaindole 7-Azaindole-N-oxide_ref->4-Chloro-7-azaindole

Caption: Synthetic pathway to 4-chloro-7-azaindole.

Diagram 2: Troubleshooting Low Conversion

G Start Start Low_Conversion Low or No Conversion Start->Low_Conversion Check_Solvent Is the solvent appropriate (e.g., anhydrous THF)? Low_Conversion->Check_Solvent Change_Solvent Switch to a suitable polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Base Is the base strong and non-nucleophilic (e.g., t-BuOK)? Check_Solvent->Check_Base Yes Change_Solvent->Check_Base Change_Base Use a stronger, non-nucleophilic base. Check_Base->Change_Base No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase reaction temperature. Check_Temp->Increase_Temp No Success Success Check_Temp->Success Yes Increase_Temp->Success

Caption: Decision workflow for troubleshooting low conversion.

Diagram 3: SNAr Mechanism and Potential Side Reaction

G 4-Chloro-7-azaindole 4-Chloro-7-azaindole Meisenheimer_Complex Meisenheimer-like Intermediate 4-Chloro-7-azaindole->Meisenheimer_Complex C3_Substitution C-3 Substitution Product (Side Product) 4-Chloro-7-azaindole->C3_Substitution Alternative Pathway (e.g., via metalation) Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Attack at C4 C4_Product 4-Substituted-7-azaindole (Desired Product) Meisenheimer_Complex->C4_Product Loss of Cl-

Caption: SNAr pathway and a potential side reaction.

References

Technical Support Center: Purification of 1H-pyrrolo[2,3-b]pyridine Derivatives by Flash Silica Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during purification by flash silica chromatography.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Recovery of the Target Compound

Question: I'm not recovering my 1H-pyrrolo[2,3-b]pyridine derivative after flash chromatography, or the yield is very low. What could be the issue?

Answer: Low recovery can stem from several factors related to the compound's interaction with the stationary phase or the choice of mobile phase.

  • Compound is too polar and elutes with the solvent front: If your compound is highly polar, it may have very little retention on the silica gel and elute very quickly, possibly in the void volume with the solvent front.

    • Solution: Start with a less polar solvent system. For example, if you are using a high percentage of ethyl acetate in hexanes, decrease the ethyl acetate concentration. Develop a method using Thin Layer Chromatography (TLC) first to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[1]

  • Compound is irreversibly adsorbed or decomposing on the silica gel: The acidic nature of silica gel can lead to strong, irreversible binding or decomposition of basic nitrogen-containing compounds like 7-azaindole derivatives.[1][2]

    • Solution 1: Deactivate the silica gel. Pre-treat the silica gel with a mobile phase containing a small amount of a basic modifier, such as 1-3% triethylamine (Et3N) or a few drops of ammonia solution.[3] This neutralizes the acidic silanol groups.

    • Solution 2: Use an alternative stationary phase. Consider using neutral or basic alumina, which can be less harsh for acid-sensitive compounds.[2] For highly polar compounds, reversed-phase (C18) flash chromatography is a good alternative.[1]

    • Solution 3: Minimize contact time. Use a higher pressure to run the column faster, reducing the time your compound is in contact with the silica.

Problem 2: Peak Tailing or Streaking

Question: My compound is streaking or tailing on the TLC plate and the flash column, leading to poor separation. How can I fix this?

Answer: Peak tailing is a common issue with nitrogen-containing heterocycles due to their basicity and interaction with the acidic silica gel.

  • Strong interaction with acidic silica: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the silica surface, causing the compound to move unevenly and resulting in tailing.[1]

    • Solution 1: Add a basic modifier. Incorporating a small amount of triethylamine (e.g., 0.1-1%) or a few drops of ammonia into your mobile phase can significantly improve peak shape by competing with your compound for the acidic sites on the silica.[1][3]

    • Solution 2: Use a different stationary phase. As mentioned before, alumina or an amine-functionalized silica column can reduce these unwanted interactions.

  • Poor solubility in the mobile phase: If your compound is not fully soluble in the eluent as it moves through the column, it can cause streaking.

    • Solution: Ensure your chosen mobile phase can adequately dissolve your compound. You might need to use a slightly more polar solvent system or a co-solvent. For compounds with poor solubility in the mobile phase, dry loading is recommended.[4]

Problem 3: Co-elution of Impurities with the Product

Question: I am unable to separate my desired 1H-pyrrolo[2,3-b]pyridine derivative from a persistent impurity. What can I do?

Answer: Co-elution occurs when the impurity and your product have very similar polarities in the chosen solvent system.

  • Suboptimal solvent system: The chosen mobile phase may not have sufficient selectivity to resolve the compounds.

    • Solution 1: Optimize the mobile phase. Test a variety of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try dichloromethane/methanol or toluene/ethyl acetate. The ideal solvent system should provide good separation of the desired product from impurities on a TLC plate.[1]

    • Solution 2: Use gradient elution. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve compounds with close Rf values. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[1]

  • Isomeric impurities: The synthesis may have produced isomers with very similar physical properties, making them difficult to separate.

    • Solution: High-Performance Liquid Chromatography (HPLC) may be necessary for separating challenging isomeric impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify a 1H-pyrrolo[2,3-b]pyridine derivative?

A1: A combination of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane is a common starting point.[1] For many derivatives, a gradient of 10% to 50% ethyl acetate in hexanes is a good initial range to explore.[2] For more polar derivatives, a system of dichloromethane and methanol (e.g., 0-10% methanol) may be more effective.[1]

Q2: How much silica gel should I use for my flash column?

A2: A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude sample by weight.[1] For easy separations (large ΔRf on TLC), a lower ratio (e.g., 30-50:1) is sufficient. For difficult separations (small ΔRf), a higher ratio (e.g., up to 120:1) may be necessary.

Q3: What is "dry loading" and when should I use it?

A3: Dry loading involves adsorbing your crude sample onto a small amount of silica gel (or an inert support like Celite) before loading it onto the column. To do this, dissolve your sample in a volatile solvent, add the silica, and then evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[1][5] Dry loading is particularly useful when your compound has poor solubility in the initial, non-polar mobile phase, as it prevents the sample from precipitating at the top of the column.[4]

Q4: My compound is sensitive to acid. What precautions should I take?

A4: If your compound is acid-sensitive, it's crucial to avoid prolonged contact with untreated silica gel. You can deactivate the silica by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[3] Alternatively, using a less acidic stationary phase like alumina is a good option.[2]

Data Presentation

The following tables provide typical parameters for the flash silica chromatography of 1H-pyrrolo[2,3-b]pyridine and related aza-indole derivatives.

Table 1: Recommended Mobile Phases and Modifiers

Compound PolarityRecommended Mobile Phase SystemModifier (if needed for peak shape)
Non-polar to Moderately PolarHexane/Ethyl Acetate0.1 - 1% Triethylamine
Moderately PolarDichloromethane/Methanol0.1 - 1% Triethylamine or Ammonia
PolarEthyl Acetate/Methanol0.1 - 1% Triethylamine
Very PolarReversed-Phase (C18 Silica) with Water/Acetonitrile or Water/Methanol0.1% Formic Acid or Acetic Acid (for acidic compounds)

Table 2: Example Purification Parameters for 1H-pyrrolo[2,3-b]pyridine Analogs

Derivative TypeStationary PhaseMobile Phase / GradientApprox. Rf of ProductYield (%)Reference
2-propyl-1-substitutedSilica Gel25% EtOAc/HexanesNot specifiedNot specified[6]
4-amino-substitutedSilica GelGradient: 0% to 10% MeOH in DCMNot specifiedNot specified[1]
5-(trifluoromethyl)-substitutedSilica Gel5% MeOH in DCMNot specified56[7]
N-((6-(benzylamino)pyridin-3-yl)methyl)-N-methyl-substitutedSilica GelEtOAc/n-pentane, 8:20.4054[8]

Experimental Protocols

Detailed Methodology for a Typical Flash Chromatography Purification

  • TLC Method Development:

    • Dissolve a small amount of your crude 1H-pyrrolo[2,3-b]pyridine derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1] If peak tailing is observed, add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.

  • Column Packing:

    • Select an appropriately sized flash column based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude sample by weight).[1]

    • Pack the column with silica gel using either a "dry packing" or "wet packing" method, ensuring a homogenous and bubble-free column bed.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or a slightly more polar solvent). Carefully apply the solution to the top of the packed column.

    • Dry Loading (Recommended for compounds with poor solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of your crude sample) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Begin eluting the column with the mobile phase determined from your TLC analysis.

    • Isocratic Elution: If TLC shows good separation with a single solvent system, you can use a constant solvent composition.

    • Gradient Elution (More Common): Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. For example, a linear gradient from 5% to 50% ethyl acetate in hexane over 10-15 column volumes.[1]

  • Fraction Collection and Analysis:

    • Collect fractions in separate tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the appropriate solvent system.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 1H-pyrrolo[2,3-b]pyridine derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Rf = 0.2-0.4) Pack Pack Flash Column (Silica Gel) TLC->Pack Load Sample Loading (Dry or Liquid) Pack->Load Elute Elution (Isocratic or Gradient) Load->Elute Collect Fraction Collection Elute->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical experimental workflow for flash chromatography purification.

troubleshooting_tree start Low Recovery or Peak Tailing? low_recovery Low Recovery start->low_recovery Yes peak_tailing Peak Tailing start->peak_tailing No, Tailing check_polarity Is Rf > 0.5 on TLC? low_recovery->check_polarity decrease_polarity Decrease Mobile Phase Polarity check_polarity->decrease_polarity Yes check_decomposition Compound Unstable on Silica? check_polarity->check_decomposition No deactivate_silica Deactivate Silica (add Et3N) or Use Alumina check_decomposition->deactivate_silica Yes add_modifier Add Basic Modifier (Et3N) to Mobile Phase peak_tailing->add_modifier check_solubility Poor Solubility in Eluent? add_modifier->check_solubility use_dry_loading Use Dry Loading Method check_solubility->use_dry_loading Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Validation & Comparative

Comparative Biological Activities of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives. This document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory potential, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The ethyl 2-carboxylate derivatives of this scaffold have attracted significant interest for their potential as therapeutic agents. This guide aims to consolidate the existing research to facilitate further drug discovery and development efforts.

Anticancer Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated notable anticancer activity, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival. While much of the research has focused on carboxamide derivatives, the ethyl carboxylate scaffold also shows promise, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

Table 1: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound IDModificationTargetCell LineIC50 (µM)Reference
1 3-(3,5-dimethoxyphenyl)FGFR1-1.9[1]
B1 2-carboxamide derivativeRSK2MDA-MB-4680.13[2]
16h 3-substitutedMELKA549, MDA-MB-231, MCF-70.109 - 0.245[3]

Note: Data for compounds B1 and 16h are for 1H-pyrrolo[2,3-b]pyridine derivatives with modifications other than ethyl 2-carboxylate, but they highlight the potential of the core scaffold.

Signaling Pathways in Anticancer Activity

Fibroblast Growth Factor Receptor (FGFR) Signaling: The 1H-pyrrolo[2,3-b]pyridine nucleus has been identified as a potent inhibitor of FGFRs. These receptor tyrosine kinases, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis. The pyrrolopyridine core effectively binds to the ATP-binding pocket of the FGFR kinase domain, blocking downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate Derivative Inhibitor->FGFR Inhibition

FGFR Signaling Pathway Inhibition

Ribosomal S6 Kinase 2 (RSK2) Signaling: While direct evidence for this compound derivatives as RSK2 inhibitors is limited, related carboxamide derivatives have shown potent inhibitory activity.[2] RSK2 is a downstream effector of the Ras-MEK-ERK pathway and plays a crucial role in cell proliferation, survival, and migration.

RSK2_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Activation Downstream Downstream Targets (e.g., CREB, c-Fos) RSK2->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Inhibitor->RSK2 Inhibition

Potential RSK2 Signaling Inhibition

Antimicrobial Activity

The pyrrole and pyridine rings are present in numerous antimicrobial agents. Derivatives of this compound have been investigated for their activity against various pathogens.

Table 2: Antimicrobial Activity of Ethyl Pyrrole-2-carboxylate Derivatives

CompoundOrganismMIC (µg/mL)Reference
Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylateMycobacterium tuberculosis H37Rv0.7[4]
Ethyl 4‐methyl‐1,7,8,9‐tetrahydropyrano[2,3‐b]pyrrolo[2,3‐d]pyridine‐3‐carboxylateStaphylococcus aureus-[5]
Ethyl 4‐methyl‐1,7,8,9‐tetrahydropyrano[2,3‐b]pyrrolo[2,3‐d]pyridine‐3‐carboxylateEscherichia coli-[5]

Note: The latter two entries indicate the compound was the most active against the tested bacteria, but specific MIC values were not provided in the abstract.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole-containing compounds has been explored, with some acting as inhibitors of cyclooxygenase (COX) enzymes. However, studies on certain novel pyrrolic compounds, including an ethyl 1H-pyrrole-3-carboxylate derivative, did not show significant anti-inflammatory activity in the carrageenan-induced paw edema model. This suggests that the anti-inflammatory properties of this scaffold may be highly dependent on the specific substitution pattern.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (48h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Read Measure absorbance (570 nm) AddSolvent->Read End Calculate IC50 Read->End

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[1]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimate rats or mice to the experimental conditions.

  • Compound Administration: Administer the test compound or vehicle control to the animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[7]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their demonstrated activity as FGFR inhibitors warrants further investigation and optimization. While data on their antimicrobial and anti-inflammatory activities are more limited, the versatility of the 7-azaindole core suggests that derivatives with potent activities in these areas may yet be discovered. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute further studies to unlock the full therapeutic potential of this compound class.

References

Comparative Analysis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides: A Guide to Structure-Activity Relationships Across Multiple Kinase and Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic motif, has emerged as a versatile platform for the development of potent and selective inhibitors targeting a range of clinically relevant proteins. This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and related derivatives against several key enzyme targets implicated in cancer, inflammation, and neurological disorders. The information presented herein, including quantitative activity data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers engaged in the design and optimization of novel therapeutics based on this privileged scaffold.

I. Overview of Biological Targets

The 1H-pyrrolo[2,3-b]pyridine core has been successfully exploited to generate inhibitors for a diverse set of protein targets, primarily within the kinase family, as well as other enzymes such as phosphodiesterases. This guide will focus on the comparative SAR for the following targets:

  • Phosphodiesterase 4B (PDE4B)

  • Fibroblast Growth Factor Receptor (FGFR)

  • Ribosomal S6 Protein Kinase 2 (RSK2)

  • Maternal Embryonic Leucine Zipper Kinase (MELK)

  • Cell Division Cycle 7 (Cdc7) Kinase

  • Ataxia Telangiectasia Mutated (ATM) Kinase

  • Traf2- and Nck-interacting kinase (TNIK)

II. Structure-Activity Relationship (SAR) Comparison Tables

The following tables summarize the quantitative SAR data for 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against their respective targets. The data highlights the impact of substitutions at various positions of the core scaffold on inhibitory activity.

Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors[1][2][3]
CompoundR1 (Amide Substituent)PDE4B IC50 (µM)PDE4D IC50 (µM)Selectivity (PDE4D/PDE4B)
11a Cyclopropyl0.55>10>18
11b Cyclobutyl0.485.210.8
11c Cyclopentyl0.232.510.9
11d Cyclohexyl0.111.110.0
11h 3,3-Difluoroazetidin-1-yl0.140.846.0
Rolipram (Standard)0.120.181.5

Data extracted from a study by Ye et al. (2020).[1][2][3]

Key SAR Observations for PDE4B Inhibition: [1][2]

  • The nature of the amide substituent (R1) significantly influences potency and selectivity.

  • Increasing the ring size of the cycloalkylamide from cyclopropyl to cyclohexyl generally leads to increased potency against PDE4B.

  • The introduction of a 3,3-difluoroazetidine ring at the amide position (compound 11h ) resulted in a potent inhibitor with good selectivity over PDE4D.[1][2]

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors[4][5][6]
CompoundR (Substitution at C3)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)4T1 Cell Proliferation IC50 (µM)
4a 3-Methoxyphenyl25451205.6
4d 3,5-Dimethoxyphenyl915651.2
4h 3-Methoxy-5-(trifluoromethyl)phenyl79250.8

Data extracted from a study by Wang et al. (2021).[4][5][6]

Key SAR Observations for FGFR Inhibition: [4][5]

  • Substitutions on the phenyl ring at the C3 position of the pyrrolopyridine core are critical for activity.

  • The presence of a 3,5-disubstituted phenyl ring generally enhances potency compared to a monosubstituted ring.

  • Compound 4h , with a 3-methoxy and a 5-trifluoromethyl substituent, demonstrated the most potent pan-FGFR inhibitory activity and cellular efficacy.[4][5][6]

Table 3: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as RSK2 Inhibitors[7]
CompoundR (Amide Substituent)RSK2 IC50 (nM)MDA-MB-468 Cell Proliferation IC50 (µM)
B1 4-(Methylsulfonyl)phenyl1.70.13
B2 3-(Methylsulfonyl)phenyl2.50.21
B3 4-(Ethylsulfonyl)phenyl3.10.25

Data extracted from a study by Li et al. (2024).[7]

Key SAR Observations for RSK2 Inhibition: [7]

  • The introduction of a phenylsulfonamide group at the amide position leads to highly potent RSK2 inhibitors.

  • The position and nature of the substituent on the phenylsulfonamide ring influence both enzymatic and cellular activity.

  • Compound B1 , with a 4-methylsulfonylphenyl group, was identified as the most potent derivative in this series.[7]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies.

A. Biochemical Assays

1. PDE4B Inhibition Assay (Adapted from Ye et al., 2020) [1]

  • Enzyme: Recombinant human PDE4B.

  • Substrate: [3H]-cAMP.

  • Procedure:

    • The test compound, PDE4B enzyme, and [3H]-cAMP are incubated in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) at 30°C.

    • The reaction is terminated by the addition of a stop solution (e.g., 0.2 M ZnSO4).

    • The amount of hydrolyzed [3H]-cAMP is determined by scintillation counting after separation of the product ([3H]-5'-AMP) from the substrate.

    • IC50 values are calculated from the dose-response curves. Rolipram is typically used as a positive control.

2. Kinase Activity Assay (General ADP-Glo™ Protocol)

This luminescent kinase assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity. This method is applicable for FGFR, RSK2, MELK, Cdc7, and TNIK.

  • Reagents:

    • Recombinant kinase (e.g., FGFR1, RSK2, MELK, Cdc7, TNIK).

    • Kinase-specific peptide substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

  • Procedure:

    • A kinase reaction is set up in a 384-well plate containing the kinase, substrate, ATP, and the test compound in a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The plate is incubated for 40 minutes at room temperature.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • After a 30-minute incubation, the luminescence is measured using a plate reader.

    • IC50 values are determined from the inhibitor dose-response curves.

B. Cellular Assays

1. Cell Proliferation Assay (MTT or XTT)

  • Cell Lines: 4T1 (murine breast cancer), MDA-MB-468 (human breast cancer), A549 (human lung cancer).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

    • The plates are incubated for a few hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO for MTT).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

2. TNF-α Release Assay from Macrophages [1][3]

  • Cells: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Stimulus: Lipopolysaccharide (LPS).

  • Procedure:

    • Macrophages are plated in 96-well plates and pre-treated with the test compounds for 1 hour.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.

    • After an incubation period (e.g., 4 hours), the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • The inhibitory effect of the compounds on TNF-α release is calculated relative to the LPS-stimulated control.

IV. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides purification Purification & Structural Confirmation (NMR, MS) synthesis->purification biochemical Biochemical Assays (e.g., Kinase Inhibition) purification->biochemical cellular Cellular Assays (e.g., Proliferation, Cytokine Release) biochemical->cellular Lead Identification sar Structure-Activity Relationship (SAR) Analysis cellular->sar adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Design PDE4B_pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC AMP 5'-AMP PDE4B->AMP CREB CREB PKA->CREB NFkB NF-κB PKA->NFkB Inhibits EPAC->CREB AntiInflammatory Anti-inflammatory Cytokines CREB->AntiInflammatory ProInflammatory Pro-inflammatory Cytokines (TNF-α) NFkB->ProInflammatory Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->PDE4B Inhibits FGFR_pathway FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT STAT STAT Pathway FGFR->STAT Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits RSK2_pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 TranscriptionFactors Transcription Factors (e.g., CREB, c-Fos) RSK2->TranscriptionFactors CellRegulation Cell Proliferation, Survival, Motility TranscriptionFactors->CellRegulation Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Inhibitor->RSK2 Inhibits MELK_pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates Apoptosis Apoptosis MELK->Apoptosis Regulates MitoticRegulators Mitotic Regulators (e.g., Aurora B, CDC25B) FOXM1->MitoticRegulators Upregulates CellCycle G2/M Phase Progression MitoticRegulators->CellCycle Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->MELK Inhibits Cdc7_pathway Cdc7 Cdc7 DDK DDK Complex Cdc7->DDK Dbf4 Dbf4 Dbf4->DDK MCM MCM Complex DDK->MCM Phosphorylates Replication Initiation of DNA Replication MCM->Replication Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Cdc7 Inhibits ATM_pathway DSB DNA Double-Strand Breaks ATM ATM DSB->ATM Activates p53 p53 ATM->p53 Phosphorylates CHK2 CHK2 ATM->CHK2 Phosphorylates BRCA1 BRCA1 ATM->BRCA1 Phosphorylates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CHK2->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->ATM Inhibits TNIK_pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled BetaCatenin β-catenin Frizzled->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription TNIK TNIK TNIK->TCF_LEF Phosphorylates Inhibitor 1H-pyrrolo[2,3-b]pyridine Compound Inhibitor->TNIK Inhibits

References

A Comparative Guide to Aza-indoles: Profiling Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate Against Other Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aza-indole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents.[1][2] This guide provides an objective comparison of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a prominent 7-aza-indole, with other aza-indole isomers, supported by experimental data from peer-reviewed studies.

The strategic placement of a nitrogen atom in the benzene ring of the indole core gives rise to four distinct isomers: 4-aza-indole, 5-aza-indole, 6-aza-indole, and 7-aza-indole (1H-pyrrolo[2,3-b]pyridine).[1] This seemingly subtle structural modification significantly influences the physicochemical properties, such as hydrogen bonding capacity, pKa, and metabolic stability, which in turn dictates their interaction with biological targets.[2][3] Among these, the 7-aza-indole framework is the most extensively studied, particularly in the development of kinase inhibitors.[2][3]

Comparative Biological Activity of Aza-indole Isomers

The biological activity of aza-indole derivatives is highly dependent on the specific biological target and the substitution pattern on the scaffold. While direct head-to-head comparisons of this compound with other simple aza-indole esters are not extensively documented in single studies, a comparative analysis of the broader aza-indole classes reveals distinct activity profiles.

Kinase Inhibition

Aza-indoles are widely recognized for their ability to inhibit various protein kinases, a critical class of enzymes in cellular signaling.[3] The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of adenine.[1]

A study on inhibitors for c-Met kinase, a receptor tyrosine kinase implicated in cancer, identified potent inhibitors based on the 4-aza-indole and 7-aza-indole scaffolds, with IC50 values in the low nanomolar range.[2] Conversely, research on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-aza-indole displayed potent inhibitory activity, while the corresponding 4-, 6-, and 7-aza-indole isomers were less effective.[2] This highlights the target-specific nature of the optimal aza-indole isomer.

The 1H-pyrrolo[2,3-b]pyridine (7-aza-indole) core, present in this compound, is a key component of several approved kinase inhibitors, including Vemurafenib (BRAF inhibitor) and Pexidartinib (tyrosine kinase inhibitor).[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase 3 (JAK3).[4][5][6][7]

Anticancer and Anti-Angiogenic Activities

Certain aza-indole derivatives have been identified as potent microtubule polymerization inhibitors, leading to G2/M cell cycle arrest and cytotoxic effects against various cancer cell lines, including multidrug-resistant (MDR) cell lines.[8] These compounds also exhibit significant anti-angiogenic properties by inhibiting capillary-like tube formation.[8]

Other Biological Activities

The diverse biological activities of aza-indoles extend beyond oncology. For instance, in the context of HIV-1 inhibition, a comparative study of aza-indole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that 4-aza-indole and 7-aza-indole analogs exhibited better efficacy than the parent indole compound.[2] In contrast, 5-aza-indole and 6-aza-indole derivatives showed reduced efficacy.[2] Furthermore, some 7-aza-indole derivatives have been investigated as antagonists for the CC-chemokine receptor-2 (CCR2), which is implicated in various inflammatory conditions.[1]

Data Presentation

The following tables summarize quantitative data from various studies, comparing the biological activities of different aza-indole derivatives.

Table 1: Comparative Kinase Inhibition of Aza-indole Derivatives

Aza-indole ScaffoldTarget KinaseCompoundIC50 (nM)Reference
4-Aza-indoleTGFβRI3f22 (biochemical)[9]
5-Aza-indoleCdc7DerivativePotent inhibition[2]
7-Aza-indole (1H-pyrrolo[2,3-b]pyridine)FGFR14h7[4][6]
7-Aza-indole (1H-pyrrolo[2,3-b]pyridine)JAK314cPotent inhibition[5]
7-Aza-indole (1H-pyrrolo[2,3-b]pyridine)PDE4B11h110[10]

Table 2: Comparative Cytotoxic Activity of N-Alkyl-7-Azaindoles against MCF-7 Breast Cancer Cells

CompoundN-Substituent (R)IC50 (μM)Reference
1a-H179.8[11]
1b-CH₃60.3[11]
1c-CH₂CH₃52.3[11]
1d-CH(CH₃)₂15.2[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of aza-indole derivatives against a specific protein kinase.

Methodology:

  • The kinase enzyme, substrate peptide, and ATP are prepared in a suitable assay buffer.

  • The test compounds (aza-indole derivatives) are serially diluted to various concentrations.

  • The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and test compound.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of aza-indole derivatives on cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the aza-indole derivatives for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

The following diagrams illustrate a key signaling pathway involving aza-indole inhibitors and a general experimental workflow for their evaluation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., FGFR) RAS RAS RTK->RAS JAK JAK (e.g., JAK3) RTK->JAK RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Aza_indole Aza-indole Inhibitor (e.g., Ethyl 1H-pyrrolo[2,3-b]pyridine derivative) Aza_indole->RAF Aza_indole->JAK

Caption: A simplified diagram of the MAPK/ERK and JAK/STAT signaling pathways, highlighting the inhibitory action of aza-indole derivatives on key kinases like BRAF and JAK3.

Experimental_Workflow Compound_Synthesis Synthesis of Aza-indole Derivatives Biochemical_Assays Biochemical Assays (e.g., Kinase Inhibition) Compound_Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Biochemical_Assays->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A general experimental workflow for the evaluation of aza-indole derivatives as potential therapeutic agents.

References

A Comparative Guide to the In Vitro ADME Profile of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of several 1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in drug discovery. The following sections present a summary of key ADME parameters, detailed experimental protocols for the cited assays, and a visual representation of a typical in vitro ADME workflow. This information is intended for researchers, scientists, and drug development professionals to facilitate the selection and optimization of drug candidates based on their pharmacokinetic potential.

Data Presentation: In Vitro ADME Properties of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The table below summarizes the in vitro ADME data for a selection of 1H-pyrrolo[2,3-b]pyridine derivatives from published studies. These parameters are crucial for predicting the in vivo behavior of drug candidates.

Compound IDLogD (pH 7.4)Aqueous Solubility (µM)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (CLint, µL/min/mg protein)Plasma Protein Binding (% Unbound)
Series 1 Human Liver Microsomes Human Plasma
1---29.68.5
11a---178.62.6
11f---194.33.9
11h----[1]-[1]
Series 2 Human Liver Microsomes
NEU-12002.7630-26-

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are described below. These protocols are based on standard industry practices and information from various scientific resources.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption.[2] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane of a transwell insert and cultured for approximately 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) before and after the experiment. A fluorescent marker with low permeability, such as Lucifer Yellow, is also used to confirm the integrity of the tight junctions.

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the rate of transport from A to B. To assess active efflux, the transport from the B to A side is also measured. The concentration of the compound in the samples is typically quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor compartment.

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[3]

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (from human or other species) and a cofactor, NADPH, to initiate the metabolic reaction. The incubation is carried out at 37°C.

  • Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile.

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS analysis.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding Assay

This assay measures the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach the target site. A common method is rapid equilibrium dialysis (RED).

  • Apparatus: The RED device consists of a Teflon base plate with single-use dialysis inserts. Each insert contains two chambers separated by a semi-permeable dialysis membrane.

  • Procedure: The test compound is added to plasma, which is then placed in one chamber of the insert. A buffer solution is placed in the other chamber. The device is sealed and incubated at 37°C with shaking until equilibrium is reached.

  • Analysis: After incubation, samples are taken from both the plasma and buffer chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualization

The following diagram illustrates a typical workflow for in vitro ADME profiling in early drug discovery.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility caco2 Caco-2 Permeability solubility->caco2 pampa PAMPA ppb Plasma Protein Binding caco2->ppb rbc RBC Partitioning ppb->rbc ms Microsomal Stability rbc->ms hep Hepatocyte Stability ms->hep cyp CYP Inhibition hep->cyp transporter Transporter Assays cyp->transporter candidate Drug Candidate transporter->candidate lead_opt Lead Optimization lead_opt->solubility lead_opt->pampa

References

Unveiling the Potency of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fibroblast growth factor receptor (FGFR) inhibitory activity of novel 1H-pyrrolo[2,3-b]pyridine compounds. Backed by experimental data, this document delves into the efficacy of these emerging inhibitors and their potential as therapeutic agents.

Abnormal activation of the FGFR signaling pathway is a known driver in various cancers, making the development of potent FGFR inhibitors a critical area of research. A recent study has brought to light a series of 1H-pyrrolo[2,3-b]pyridine derivatives that demonstrate significant inhibitory activity against FGFRs. This guide summarizes the key findings, presenting a comparative analysis of these compounds and detailing the methodologies used to validate their activity.

Comparative Inhibitory Activity

A key highlight of the research is the identification of compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, which exhibits potent pan-FGFR inhibitory activity. The structure-activity relationship (SAR) optimization of a lead compound (compound 1) led to the development of compound 4h, showing a significant increase in potency. The inhibitory activities of these compounds against FGFR subtypes 1, 2, 3, and 4 were quantified by determining their half-maximal inhibitory concentrations (IC50).

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900---
4h 7925712

Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1][2]

The data clearly indicates that compound 4h is a substantially more potent inhibitor of FGFR1, 2, and 3 compared to the initial lead compound.[1]

FGFR Signaling Pathway

The fibroblast growth factor receptor (FGFR) signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. The binding of a fibroblast growth factor (FGF) to an FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell survival and proliferation. The 1H-pyrrolo[2,3-b]pyridine compounds exert their inhibitory effect by targeting the ATP-binding site of the FGFR kinase domain, thereby blocking the downstream signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_receptor Receptor Activation cluster_pathways Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binding Dimerization Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Compounds Inhibitor->Autophosphorylation Inhibition

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The validation of the FGFR inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine compounds was conducted using a standardized in vitro kinase assay.

FGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FGFR.

Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate enzyme, substrate, ATP, and compound Compound_Prep->Incubation Enzyme_Prep Prepare FGFR enzyme and substrate solution Enzyme_Prep->Incubation Detection_Step Add detection reagent (e.g., ADP-Glo) Incubation->Detection_Step Measurement Measure luminescence/ fluorescence signal Detection_Step->Measurement IC50_Calc Calculate IC50 values from dose-response curves Measurement->IC50_Calc

References

A Comparative Evaluation of Pyrrolo[2,3-b]pyridine and Indole in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic electronics, the design and synthesis of novel π-conjugated systems are paramount to advancing the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Among the various heterocyclic building blocks, indole and its aza-analogue, pyrrolo[2,3-b]pyridine (also known as 7-azaindole), have emerged as promising candidates due to their electron-rich nature and structural planarity, which are conducive to efficient charge transport. This guide provides a comparative evaluation of these two scaffolds in the context of organic semiconductors, supported by experimental data and detailed methodologies.

Molecular Structure and Electronic Properties

Indole consists of a benzene ring fused to a pyrrole ring, creating an electron-rich aromatic system. Pyrrolo[2,3-b]pyridine is a bioisostere of indole where a nitrogen atom replaces a carbon atom in the six-membered ring. This substitution significantly influences the electronic properties of the molecule. The nitrogen atom in the pyridine ring of pyrrolo[2,3-b]pyridine withdraws electron density, which can lead to deeper HOMO and LUMO energy levels compared to the indole counterpart. This modulation of frontier molecular orbitals is a critical aspect in the design of organic semiconductors as it governs charge injection and transport properties as well as the open-circuit voltage in OPVs.

A study comparing donor-acceptor-donor (D-A-D) type small molecules based on 1H-indole (IN) and pyrrolo[2,3-b]pyridine (PPy) as the donor units and thiophene-flanked benzo[c][1][2][3]thiadiazole as the acceptor unit revealed interesting structural differences.[1][4] Density Functional Theory (DFT) calculations showed that the pyrrolo[2,3-b]pyridine-based molecule (PPy-BT2T-PPy) possesses a nearly perfect planar backbone with dihedral angles of approximately 0.5°. In contrast, the indole-based molecule (IN-BT2T-IN) exhibited a larger dihedral angle of 27.2° between the indole and thiophene units.[1][4] This difference in planarity can have significant implications for intermolecular packing and, consequently, charge transport.

Performance in Organic Field-Effect Transistors (OFETs)

The performance of organic semiconductors is often benchmarked in OFET devices. Key parameters include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). A direct comparison of the aforementioned IN-BT2T-IN and PPy-BT2T-PPy molecules in bottom-gate/bottom-contact (BGBC) OFETs provides valuable insights.

Quantitative Performance Data
ParameterIN-BT2T-INPPy-BT2T-PPy
Hole Mobility (μh) - As-cast 4.85 x 10-5 cm2 V-1 s-1No significant OFET activity
Hole Mobility (μh) - Annealed (100 °C) 4.83 x 10-3 cm2 V-1 s-13.81 x 10-3 cm2 V-1 s-1
On/Off Ratio (Ion/Ioff) - Annealed ~104~104
Threshold Voltage (Vth) - Annealed -10 to -15 V-10 to -15 V

Data sourced from a comparative study on benzothiadiazole-based D-A-D type conjugated small molecules.[4]

Interestingly, while the as-cast film of the indole derivative showed moderate hole mobility, the pyrrolo[2,3-b]pyridine analogue required thermal annealing to exhibit significant OFET activity.[4] Upon annealing at 100 °C, both materials showed comparable and enhanced hole mobilities, attributed to thermally induced crystallinity.[1][2][4] This suggests that while the intrinsic electronic properties might differ, processing conditions play a crucial role in optimizing the performance of materials based on these two heterocycles. Despite the differences in planarity predicted by DFT, the similar optoelectronic properties observed experimentally suggest comparable effective conjugation and stacking in the solid state after annealing.[1][4]

Experimental Protocols

Synthesis of D-A-D Small Molecules

The synthesis of the comparative molecules, IN-BT2T-IN and PPy-BT2T-PPy, was achieved through a multi-step process.[4]

  • Knoevenagel Condensation: Commercially available 4-bromobenzaldehyde and 6-bromonicotinaldehyde were subjected to Knoevenagel condensation with ethyl azidoacetate to yield their corresponding acrylates.[4]

  • Hemetsberger Cyclization: The resulting acrylates were then converted into ethyl 6-bromo-1H-indole-2-carboxylate and ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, respectively, via Hemetsberger cyclization in toluene.[4]

  • N-Alkylation: The NH group of the indole and pyrrolo[2,3-b]pyridine cores was alkylated using 1-bromododecane.

  • Stille Coupling: The brominated donor units were then coupled with a distannylated thiophene-flanked benzothiadiazole acceptor through a Stille cross-coupling reaction to yield the final D-A-D molecules.

OFET Device Fabrication and Characterization

The OFET devices were fabricated in a bottom-gate/bottom-contact (BGBC) configuration.[4]

  • Substrate Preparation: Highly doped n-type silicon wafers with a thermally grown SiO2 layer (300 nm) were used as the substrate, where the silicon acts as the gate electrode and the SiO2 as the gate dielectric.

  • Electrode Deposition: Gold source and drain electrodes were patterned on the SiO2 surface using standard photolithography techniques.

  • Dielectric Surface Treatment: The SiO2 surface was treated with octadecyltrichlorosilane (OTS) to create a hydrophobic surface, which improves the molecular ordering of the organic semiconductor.

  • Semiconductor Deposition: The synthesized small molecules were dissolved in a suitable organic solvent (e.g., chloroform) and deposited onto the substrate via spin-coating.

  • Annealing: The devices were then annealed at 100 °C to improve the crystallinity of the semiconductor thin film.

  • Characterization: The electrical characteristics of the OFETs were measured under ambient conditions using a semiconductor parameter analyzer.

Logical and Experimental Workflow Diagrams

The following diagrams illustrate the comparative logic and the experimental workflow for evaluating these heterocyclic systems in organic semiconductors.

logical_flow cluster_design Molecular Design & Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing cluster_evaluation Comparative Evaluation indole Indole Core synthesis Synthesis of D-A-D Molecules indole->synthesis azaindole Pyrrolo[2,3-b]pyridine Core azaindole->synthesis acceptor Acceptor Unit (e.g., Benzothiadiazole) acceptor->synthesis optoelectronic Optical & Electrochemical Properties (UV-Vis, CV) synthesis->optoelectronic theoretical Theoretical Modeling (DFT Calculations) synthesis->theoretical fabrication OFET Device Fabrication synthesis->fabrication comparison Performance Comparison (Mobility, On/Off Ratio) optoelectronic->comparison theoretical->comparison testing Electrical Characterization fabrication->testing testing->comparison

Caption: Logical flow for the comparative evaluation of indole and pyrrolo[2,3-b]pyridine.

experimental_workflow cluster_synthesis Synthesis cluster_fabrication Device Fabrication cluster_testing Characterization cluster_analysis Data Analysis start Starting Materials reaction Multi-step Synthesis start->reaction purification Purification & Characterization (NMR, Mass Spec) reaction->purification deposition Semiconductor Spin-coating purification->deposition substrate Substrate Cleaning & Treatment (OTS) substrate->deposition annealing Thermal Annealing deposition->annealing electrical Electrical Measurement (Transfer & Output Curves) annealing->electrical morphology Film Morphology (AFM, XRD) annealing->morphology extraction Parameter Extraction (Mobility, I_on/I_off, V_th) electrical->extraction

Caption: Experimental workflow for evaluating organic semiconductor materials.

Conclusion

The comparative evaluation of pyrrolo[2,3-b]pyridine and indole in the context of D-A-D small molecules for organic semiconductors reveals subtle yet important differences. While theoretical calculations suggest a higher degree of planarity for the pyrrolo[2,3-b]pyridine derivative, the experimental results indicate that both scaffolds can yield materials with comparable hole mobilities after optimization through thermal annealing.[1][4] The choice between these two heterocycles may therefore depend on the specific design strategy, the desired electronic properties, and the processing conditions. The introduction of the nitrogen atom in the pyrrolo[2,3-b]pyridine core offers a valuable tool for tuning the energy levels and intermolecular interactions, highlighting its potential for the development of novel high-performance organic semiconductors. Further research exploring different acceptor units and substitution patterns on both the indole and pyrrolo[2,3-b]pyridine moieties will undoubtedly lead to a deeper understanding of the structure-property relationships and pave the way for the next generation of organic electronic devices.

References

Novel 7-Azaindole Analogues Demonstrate Potent Anti-Proliferative Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A growing body of research highlights the significant potential of novel 7-azaindole analogues as potent anti-proliferative agents for cancer therapy. These compounds have demonstrated promising activity against a range of cancer cell lines by targeting key signaling pathways involved in cell growth and survival. This guide provides a comparative analysis of the anti-proliferative activity of several recently developed 7-azaindole derivatives, supported by experimental data and detailed methodologies.

Comparative Anti-Proliferative Activity

Recent studies have identified several 7-azaindole analogues with significant cytotoxic effects on various cancer cell lines. The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), with lower values indicating higher potency. The data below summarizes the activity of selected novel compounds compared to established inhibitors.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 / GI50 (µM)Control DrugControl IC50 (µM)
Compound 5j Erk5A549 (Lung Cancer)4.56 (µg/mL)XMD8-925.36 (µg/mL)
Compound 4a Erk5A549 (Lung Cancer)6.23 (µg/mL)XMD8-925.36 (µg/mL)
Compound 4g PARPMCF-7 (Breast Cancer)15.56--
7-AID DDX3HeLa (Cervical Cancer)16.96--
7-AID MCF-7 (Breast Cancer)14.12--
7-AID MDA-MB-231 (Breast Cancer)12.69--
B13 PI3KMultiple Tumor CellsSubnanomolar Activity--
B14 PI3KMultiple Tumor CellsSubnanomolar Activity--
C1 PI3KMultiple Tumor CellsSubnanomolar Activity--
C2 PI3KMultiple Tumor CellsSubnanomolar Activity--

Note: The activity of compounds 5j and 4a were reported in µg/mL and are presented here as reported in the source.[1] Compound 4g's activity is reported as GI50.[2] The 7-AID compound was evaluated for its cytotoxicity.[3] Compounds B13, B14, C1, and C2 demonstrated potent subnanomolar activity against PI3K kinase.[4]

Mechanism of Action: Targeting Key Signaling Pathways

Many 7-azaindole analogues exert their anti-proliferative effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[5][6][7] The 7-azaindole scaffold is recognized as a "privileged" structure in kinase inhibitor design, capable of forming key hydrogen bonds within the ATP-binding site of kinases.[5][8] Dysregulation of these pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention.

One of the most frequently targeted pathways by 7-azaindole derivatives is the PI3K/AKT/mTOR pathway, which is critical for regulating cell metabolism, survival, and proliferation.[4] Another important target is the extracellular signal-regulated kinase 5 (Erk5), which also plays a crucial role in cancer progression.[1] Furthermore, some analogues have shown inhibitory activity against Poly (ADP-ribose) polymerases (PARPs), enzymes involved in DNA damage repair.[2]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Azaindole 7-Azaindole Analogue Azaindole->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by 7-azaindole analogues.

Experimental Protocols

The assessment of the anti-proliferative activity of these novel compounds involves a series of well-established in vitro assays.

Cell Viability and Proliferation Assays

1. MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are then treated with various concentrations of the 7-azaindole analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.[1]

2. Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony, testing the long-term effects of the compounds on cell survival and proliferation.

  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Compound Treatment: Cells are treated with the compounds for a defined period.

  • Incubation: The medium is then replaced with fresh medium, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed.

  • Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.

Apoptosis and Cell Cycle Analysis

1. DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

  • Cell Treatment: Cells are grown on coverslips and treated with the compounds.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • DAPI Staining: Cells are then stained with DAPI solution.

  • Microscopy: The stained cells are observed under a fluorescence microscope to identify nuclear condensation and fragmentation, which are characteristic of apoptosis.[1]

2. Cell Cycle Analysis by Flow Cytometry: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, then harvested and washed.

  • Fixation: Cells are fixed in cold ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow cluster_assays Anti-Proliferative Assessment start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with 7-Azaindole Analogues cell_culture->treatment MTT MTT Assay (Cell Viability) treatment->MTT Colony Colony Formation Assay treatment->Colony DAPI DAPI Staining (Apoptosis) treatment->DAPI Flow Flow Cytometry (Cell Cycle) treatment->Flow data_analysis Data Analysis (IC50 Calculation) MTT->data_analysis Colony->data_analysis DAPI->data_analysis Flow->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing anti-proliferative activity.

Conclusion

Novel 7-azaindole analogues represent a promising class of compounds with potent anti-proliferative activities against a variety of cancer cell lines. Their ability to selectively target key oncogenic signaling pathways underscores their potential for the development of new targeted cancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these promising agents.

References

A Comparative Analysis of 7-Azaindole-Based Kinase Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases.[1][2] This guide provides a comparative overview of the efficacy of different 7-azaindole-based inhibitors targeting key oncogenic kinases: Aurora B, Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to aid in the design and interpretation of related research.

Comparative Efficacy of 7-Azaindole-Based Kinase Inhibitors

The inhibitory potency of 7-azaindole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for representative 7-azaindole-based inhibitors against their target kinases.

Inhibitor Name/CodeTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference(s)
GSK1070916AAurora B3.57 (A549 cells)[3][4]
GSK1070916AAurora C6.5Not Reported[3]
Compound B13PI3Kγ0.5Not Reported[5]
Azaindole 10PI3Kγ50Not Reported[1]
Compound 21 (aminopyrazole)VEGFR-21143 (BaF3-Tel-KDR cells)[6]
7-azaindole analogue 178dVEGFR-237Not Reported

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of kinase inhibitor efficacy. Below are detailed methodologies for common in vitro and cell-based assays used to determine the potency of 7-azaindole-based inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 of an inhibitor against a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption, leading to a higher luminescence signal, indicates kinase inhibition.

Materials:

  • Recombinant purified kinase (e.g., Aurora B, PI3K, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP solution

  • 7-azaindole-based inhibitor (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo™)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the 7-azaindole inhibitor in DMSO. A typical starting concentration might be 10 mM, followed by serial 3-fold or 10-fold dilutions.

  • Reaction Setup: In a microplate well, combine the kinase assay buffer, the purified kinase, and the kinase-specific substrate.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor or DMSO (for the no-inhibitor control) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This typically involves an additional incubation period (e.g., 10-40 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][8]

Cell-Based Proliferation Assay (MTT or SRB Assay)

This protocol outlines a method to assess the anti-proliferative effect of a kinase inhibitor on cancer cell lines. The reduction in cell viability upon inhibitor treatment is measured using a colorimetric assay.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for Aurora B, MCF-7 for PI3K)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 7-azaindole-based inhibitor (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol for MTT; Tris base for SRB)

  • 96-well clear cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole inhibitor prepared in complete cell culture medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the inhibitor for a specified period, typically 48 to 72 hours.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Subsequently, add a solubilization solution to dissolve the crystals.

    • For SRB assay: Fix the cells with a solution like trichloroacetic acid, wash, and then stain with SRB solution. After another wash, solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values of the inhibitor-treated wells to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Prepare Serial Dilutions of Inhibitor B Incubate Kinase, Substrate, ATP, and Inhibitor A->B C Measure Kinase Activity (e.g., Luminescence) B->C D Plot Activity vs. Inhibitor Concentration C->D E Calculate IC50 D->E F Seed Cells in 96-well Plates G Treat Cells with Serial Dilutions of Inhibitor F->G H Incubate for a Defined Period (e.g., 72h) G->H I Assess Cell Viability (e.g., MTT, SRB) H->I J Plot Viability vs. Inhibitor Concentration I->J K Calculate IC50 J->K

General workflow for IC50 determination.

G cluster_AuroraB Aurora B Signaling in Mitosis Aurora_B Aurora B Histone_H3 Histone H3 Aurora_B->Histone_H3 phosphorylates MCAK MCAK Aurora_B->MCAK phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint activates Cytokinesis Cytokinesis Aurora_B->Cytokinesis regulates CPC Chromosomal Passenger Complex CPC->Aurora_B Chromosome\nCondensation Chromosome Condensation Histone_H3->Chromosome\nCondensation Microtubule\nDestabilization Microtubule Destabilization MCAK->Microtubule\nDestabilization Proper Chromosome\nSegregation Proper Chromosome Segregation Spindle_Checkpoint->Proper Chromosome\nSegregation GSK1070916A GSK1070916A GSK1070916A->Aurora_B inhibits

Simplified Aurora B signaling pathway in mitosis.

G cluster_VEGFR2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PLCg->RAS_RAF_MEK_ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration Survival Cell Survival AKT->Survival Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->VEGFR2 inhibits

Simplified VEGFR-2 signaling cascade.

G cluster_PI3K PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Survival Survival AKT->Survival Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->PI3K inhibits

Simplified PI3K/AKT/mTOR signaling pathway.

References

Validation of TNIK Inhibition by 1H-pyrrolo[2,3-b]pyridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of 1H-pyrrolo[2,3-b]pyridine compounds against the Traf2- and Nck-interacting kinase (TNIK). The data presented is compiled from publicly available experimental results to offer a clear comparison with other known TNIK inhibitors and to provide detailed experimental methodologies for key assays.

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a highly potent inhibitor of TNIK, a critical regulator in the Wnt signaling pathway.[1] Dysregulation of this pathway is a known driver in the progression of various cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target.[2] Studies have demonstrated that certain 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent, sub-nanomolar inhibition of TNIK, positioning them as promising candidates for further drug development.[1][3] This guide compares the inhibitory activity of these compounds with established TNIK inhibitors, NCB-0846 and INS018_055, and provides an overview of the experimental protocols used for their validation.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other relevant data for 1H-pyrrolo[2,3-b]pyridine compounds and other well-characterized TNIK inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.[2]

Table 1: Biochemical Inhibitory Activity against TNIK

Compound Class/NameTargetIC50pIC50 RangeKey Findings
1H-pyrrolo[2,3-b]pyridine Derivatives TNIK< 1 nM (for some compounds)7.37 - 9.92Demonstrates very high potency.[1]
NCB-0846 TNIK21 nM-Blocks Wnt signaling and shows anti-tumor and anti-cancer stem cell activities.[2]
INS018_055 (Rentosertib) TNIK7.8 nM / 31 nM-Exhibits potent anti-fibrotic and anti-inflammatory effects.[2][4][5]

Table 2: Cellular Activity and Other Relevant Data

CompoundCellular EffectCell LineConcentration / ConditionsOral Bioavailability (Mouse)Key Therapeutic Area
NCB-0846 Inhibition of cell proliferationHCT116IC50 of 0.38 µM in MC38 cellsPoor pharmacokinetics reported[6]Colorectal Cancer[7]
INS018_055 (Rentosertib) Inhibition of COL1 and α-SMA expressionLX-2 cells63 nM and 123 nM, respectively44%Idiopathic Pulmonary Fibrosis, Cancer[4][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the presented data and for the design of future experiments.

TNIK Kinase Assay (General Protocol)

Biochemical assays for TNIK inhibitors typically measure the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.

Materials:

  • Recombinant human TNIK enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • Substrate (e.g., Myelin Basic Protein - MBP)

  • Test compounds (e.g., 1H-pyrrolo[2,3-b]pyridine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • A solution of the test compound is prepared in DMSO and serially diluted.

  • The TNIK enzyme, substrate, and ATP are mixed in the kinase buffer.

  • The test compound dilutions are added to the enzyme/substrate/ATP mixture in the wells of a 384-well plate.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1 hour).

  • After incubation, the detection reagent is added to stop the kinase reaction and measure the amount of ADP produced. The luminescent signal is proportional to the amount of ADP, which reflects the kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell Culture:

  • Human colorectal cancer cell lines (e.g., HCT116, DLD1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

Cell Viability Assay:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • The signal is normalized, and results are expressed as a percentage of the activity seen in vehicle-treated cells to determine the inhibitor's potency.[8]

Western Blot Analysis:

  • Cells are treated with the test compounds for a specified time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against proteins in the Wnt signaling pathway (e.g., β-catenin, TCF4, and downstream targets like Axin2 and c-Myc) and a loading control (e.g., GAPDH).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Mandatory Visualization

TNIK Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt signaling pathway. In cancer cells with mutations in genes like APC, the destruction complex that normally degrades β-catenin is inactive, leading to its accumulation. TNIK is essential for the subsequent activation of TCF4-mediated transcription of genes that promote cell proliferation and survival.[8]

TNIK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor Binds Dishevelled Dishevelled Frizzled Receptor->Dishevelled Activates LRP5/6 LRP5/6 Axin Axin Dishevelled->Axin Inhibits APC APC β-catenin β-catenin APC->β-catenin Axin->β-catenin GSK3β GSK3β GSK3β->β-catenin Phosphorylates for degradation Ubiquitination & Degradation Ubiquitination & Degradation β-catenin->Ubiquitination & Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocates TCF4 TCF4 β-catenin_n->TCF4 Binds TNIK TNIK TCF4->TNIK Recruits Target Gene Expression Target Gene Expression TCF4->Target Gene Expression Activates TNIK->TCF4 Phosphorylates

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of TNIK.

Experimental Workflow for TNIK Inhibitor Evaluation

The following diagram outlines a general workflow for the preclinical evaluation of potential TNIK inhibitors.

Experimental_Workflow Start Start Compound Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Compounds Start->Compound Synthesis Biochemical Screening In vitro TNIK Kinase Assay (IC50) Compound Synthesis->Biochemical Screening Cell-Based Assays Cell Viability & Western Blot Biochemical Screening->Cell-Based Assays Lead Optimization Structure-Activity Relationship (SAR) Studies Cell-Based Assays->Lead Optimization Lead Optimization->Compound Synthesis Iterative Improvement In vivo Studies Xenograft Models in Mice Lead Optimization->In vivo Studies Pharmacokinetics ADME/Tox Profiling In vivo Studies->Pharmacokinetics Candidate Selection Candidate Selection Pharmacokinetics->Candidate Selection

Caption: General experimental workflow for the evaluation of TNIK inhibitors.

References

Unveiling the In Vivo Antitumor Potential of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new class of compounds, 1H-pyrrolo[2,3-b]pyridine derivatives, is demonstrating significant promise in the preclinical fight against various cancers. Extensive in vivo studies have highlighted the potent antitumor efficacy of these derivatives, which target a range of critical signaling pathways involved in tumor growth and survival. This guide provides a comprehensive comparison of their performance against different cancer types, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Recent research has focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of several key kinases implicated in cancer progression, including Ataxia-Telangiectasia Mutated (ATM), Cyclin-Dependent Kinase 8 (CDK8), Fibroblast Growth Factor Receptor (FGFR), and Colony-Stimulating Factor 1 Receptor (CSF-1R). These targeted inhibition strategies have translated into noteworthy tumor growth inhibition in various xenograft models.

Comparative In Vivo Efficacy

The antitumor activity of several lead compounds from the 1H-pyrrolo[2,3-b]pyridine class has been evaluated in vivo, primarily using mouse xenograft models. The data reveals significant tumor growth inhibition across different cancer cell lines.

Compound/DerivativeTargetCancer ModelDosing & AdministrationKey Efficacy Metric (Tumor Growth Inhibition - TGI)Comparison Agent
Compound 25a [1][2]ATMHCT116 & SW620 (colorectal) xenograftsNot specified79.3% (HCT116), 95.4% (SW620) in combination with irinotecanIrinotecan alone
Compound 22 [3][4]CDK8Colorectal cancer xenograftsNot specifiedSignificant tumor growth inhibitionNot specified
Compound 4h [5]FGFR1/2/34T1 (breast cancer) xenograftNot specifiedSignificant tumor growth inhibitionNot specified
Compound III-1 [6]CSF-1RColorectal cancer mouse modelNot specifiedEffective inhibition of tumor progressionPLX3397
Pyrrolo-pyridine benzamide derivative [I] [7]c-MetLung carcinoma allograft20 mg/kg64.5%Cabozantinib (47.9%)

Key Signaling Pathways Targeted by 1H-Pyrrolo[2,3-b]pyridine Derivatives

These derivatives exert their antitumor effects by modulating critical cellular signaling pathways. Understanding these mechanisms is crucial for their rational development and clinical application.

ATM Inhibition and DNA Damage Response

Compound 25a acts as a highly selective ATM inhibitor.[1][2] ATM is a crucial protein kinase that is activated by DNA double-strand breaks, initiating a signaling cascade to orchestrate DNA repair, cell cycle arrest, and apoptosis. By inhibiting ATM, Compound 25a sensitizes cancer cells to DNA-damaging agents like irinotecan, leading to a synergistic antitumor effect.[1][2]

ATM_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Irinotecan) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive ATM_active ATM (active) ATM_inactive->ATM_active Activation DDR DNA Damage Response (Repair, Apoptosis, Cell Cycle Arrest) ATM_active->DDR Compound_25a 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 25a) Compound_25a->ATM_active Inhibition

Caption: Inhibition of the ATM-mediated DNA damage response pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

CDK8 and WNT/β-catenin Signaling Pathway

Compound 22 has been identified as a potent inhibitor of CDK8, a key regulator of transcription.[3][4] In colorectal cancer, CDK8 is an oncogene that can regulate the activity of β-catenin. By inhibiting CDK8, Compound 22 downregulates the WNT/β-catenin signaling pathway, which is crucial for the proliferation of colorectal cancer cells.[3] This inhibition leads to cell cycle arrest and a reduction in tumor growth.[3]

CDK8_Pathway WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Beta_Catenin β-catenin Frizzled->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF CDK8 CDK8 CDK8->Beta_Catenin Modulation Compound_22 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 22) Compound_22->CDK8 Inhibition Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression

Caption: Mechanism of a 1H-pyrrolo[2,3-b]pyridine derivative inhibiting the WNT/β-catenin pathway via CDK8.

Experimental Protocols

The in vivo efficacy of these compounds was determined using standard and well-documented experimental protocols.

Xenograft Mouse Models

Objective: To evaluate the in vivo antitumor activity of 1H-pyrrolo[2,3-b]pyridine derivatives.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, SW620, 4T1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.

  • Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The 1H-pyrrolo[2,3-b]pyridine derivatives, alone or in combination with other agents, are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group typically receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Toxicity Assessment: Animal well-being is monitored daily. Body weight loss is a common indicator of toxicity. At the end of the study, organs may be harvested for histopathological analysis.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Tumor_Implantation Subcutaneous Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Drug Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis Calculation of TGI & Toxicity Assessment Data_Collection->Analysis End End Analysis->End

Caption: A generalized workflow for in vivo xenograft studies to evaluate antitumor efficacy.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors with significant in vivo antitumor activity. The derivatives discussed have demonstrated promising efficacy in preclinical models of colorectal, breast, and lung cancer. Their ability to be combined with standard chemotherapeutics to achieve synergistic effects further enhances their therapeutic potential. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, further elucidating their mechanisms of action, and advancing the most promising candidates toward clinical trials.

References

A Comparative Guide to the Docking Studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives with PDE4B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the docking studies of novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as phosphodiesterase 4B (PDE4B) inhibitors. The performance of these compounds is evaluated against established PDE4 inhibitors, supported by experimental data and detailed methodologies.

Introduction to PDE4B Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Specifically, the PDE4B isoform is a key player in the inflammatory cascade, making it an attractive therapeutic target for a variety of inflammatory and neurological disorders.[1][2] Inhibition of PDE4B leads to an increase in cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately suppressing the production of pro-inflammatory cytokines.[1] The development of selective PDE4B inhibitors is a promising strategy to mitigate inflammatory responses with a potentially improved side-effect profile compared to non-selective PDE4 inhibitors.[2]

The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has emerged as a promising chemotype for the development of potent and selective PDE4B inhibitors.[3] This guide delves into the molecular docking studies of these derivatives, comparing their binding interactions and inhibitory activities with other known PDE4 inhibitors.

Comparison of Docking Studies and Performance

Molecular docking studies provide valuable insights into the binding modes and affinities of ligands with their target proteins. For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, docking studies have been instrumental in understanding their structure-activity relationships (SAR).[3]

1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

A study on a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives revealed their potential as potent PDE4B inhibitors.[3] Molecular modeling showed that these compounds interact with key residues within the active site of the PDE4B enzyme. The core scaffold fits into the binding pocket, and various substituents on the carboxamide and the pyrrolopyridine ring system form crucial interactions, such as hydrogen bonds and hydrophobic contacts, which contribute to their inhibitory potency.[3]

Alternative PDE4 Inhibitors

To contextualize the performance of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, it is essential to compare them with other classes of PDE4 inhibitors.

  • Rolipram: A first-generation, non-selective PDE4 inhibitor, rolipram's binding mode has been well-characterized. It forms key interactions within the PDE4 active site, but its clinical use has been limited by side effects, primarily nausea and emesis, which are attributed to the inhibition of the PDE4D isoform.[2][4] Docking studies show that rolipram binds to the active sites of both PDE4B and PDE4D in a similar orientation, interacting with the same residues, which explains its lack of selectivity.[4]

  • Roflumilast: A second-generation PDE4 inhibitor, roflumilast is approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[5] It exhibits higher potency and better selectivity for PDE4 over other PDE families compared to rolipram.[6] Docking studies of roflumilast analogues have shown that they achieve a binding mode similar to the parent compound, with key interactions in the PDE4B active site contributing to their inhibitory activity.[7][8]

  • Crisaborole: This benzoxaborole-based topical PDE4 inhibitor is approved for the treatment of atopic dermatitis.[9][10] Its unique boron chemistry allows for effective skin penetration and selective targeting of PDE4.[10] Preclinical studies have demonstrated its ability to inhibit multiple isoforms of the human PDE4 enzyme.[11]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives and alternative PDE4 inhibitors against PDE4B and PDE4D. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives against PDE4B and PDE4D [3]

CompoundRR1PDE4B IC50 (μM)PDE4D IC50 (μM)Selectivity (PDE4D/PDE4B)
11a 3,4-dichlorophenylcyclopropyl0.25>10>40
11b 3,4-dichlorophenylisopropyl0.111.110
11c 3,4-dichlorophenylisobutyl0.182.513.9
11d 3,4-dichlorophenylcyclopentyl0.213.215.2
11h 3,4-dichlorophenyl4-fluorophenyl0.131.813.8
14a 3-chloro-4-methylphenylcyclopropyl0.221.56.8
14b 3-chloro-4-methylphenylisopropyl0.453.57.8
14c 3-chloro-4-methylphenylcyclopentyl1.1>10>9.1

Table 2: In Vitro Inhibitory Activity of Alternative PDE4 Inhibitors

InhibitorTargetIC50Reference
Rolipram PDE4BNot explicitly stated, used as a positive control[3]
Roflumilast PDE4 (general)0.8 nM[12]
Crisaborole PDE4 (multiple isoforms)55 - 340 nM[11]

Experimental Protocols

Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives[3]

The general synthetic route for the target compounds is outlined below:

  • Step a (Coupling): A mixture of the appropriate boronic acid, copper(II) acetate, and pyridine in dichloromethane is stirred at room temperature for 12 hours.

  • Step b (Hydrolysis): The resulting ester is hydrolyzed using sodium hydroxide in a methanol/water mixture.

  • Step c (Amide Formation): The carboxylic acid is then coupled with the desired amine using 1-propanephosphonic acid cyclic anhydride (T3P) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide at room temperature for 30 minutes to 4 hours.

In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)[13]

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4B.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., PDE Assay Buffer or DMSO).

  • Reagent Dispensing: Add the diluted compound or vehicle control to the wells of a 96-well black microplate. Then, add the diluted PDE4B enzyme to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescein-labeled cAMP (cAMP-FAM) substrate to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate.

  • Fluorescence Polarization Reading: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Molecular Docking Protocol[5]

A general workflow for molecular docking studies of PDE4B inhibitors is as follows:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the PDE4B protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structures of the ligands (inhibitors) and minimize their energy.

  • Binding Site Definition: Identify the active site of the PDE4B enzyme, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the prepared ligands into the defined active site of the protein. The program will generate multiple binding poses for each ligand.

  • Scoring and Analysis: The docking program will score the generated poses based on a scoring function that estimates the binding affinity. The poses with the most favorable scores (e.g., lowest binding energy) are then analyzed to understand the binding interactions between the ligand and the protein residues.

Mandatory Visualization

G Experimental Workflow for In Vitro PDE4B Inhibition Assay start Start inhibitor_prep Prepare Serial Dilutions of Test Compound start->inhibitor_prep reagent_dispense Dispense Compound and PDE4B Enzyme into Plate inhibitor_prep->reagent_dispense reaction_init Initiate Reaction with cAMP-FAM Substrate reagent_dispense->reaction_init incubation Incubate at Room Temperature (60 min) reaction_init->incubation reaction_stop Stop Reaction with Binding Agent incubation->reaction_stop fp_read Read Fluorescence Polarization reaction_stop->fp_read data_analysis Calculate IC50 Value fp_read->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro PDE4B fluorescence polarization assay.

G PDE4B Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Degrades cAMP to CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Promotes Anti_Inflammatory Anti-inflammatory Cytokines Gene_Transcription->Anti_Inflammatory Increases Pro_Inflammatory Pro-inflammatory Cytokines Gene_Transcription->Pro_Inflammatory Decreases Stimulus External Stimulus Stimulus->GPCR Inhibitor 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Derivative Inhibitor->PDE4B Inhibits

Caption: Simplified signaling pathway of PDE4B in the inflammatory response.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 1H-Pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe disposal of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound frequently utilized in medicinal chemistry. Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.

The disposal of this compound, like any laboratory chemical, must be approached with a thorough understanding of its potential hazards. Based on safety data for structurally similar compounds, such as 1H-pyrrolo[2,3-b]pyridine (also known as 4-Azaindole) and its derivatives, this compound should be treated as hazardous chemical waste.[1][2] Improper disposal, such as discarding it down the drain or in regular trash, is unacceptable and can lead to environmental contamination and potential harm to public health.[1]

Hazard and Safety Summary
Category Recommendation Rationale
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses meeting OSHA standards, and a lab coat. If handling powders or creating aerosols, a dust mask or approved respiratory protection is necessary.To prevent skin and eye irritation, and respiratory tract irritation from inhalation of dust or vapors.[1]
Handling Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.Pyrrolopyridine derivatives may cause respiratory irritation.[2]
Storage of Waste Store waste in a designated, cool, dry, and well-ventilated hazardous waste storage area. Keep containers tightly closed and clearly labeled.To prevent accidental exposure, spills, and reactions with other chemicals.
Incompatible Materials Avoid contact with strong oxidizing agents.To prevent potentially hazardous chemical reactions.[2]
Spill Response In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it into a sealed container for disposal, and clean the affected area.[2]To contain the spill and prevent environmental contamination.
Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the waste is a solid (e.g., unused reagent, contaminated labware) or a liquid (e.g., reaction mixture, solutions).

  • Segregate the waste: Keep this compound waste separate from non-hazardous trash and other incompatible chemical waste streams.[1]

2. Waste Collection and Containment:

  • Solid Waste: Place unused or contaminated solid waste into a durable, clearly labeled container. If using the original manufacturer's container, ensure it is in good condition.[1]

  • Liquid Waste: Collect solutions containing the compound in a designated, leak-proof, and clearly labeled waste container. The container material must be compatible with the solvent used.[1]

  • Labeling: Affix a hazardous waste label to the container immediately upon adding the first amount of waste. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components.

3. Waste Storage:

  • Store the sealed waste containers in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and have secondary containment to manage any potential leaks.[1]

4. Final Disposal:

  • Engage a Professional Waste Disposal Service: The final disposal of chemical waste must be conducted by a licensed and certified hazardous waste disposal company.[1]

  • Consult your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance and procedures for your institution and will arrange for the collection and proper disposal of the waste.[1]

  • Regulatory Compliance: Ensure all disposal activities adhere to local, state, and federal regulations for hazardous waste management.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a well-ventilated area (Chemical Fume Hood) ppe->fume_hood waste_gen Generate Waste: - Unused solid - Contaminated material - Liquid solutions fume_hood->waste_gen segregate Segregate as Hazardous Chemical Waste waste_gen->segregate collect Collect in a designated, compatible, and sealed container segregate->collect label_waste Label container with: - 'Hazardous Waste' - Chemical name and concentration - Date collect->label_waste store Store in a designated, secure Hazardous Waste Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs dispose Professional Hazardous Waste Disposal Service contact_ehs->dispose end End: Compliant Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Equipment Standard/Specification
Eye/Face Protection Safety glasses with side-shields or a face shield.Conforming to EN166 (EU) or NIOSH (US) approved standards.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspected prior to use and disposed of in accordance with good laboratory practices.[2][4][5]
Protective clothing, such as a lab coat or a complete suit protecting against chemicals.The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][2]
Safety shoes.Meeting at least S1 standards.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][5]
Operational and Handling Plan

Safe handling of this compound requires adherence to a structured operational plan. This includes proper storage, handling techniques, and emergency preparedness.

Handling and Storage:

  • Handle in a well-ventilated place, preferably under a chemical fume hood.[1][3][4]

  • Avoid contact with skin, eyes, and clothing.[1][3][4]

  • Avoid the formation of dust and aerosols.[2][4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Take measures to prevent the build-up of electrostatic charge and use spark-proof tools.[1][3][4]

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

Accidental Release Measures:

  • Evacuate personnel to safe areas and ensure adequate ventilation.[2][4][5]

  • Remove all sources of ignition.[1][3][4]

  • Use personal protective equipment as outlined above.[2][4][5]

  • For spills, collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4] Do not let the chemical enter drains.[2][4][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2][5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of as unused product in accordance with local regulations.[2][5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is essential.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill emergency_exposure Exposure Response handle_weigh->emergency_exposure post_clean Clean Work Area & Equipment handle_transfer->post_clean handle_transfer->emergency_spill handle_transfer->emergency_exposure post_dispose Dispose of Waste post_clean->post_dispose post_decontaminate Decontaminate/Remove PPE post_dispose->post_decontaminate

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.